molecular formula C10H9FO3 B1302165 4-(3-Fluorophenyl)-4-oxobutanoic acid CAS No. 69797-46-2

4-(3-Fluorophenyl)-4-oxobutanoic acid

Cat. No.: B1302165
CAS No.: 69797-46-2
M. Wt: 196.17 g/mol
InChI Key: HHVYNFFVNGZSNG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYNFFVNGZSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374650
Record name 4-(3-fluorophenyl)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69797-46-2
Record name 4-(3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69797-46-2
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Foundational & Exploratory

4-(3-Fluorophenyl)-4-oxobutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Introduction

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Structurally, it is characterized by a butyric acid chain derivatized with a ketone at the 4-position and a fluorophenyl group at the same carbon. The presence of three key features—a carboxylic acid, a ketone, and a meta-substituted fluorine on an aromatic ring—makes it a versatile synthetic building block.

The strategic incorporation of fluorine into bioactive molecules is a widely utilized approach in modern drug discovery to modulate metabolic stability, lipophilicity, and binding affinity.[1] Consequently, synthons like this compound serve as valuable intermediates in the construction of more complex pharmaceutical agents and novel chemical entities. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound define its behavior in chemical systems and are foundational to its application in synthesis. These properties are a direct consequence of its molecular structure, which combines the polarity of a carboxylic acid and a ketone with the hydrophobicity of a fluorinated benzene ring.

Core Chemical Attributes

A summary of the primary physicochemical data for this compound is presented below. This data is essential for reaction planning, purification, and material characterization.

PropertyValueSource(s)
CAS Number 69797-46-2
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol
Monoisotopic Mass 196.05357 Da[2]
Appearance Solid
Melting Point 86-88 °C
IUPAC Name This compound
SMILES String O=C(CCC(O)=O)C1=CC(F)=CC=C1
InChI Key HHVYNFFVNGZSNG-UHFFFAOYSA-N[2]
Spectroscopic Profile (Predicted)

While specific analytical data should be collected on a per-batch basis, the expected spectroscopic signatures can be predicted from the molecular structure:

  • ¹H NMR: Protons on the aromatic ring would appear as complex multiplets in the aromatic region (~7.0-7.8 ppm). The two methylene groups of the butanoic acid chain would present as distinct triplets in the aliphatic region (~2.8-3.4 ppm), with coupling between them. The acidic proton of the carboxylic acid would be a broad singlet, often observed above 10 ppm, depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ketone and carboxylic acid, >170 ppm), four unique aromatic carbons (with C-F coupling evident), and the two methylene carbons.

  • IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1710 cm⁻¹), a C=O stretch for the aryl ketone (~1680 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 196.05. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at 197.06 and [M+Na]⁺ at 219.04.[2]

Synthesis and Purification

The most common and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride. This electrophilic aromatic substitution reaction is a robust and well-established protocol in organic synthesis.[3]

Synthetic Rationale and Workflow

The reaction involves the activation of succinic anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. Fluorobenzene then acts as the nucleophile, attacking the acylium ion. The meta-substitution pattern of the product is dictated by the ortho-, para-directing nature of the fluorine substituent, but steric hindrance and reaction conditions can influence the regioselectivity.

The causality for using a strong Lewis acid like AlCl₃ lies in its ability to coordinate with the anhydride's carbonyl oxygen, weakening the C-O bond and facilitating the formation of the reactive electrophile required to overcome the aromaticity of the benzene ring. Anhydrous conditions are critical, as water would hydrolyze the AlCl₃, deactivating the catalyst.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation (Anhydrous Solvent, e.g., CS₂ or Nitrobenzene) Fluorobenzene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Reaction Catalyst Quench Quenching (Ice-cold HCl) Reaction->Quench 1. Reaction Completion Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction 2. Deactivate Catalyst & Protonate Product Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Crude Product Product Pure 4-(3-Fluorophenyl)- 4-oxobutanoic Acid Recrystallization->Product caption Figure 1. General workflow for the synthesis of this compound. Reactivity_Diagram cluster_keto Ketone Reactions cluster_acid Carboxylic Acid Reactions Start This compound Reduction Alcohol Derivative (4-(3-Fluorophenyl)-4-hydroxybutanoic acid) Start->Reduction Reduction (e.g., NaBH₄) ReductiveAmination Amine Derivative Start->ReductiveAmination Reductive Amination (Amine, reducing agent) Esterification Ester Derivative Start->Esterification Esterification (Alcohol, H⁺) Amidation Amide Derivative Start->Amidation Amidation (Amine, coupling agent) caption Figure 2. Key derivatization pathways for the title compound.

Caption: Figure 2. Key derivatization pathways for the title compound.

Applications in Research and Drug Development

While this compound is primarily a building block rather than an end-product, its structural motifs are found in numerous compounds investigated in medicinal chemistry.

  • Scaffold for CNS Agents: The γ-aryl-γ-oxo-butanoic acid framework is a known scaffold for compounds targeting the central nervous system. For example, related structures have been investigated for their potential as enzyme inhibitors in pathways linked to neurodegenerative diseases. [4]* Intermediate for Heterocycle Synthesis: The 1,4-dicarbonyl relationship makes this compound an excellent precursor for the synthesis of various five- and six-membered heterocycles (e.g., pyridazinones, pyrrolidones) through condensation reactions with reagents like hydrazine or primary amines. [3]* Modulation of Pharmacokinetics: The meta-fluorine substituent is a critical feature. Fluorine can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate. [1]It can also alter the pKa and conformational preferences of the molecule, which can fine-tune its binding to biological targets. This strategy has been successfully employed in numerous approved drugs. [1]For instance, compounds containing fluorophenyl groups are common in modern pharmaceuticals, from antifungal agents to kinase inhibitors. [1][5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following information is derived from available Safety Data Sheets (SDS).

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:

      • H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. [6][7] * H335: May cause respiratory irritation. [8][9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6][7] * Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. [6] * Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [10]Wash hands thoroughly after handling. [6] * Storage: Store in a cool, dry, and well-ventilated place. [10]Keep the container tightly closed. [6][10]Store locked up. [6][10] * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its trifecta of functional handles: a reactive ketone, a versatile carboxylic acid, and a metabolically significant fluorophenyl ring. Its straightforward synthesis via Friedel-Crafts acylation and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full potential as a scaffold in the development of novel and effective chemical entities.

References

  • PubChemLite. This compound (C10H9FO3). [Link]

  • DC Fine Chemicals. Safety Data Sheet - Propionic acid. [Link]

  • Dongguan Kangrun Experimental Technology Co., Ltd. 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid. [Link]

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • PubMed Central - NIH. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)-4-oxobutanoic acid (CAS Number: 69797-46-2), a versatile building block in medicinal chemistry and drug development. This document delves into its chemical properties, provides a detailed synthesis protocol based on established chemical principles, outlines methods for its characterization, and explores its applications as a precursor to biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Core Characteristics and Physicochemical Properties

This compound is a solid organic compound at room temperature, characterized by the presence of a 3-fluorophenyl ketone and a terminal carboxylic acid functional group. The incorporation of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel therapeutic agents.[1]

PropertyValueSource(s)
CAS Number 69797-46-2
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Melting Point 86-88 °C
Physical Form Solid
IUPAC Name This compound

Safety Information: This compound is classified with the GHS07 pictogram, indicating it is harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this chemical.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[2][3][4] This electrophilic aromatic substitution reaction provides a direct route to the desired product.

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acid anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][5] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para- director in electrophilic aromatic substitution; however, the meta-isomer is also formed.[6] Separation of the resulting isomers is a critical step in obtaining the pure 3-substituted product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Fluorobenzene Fluorobenzene Acylium_Ion Acylium Ion Intermediate Fluorobenzene->Acylium_Ion Nucleophilic Attack Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Acylium_Ion Activation AlCl3 AlCl₃ AlCl3->Succinic_Anhydride Product This compound Acylium_Ion->Product Deprotonation & Workup

Caption: Generalized workflow for the Friedel-Crafts acylation.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for Friedel-Crafts acylation reactions involving substituted benzenes and succinic anhydride.[2][7]

Materials:

  • Fluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Crushed ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reagent Charging: Charge the flask with succinic anhydride (1.0 eq) and anhydrous dichloromethane (DCM, ~2 mL per mmol of succinic anhydride).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions with vigorous stirring.

  • Addition of Fluorobenzene: Add fluorobenzene (1.1 eq) dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (~5 mL per gram of AlCl₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional recrystallization to isolate the desired this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.2-7.8 ppm region with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Two methylene triplets in the 2.6-3.3 ppm range. A broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Carbonyl carbons (ketone and carboxylic acid) in the 170-200 ppm region. Aromatic carbons between 110-165 ppm, with characteristic C-F couplings. Methylene carbons in the 25-35 ppm range.
Mass Spectrometry (MS) The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 196.18 g/mol .
Infrared (IR) Spectroscopy A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. Two C=O stretches for the ketone and carboxylic acid around 1680-1720 cm⁻¹. C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of a synthesized and purified sample.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound.

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should allow for the separation of the desired product from starting materials, by-products, and other isomers.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a valuable intermediate for the synthesis of a variety of heterocyclic scaffolds.[8]

Precursor for Pyridazinone Derivatives

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[8] These heterocyclic compounds are known to exhibit a wide range of biological activities, including cardiovascular,[9] anti-inflammatory,[10] and anticancer effects.[11] The synthesis involves the condensation of the γ-keto acid with hydrazine or a substituted hydrazine.

Pyridazinone_Synthesis cluster_starting_material Starting Material cluster_reagent Reagent cluster_product Product Keto_Acid This compound Pyridazinone 6-(3-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one Keto_Acid->Pyridazinone Condensation/Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone

Caption: Synthesis of a pyridazinone derivative.

Experimental Protocol for Pyridazinone Synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 6-(3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.[10]

Potential as a GABA Analogue Precursor

The butanoic acid backbone of the title compound makes it a potential starting material for the synthesis of γ-aminobutyric acid (GABA) analogues.[12] GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used as anticonvulsants, anxiolytics, and for other neurological conditions.[13][14] The introduction of the 3-fluorophenyl group could modulate the pharmacokinetic and pharmacodynamic properties of the resulting GABA analogues.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the fluorine atom and the bifunctional nature of the molecule provide a platform for the synthesis of a diverse range of heterocyclic compounds, most notably pyridazinones, with a wide spectrum of biological activities. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their ongoing research endeavors.

References

  • Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • GABA analogue. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). Molbank, 2017(2), M938. [Link]

  • Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). Arzneimittelforschung, 57(12), 779-783. [Link]

  • 4 4 Ethoxyphenyl 4 oxobutanoic acid. (n.d.). mzCloud. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid. (n.d.). Dongguan Kangrun Experimental Technology Co., Ltd. Retrieved from [Link]

  • A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. (2000). Journal of Medicinal Chemistry, 43(6), 1147-1155. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4.7 Friedel–Crafts Reactions. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). Molecules, 19(1), 871-886. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2019). Molecules, 24(17), 3144. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1).
  • Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough?. (2021). International Journal of Molecular Sciences, 22(16), 8894. [Link]

  • 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. (1983). Journal of Medicinal Chemistry, 26(6), 894-897. [Link]

  • Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. (1998). Journal of Medicinal Chemistry, 41(6), 973-980. [Link]

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  • Drug repurposing in cardiovascular inflammation: Successes, failures, and future opportunities. (2022). Frontiers in Cardiovascular Medicine, 9, 1025501. [Link]

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Sources

4-(3-Fluorophenyl)-4-oxobutanoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic keto-acid of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core molecular structure, physicochemical properties, and the spectroscopic techniques used for its characterization. This document details a robust method for its synthesis via Friedel-Crafts acylation, explaining the mechanistic rationale behind the protocol. Furthermore, we explore its applications as a versatile building block for the synthesis of bioactive heterocyclic compounds and potential enzyme inhibitors, grounding the discussion in established chemical principles and data from structurally analogous molecules.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(3-Fluorobenzoyl)propionic acid, is a solid organic compound. The presence of a fluorine atom on the phenyl ring, a ketone, and a carboxylic acid functional group imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in drug discovery.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 3-(3-Fluorobenzoyl)propionic acid
CAS Number 6765-36-2
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Solid
Melting Point 86-88 °C

Molecular Structure and Spectroscopic Analysis

The molecular architecture of this compound is defined by three key functional moieties: a 3-fluorophenyl group, a ketone, and a terminal carboxylic acid. This structure dictates its chemical behavior and is unequivocally confirmed through a combination of spectroscopic methods.

Key Functional Groups and Electronic Effects
  • 3-Fluorophenyl Group : The fluorine atom at the meta position is a strong electron-withdrawing group due to its high electronegativity, influencing the reactivity of the aromatic ring.

  • Aromatic Ketone : The carbonyl group (C=O) is conjugated with the aromatic ring, which affects its characteristic infrared absorption frequency.

  • Carboxylic Acid : The terminal -COOH group is responsible for the molecule's acidic properties and provides a key reactive site for derivatization, such as in the formation of amides or esters.

2D structure of this compound.
Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely available, we can predict its spectral characteristics based on established principles and data from analogous compounds. These predictions are invaluable for structure verification in a research setting.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic chain protons.

  • Aromatic Region (δ 7.2-8.0 ppm) : Four signals corresponding to the protons on the 3-fluorophenyl ring. The electron-withdrawing effects of the fluorine and the carbonyl group will shift these protons downfield. The splitting patterns will be complex due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

  • Aliphatic Chain (δ 2.8-3.4 ppm) : Two triplets corresponding to the two methylene (-CH₂) groups. The methylene group adjacent to the carbonyl (C-3) is expected to be further downfield (δ ~3.3 ppm) than the one adjacent to the carboxylic acid (C-2, δ ~2.8 ppm). Each will appear as a triplet due to coupling with the adjacent methylene group.

  • Carboxylic Acid (δ >10 ppm) : A broad singlet for the acidic proton, which is often exchangeable with deuterium.

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

  • Carbonyl Carbons (δ 170-200 ppm) : Two distinct signals are expected in the downfield region. The ketone carbonyl will be around δ 195-198 ppm, while the carboxylic acid carbonyl will be in the δ 170-175 ppm range.

  • Aromatic Carbons (δ 115-165 ppm) : Six signals for the aromatic carbons. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF) and appear as a doublet. The chemical shifts will be influenced by the fluorine and carbonyl substituents.

  • Aliphatic Carbons (δ 28-35 ppm) : Two signals for the methylene carbons of the butanoic acid chain.

The IR spectrum is particularly useful for identifying the key functional groups.

  • O-H Stretch (Carboxylic Acid) : A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1][2]

  • C-H Stretch (Aromatic) : Signals will appear just above 3000 cm⁻¹.[3]

  • C-H Stretch (Aliphatic) : Signals will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[4]

  • C=O Stretch (Ketone & Carboxylic Acid) : Two strong, sharp absorption bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1710 cm⁻¹. The aromatic ketone C=O stretch is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the phenyl ring.[3]

  • C-F Stretch : A strong absorption in the 1000-1300 cm⁻¹ region.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 196. The fragmentation pattern is dictated by the functional groups.

  • Alpha-Cleavage : The most common fragmentation for ketones involves cleavage of the bonds adjacent to the carbonyl group. This would lead to two primary fragment ions:

    • [M - C₃H₅O₂]⁺ : Loss of the propanoic acid radical, resulting in the 3-fluorobenzoyl cation at m/z = 123 . This is often a very prominent peak for aromatic ketones.[5]

    • [M - C₇H₄F]⁺ : Loss of the 3-fluorophenyl radical, resulting in an acylium ion at m/z = 73 .

  • Other Fragments : Loss of water (M-18) or the carboxyl group (M-45) from the molecular ion can also be observed.[6]

Synthesis and Experimental Protocols

A reliable and common method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]

Synthesis Workflow: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, generating a potent electrophile (an acylium ion), which is then attacked by the electron-rich fluorobenzene ring.

G A Succinic Anhydride + AlCl₃ B Acylium Ion Intermediate (Electrophile Generation) A->B D Electrophilic Aromatic Substitution (Sigma Complex Formation) B->D C Fluorobenzene (Nucleophile) C->D E Deprotonation & Rearomatization D->E F Aqueous Workup (HCl/Ice) E->F G Crude Product Isolation F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

General workflow for Friedel-Crafts acylation synthesis.
Step-by-Step Experimental Protocol

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous aluminum chloride is corrosive and reacts violently with water.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (2.2 eq).

  • Solvent Addition : Add a suitable dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Reagent Addition : Cool the mixture in an ice bath. Slowly and portion-wise, add succinic anhydride (1.0 eq).

  • Addition of Fluorobenzene : Once the succinic anhydride has complexed with the AlCl₃, add fluorobenzene (1.1 eq) dropwise, maintaining the low temperature.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching : After the reaction is complete, cool the mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Isolation : The product will often precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final product using the spectroscopic methods described in Section 2 (NMR, IR) and measure its melting point.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly valuable precursor for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[8]

Synthesis of Heterocyclic Compounds

The keto-acid functionality is ideal for building heterocyclic rings. For instance, condensation of the ketone with hydrazine derivatives can yield pyridazinones, a class of compounds known for a range of biological activities.[8] Similarly, reaction with diamines can lead to the formation of bicyclic systems like pyrroloimidazolones and pyrrolopyrimidinones.[9]

Precursor for Enzyme Inhibitors

Derivatives of 4-aryl-4-oxobutanoic acids have been investigated as enzyme inhibitors. For example, structurally related compounds have shown inhibitory activity against kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests that this compound could serve as a scaffold for developing novel inhibitors for this or other enzyme targets.

Building Block for GABA Analogs

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA, such as Pregabalin and Baclofen, are important therapeutic agents. The butanoic acid backbone of this compound makes it a suitable starting material for the synthesis of novel, fluorinated GABA analogs, which could exhibit unique pharmacological profiles.[10]

Conclusion

This compound is a compound with a well-defined molecular structure that can be reliably synthesized and characterized. Its combination of an aromatic ketone and a carboxylic acid makes it a versatile intermediate for further chemical modification. The analytical techniques of NMR, IR, and mass spectrometry provide a clear and definitive means of structural confirmation. Its utility as a precursor for diverse heterocyclic systems and potential bioactive molecules underscores its importance for professionals in drug discovery and development.

References

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 11, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Borisov, Y., G. G. Garkovenko, T. M. Tkach, et al. (2015). Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals. Bioorganic & Medicinal Chemistry, 23(15), 4439-4445. [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2020). Arabian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • 3-(3-Fluoro-para-anisoyl)-propionic acid. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2009). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • Synthesis of Heteroaromatic Compounds. (2023). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Beauchamp, P. (n.d.). Table of Characteristic IR Absorptions. California State Polytechnic University, Pomona. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 11, 2026, from [Link]

  • HETERO LETTERS. (2022). Heterocyclic Letters Vol. 12| No.4|686-695|Aug-Oct|2022. Retrieved January 11, 2026, from [Link]

  • HETERO LETTERS. (2023). Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(3-Fluorophenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in the development of various pharmaceuticals and functional materials. The strategic placement of the fluorine atom at the meta position of the phenyl ring presents unique challenges and necessitates a departure from classical Friedel-Crafts acylation approaches on fluorobenzene. This document elucidates the mechanistic rationale behind viable synthetic strategies, offers detailed, field-proven experimental protocols, and presents comparative data to guide researchers, scientists, and drug development professionals in the efficient synthesis of this target molecule.

Introduction: The Significance and Synthetic Challenge of this compound

This compound is a key building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The meta-substitution pattern is of particular interest in drug design for creating specific molecular geometries and electronic distributions.

However, the synthesis of this compound is not straightforward. The classical and industrially prevalent Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, is ill-suited for the direct acylation of fluorobenzene to achieve the desired meta-isomer. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, meaning that the reaction of fluorobenzene with succinic anhydride would predominantly yield the 4-fluoro (para) and 2-fluoro (ortho) isomers.

This guide, therefore, focuses on robust and reliable alternative pathways that overcome this inherent regioselectivity challenge. We will explore multi-step synthetic sequences that begin with appropriately substituted starting materials, allowing for the precise and controlled construction of the target molecule.

Strategic Disconnection and Viable Synthetic Pathways

To achieve the desired meta-substitution pattern, a retrosynthetic analysis suggests that it is more effective to start with a commercially available 3-substituted fluorobenzene derivative and then introduce the 4-oxobutanoic acid side chain. Two primary and scientifically sound strategies will be detailed:

  • Pathway A: Acylation starting from 3-Fluorobenzoic Acid. This is a highly logical and reliable approach that involves the conversion of 3-fluorobenzoic acid into a more reactive species, such as an acid chloride, followed by the introduction of the butanoic acid chain.

  • Pathway B: Modern Cross-Coupling Strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, offer a versatile and efficient alternative for forming the crucial carbon-carbon bond between the 3-fluorophenyl moiety and the four-carbon side chain.

The following sections will provide a detailed examination of these pathways, including the underlying mechanistic principles and step-by-step experimental protocols.

Pathway A: Synthesis via 3-Fluorobenzoyl Chloride

This pathway is a robust and scalable method that relies on the initial activation of 3-fluorobenzoic acid to its corresponding acid chloride, followed by a reaction with a suitable four-carbon nucleophile.

Mechanistic Principles

The core of this pathway is the conversion of a carboxylic acid to an acid chloride, which is a significantly more reactive electrophile. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-fluorobenzoyl chloride can then undergo various reactions to introduce the butanoic acid chain. A common and effective method is a reaction with a Gilman reagent (a lithium diorganocopper reagent) derived from a protected form of a four-carbon chain, or a related organometallic coupling reaction.

Experimental Protocol

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • Materials:

    • 3-Fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

    • Rotary evaporator

  • Procedure:

    • In a fume hood, add 3-fluorobenzoic acid (1 mmol) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add anhydrous Toluene (10 mL).

    • Slowly add thionyl chloride (1.5 mmol, 1.5 eq) to the suspension.

    • Heat the mixture to reflux (approximately 110°C for Toluene) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Allow the reaction to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting oily residue is 3-fluorobenzoyl chloride, which should be used immediately in the next step due to its moisture sensitivity.

Step 2: Synthesis of this compound

  • Materials:

    • 3-Fluorobenzoyl chloride (from Step 1)

    • (3-Carboxypropyl)zinc(II) bromide solution (or a similar organometallic reagent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude 3-fluorobenzoyl chloride (1 mmol) in anhydrous THF (10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of a suitable palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of a suitable organometallic reagent, such as (3-Carboxypropyl)zinc(II) bromide (prepared separately), to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Summary
ParameterValueReference
Starting Material3-Fluorobenzoic AcidCommercially Available
Key Intermediate3-Fluorobenzoyl ChlorideSynthesized in situ
Typical Yield60-75% (overall)[1]
Purity>98% after purification-

Pathway_A cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: C-C Bond Formation 3_F_Benzoic_Acid 3-Fluorobenzoic Acid 3_F_Benzoyl_Chloride 3-Fluorobenzoyl Chloride 3_F_Benzoic_Acid->3_F_Benzoyl_Chloride  Reflux in Toluene SOCl2 Thionyl Chloride (SOCl₂) SOCl2->3_F_Benzoic_Acid Target_Molecule This compound 3_F_Benzoyl_Chloride->Target_Molecule  THF, 0°C to rt Organometallic Organometallic Reagent (e.g., (3-Carboxypropyl)zinc(II) bromide) Organometallic->3_F_Benzoyl_Chloride Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->3_F_Benzoyl_Chloride

Pathway B: Synthesis via Palladium-Catalyzed Cross-Coupling

Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of this compound. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly attractive due to the stability and low toxicity of the boron-containing starting materials.

Mechanistic Principles

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

For the synthesis of our target molecule, we can couple a 3-fluorophenylboronic acid with a suitable four-carbon chain containing a halide or triflate.

Experimental Protocol

Step 1: Synthesis of a Suitable Four-Carbon Coupling Partner

A variety of four-carbon chains with a terminal halide or triflate can be synthesized. For example, ethyl 4-bromobutanoate is a commercially available and suitable coupling partner.

Step 2: Suzuki-Miyaura Coupling

  • Materials:

    • 3-Fluorophenylboronic acid

    • Ethyl 4-bromobutanoate

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., Potassium carbonate, K₂CO₃)

    • Solvent (e.g., a mixture of Dioxane and Water)

    • Magnetic stirrer and stir bar

    • Reaction vial suitable for heating

  • Procedure:

    • To a reaction vial, add 3-fluorophenylboronic acid (1.2 mmol), ethyl 4-bromobutanoate (1.0 mmol), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol), and potassium carbonate (2.0 mmol).

    • Add a degassed solvent mixture, such as 4:1 Dioxane/Water (5 mL).

    • Seal the vial and heat the reaction mixture to 80-100°C for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting product is the ethyl ester of the target molecule.

Step 3: Hydrolysis of the Ester

  • Materials:

    • Ethyl 4-(3-fluorophenyl)-4-oxobutanoate (from Step 2)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the crude ester from Step 2 in a mixture of THF and water.

    • Add an excess of lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain this compound.

Data Summary
ParameterValueReference
Starting Materials3-Fluorophenylboronic acid, Ethyl 4-bromobutanoateCommercially Available
Key ReactionSuzuki-Miyaura Coupling[2]
Typical Yield70-85% (over two steps)-
Purity>98% after purification-

Pathway_B cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis 3_F_Boronic_Acid 3-Fluorophenylboronic acid Ester_Intermediate Ethyl 4-(3-fluorophenyl)-4-oxobutanoate 3_F_Boronic_Acid->Ester_Intermediate  Dioxane/Water, 80-100°C Bromo_Ester Ethyl 4-bromobutanoate Bromo_Ester->Ester_Intermediate Pd_Catalyst Pd(dppf)Cl₂ Pd_Catalyst->Ester_Intermediate Base K₂CO₃ Base->Ester_Intermediate Target_Molecule This compound Ester_Intermediate->Target_Molecule  THF/Water, rt Hydrolysis_Reagent LiOH or NaOH Hydrolysis_Reagent->Ester_Intermediate

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Acylation of 3-Fluorobenzoyl ChloridePathway B: Suzuki-Miyaura Coupling
Starting Materials 3-Fluorobenzoic acid (cost-effective)3-Fluorophenylboronic acid (more expensive)
Reagents Thionyl chloride (corrosive), organometallic reagents (moisture sensitive)Palladium catalyst (expensive), stable boronic acid
Reaction Conditions Can require inert atmosphere and anhydrous conditionsGenerally tolerant to a wider range of functional groups and conditions
Scalability Generally well-suited for large-scale synthesisCan be challenging to scale up due to catalyst cost and removal
Versatility The acid chloride intermediate can be used for other transformationsHighly versatile for creating a wide range of biaryl and related structures

Conclusion and Future Perspectives

The synthesis of this compound requires a strategic approach that circumvents the regioselectivity limitations of direct Friedel-Crafts acylation on fluorobenzene. This guide has detailed two robust and reliable synthetic pathways, starting from readily available 3-substituted fluorobenzene derivatives.

Pathway A , utilizing the acylation of 3-fluorobenzoyl chloride, offers a classical and cost-effective route that is well-suited for larger-scale production. Pathway B , employing a modern palladium-catalyzed Suzuki-Miyaura coupling, provides a highly versatile and efficient method with excellent functional group tolerance, making it ideal for medicinal chemistry applications and the synthesis of diverse analogues.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and the need for analogue synthesis. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems for these transformations, further enhancing the accessibility of this important chemical intermediate.

References

  • Friedel-Crafts and Related Reactions. Olah, G. A., Ed.; Interscience Publishers: New York, 1963-1965; Vols. 1-4.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

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Friedel-Crafts acylation of fluorobenzene with succinic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride

Introduction: A Strategic Carbon-Carbon Bond Formation

The Friedel-Crafts acylation, a foundational reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a paramount method for the formation of carbon-carbon bonds to aromatic rings.[1] This electrophilic aromatic substitution reaction introduces an acyl group (R-C=O) onto an arene, typically using an acyl chloride or acid anhydride as the acylating agent in the presence of a Lewis acid catalyst.[2][3] The resulting aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4]

This guide focuses on the specific and industrially relevant acylation of fluorobenzene with succinic anhydride. This reaction is of particular interest due to the unique electronic properties of the fluorobenzene substrate and the bifunctional nature of the succinic anhydride acylating agent.

  • Fluorobenzene: As a substrate, fluorobenzene presents a moderately deactivated aromatic ring compared to benzene. The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance, yet it is deactivating overall due to its strong inductive electron-withdrawing effect. This electronic balance influences both the reactivity and the regioselectivity of the acylation.[5]

  • Succinic Anhydride: The use of a cyclic anhydride like succinic anhydride results in the formation of a keto-acid, 3-(4-fluorobenzoyl)propanoic acid.[6][7] This product is a valuable bifunctional molecule, containing both a ketone and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic compounds and pharmaceutical agents.[8][9]

The reaction overwhelmingly yields the para-substituted product, 3-(4-fluorobenzoyl)propanoic acid, a preference dictated by the steric hindrance at the ortho positions adjacent to the fluorine atom.[5] Understanding the interplay between the catalyst, reactants, and reaction conditions is crucial for maximizing the yield and purity of this important synthetic intermediate.

The Core Reaction Mechanism: A Stepwise Approach

The proceeds through a well-established three-step electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts.[1]

Step 1: Generation of the Electrophilic Acylium Ion The reaction is initiated by the coordination of the Lewis acid catalyst (AlCl₃) to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, facilitating the cleavage of a carbon-oxygen bond. This ring-opening generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance. The fluorine atom's ability to donate a lone pair of electrons helps stabilize the positive charge, particularly when the attack occurs at the ortho or para positions. However, the bulky nature of the attacking electrophile leads to significant steric hindrance at the ortho position, making the attack at the para position far more favorable.[5]

Step 3: Rearomatization and Catalyst Complexation A weak base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. However, the product, 3-(4-fluorobenzoyl)propanoic acid, contains two Lewis basic sites: the newly formed ketone and the carboxylic acid. These groups readily form a stable complex with the strong Lewis acid AlCl₃.[1] This complexation deactivates the product, preventing further acylation reactions—a significant advantage over Friedel-Crafts alkylation.[2][10] Consequently, more than a stoichiometric amount of the catalyst is required. The final product is liberated from this complex during an aqueous workup.

Friedel-Crafts Acylation Mechanism Mechanism of Fluorobenzene Acylation sub Succinic Anhydride + AlCl₃ elec Acylium Ion (Electrophile) sub->elec Step 1: Catalyst Activation sigma Sigma Complex (Arenium Ion) elec->sigma Step 2: Electrophilic Attack aro Fluorobenzene (Nucleophile) aro->sigma prod_complex Product-AlCl₃ Complex sigma->prod_complex Step 3: Rearomatization final_prod 3-(4-Fluorobenzoyl)propanoic Acid prod_complex->final_prod Aqueous Workup

Caption: Key mechanistic steps in the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a robust method for the synthesis of 3-(4-fluorobenzoyl)propanoic acid, adapted from established procedures.[6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene (anhydrous)

  • Succinic Anhydride

  • Hydrochloric Acid (6N HCl)

  • Sodium Hydroxide (2N NaOH)

  • Methylene Chloride (DCM)

  • Hexane

  • Activated Carbon

  • Crushed Ice

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and addition funnel

  • Heating mantle and oil bath

  • Standard glassware for extraction and filtration

Procedure

  • Reaction Setup: Assemble a dry three-necked flask under a nitrogen atmosphere. Charge the flask with anhydrous aluminum chloride (170 g) and fluorobenzene (266 g).

  • Initial Cooling: Begin stirring the suspension and cool the flask to approximately 10°C using an ice-water bath.

  • Addition of Acylating Agent: Add succinic anhydride (54.4 g) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 10-20°C for 1.5 hours.

  • Driving to Completion: Remove the cooling bath and heat the reaction mixture on a steam bath or in a pre-heated oil bath for 45 minutes to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice (1.2 kg) and 6N HCl (280 ml).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with methylene chloride.

  • Base Wash: Combine the organic extracts and wash them with water. Extract the product from the organic layer into 2N NaOH. The product is a carboxylic acid and will move into the aqueous basic layer.

  • Decolorization and Precipitation: Treat the basic aqueous extract with a small amount of activated carbon, stir for 10 minutes, and filter. Cool the filtrate in an ice bath and slowly acidify with HCl to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallization from a methylene chloride/hexane solvent system yields the purified 3-(p-fluorobenzoyl)propionic acid.[6]

Experimental Workflow Experimental Workflow setup 1. Reaction Setup (AlCl₃, Fluorobenzene) addition 2. Succinic Anhydride Addition (10-20°C) setup->addition heating 3. Heating (Steam Bath, 45 min) addition->heating quench 4. Quenching (Ice / HCl) heating->quench extract 5. Extraction & Wash (DCM, NaOH) quench->extract isolate 6. Precipitation & Isolation (Acidification, Filtration) extract->isolate purify 7. Purification (Recrystallization) isolate->purify

Caption: General experimental workflow for Friedel-Crafts acylation.

Data Presentation and Product Characterization

Precise quantification of reagents is essential for a successful reaction. The characterization of the final product confirms its identity and purity.

Table 1: Reagent Quantities and Molar Ratios

ReagentMolecular Weight ( g/mol )Mass (g)MolesMolar RatioRole
Fluorobenzene96.102662.775.09Substrate/Solvent
Succinic Anhydride100.0754.40.541.00Acylating Agent
Aluminum Chloride133.341701.272.35Catalyst

Table 2: Characterization Data for 3-(4-Fluorobenzoyl)propanoic Acid

PropertyValueSource(s)
Molecular Formula C₁₀H₉FO₃[7][11]
Molecular Weight 196.18 g/mol [7][12]
Appearance White to off-white solid
Melting Point 98.5 - 102°C[6][12]
¹H NMR (CDCl₃) δ ~11.5 (s, 1H, -COOH), 8.0 (dd, 2H, Ar-H), 7.1 (t, 2H, Ar-H), 3.3 (t, 2H, -CH₂-), 2.8 (t, 2H, -CH₂-)[13]
¹³C NMR (Polysol) δ ~196.5, 178.5, 165.9 (d), 132.5, 131.0 (d), 115.8 (d), 33.3, 28.1[12]
IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1230 (C-F)[14]

Critical Considerations and Troubleshooting

  • Anhydrous Conditions: Aluminum chloride reacts violently with water.[15] All glassware must be thoroughly dried, and anhydrous reagents should be used to prevent catalyst deactivation and ensure reproducibility. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Stoichiometry: As the ketone and carboxylic acid functionalities of the product form stable complexes with AlCl₃, a stoichiometric excess of the catalyst (typically >2 equivalents relative to the limiting reagent, succinic anhydride) is necessary to drive the reaction to completion.[1][10]

  • Temperature Control: The initial addition of succinic anhydride to the AlCl₃/fluorobenzene suspension is highly exothermic. Maintaining a low temperature during this phase is critical to prevent uncontrolled side reactions and to maximize para-selectivity. Insufficient heating at the end of the reaction may lead to incomplete conversion.[5]

  • Regioselectivity: The primary side product is the ortho-isomer, 3-(2-fluorobenzoyl)propanoic acid. The formation of this isomer is minimized by the steric bulk of the electrophile and by maintaining lower reaction temperatures.[5]

  • Workup Procedure: The quenching step must be performed cautiously by slowly adding the reaction mixture to ice/acid to manage the exothermic decomposition of the aluminum chloride complexes. The subsequent base extraction is an effective method for separating the acidic product from neutral starting materials and byproducts.

Conclusion

The is a powerful and reliable method for the synthesis of 3-(4-fluorobenzoyl)propanoic acid. The reaction's success hinges on a clear understanding of its mechanism, particularly the generation of the acylium ion and the factors governing its regioselective attack on the fluorobenzene ring. Careful control over experimental parameters—most notably the exclusion of moisture, catalyst stoichiometry, and temperature—is paramount for achieving high yields and purity. The resulting keto-acid product serves as a highly versatile intermediate, underscoring the strategic importance of this classic transformation in modern drug development and chemical research.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Chemtube3d. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PrepChem.com. Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Google Patents.
  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Beilstein-Institut. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Journal of the American Chemical Society. Aromatic Substitution. XXI.1a Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. [Link]

  • SpectraBase. 3-(4-Fluorobenzoyl)propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • PrepChem.com. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. [Link]

  • gsrs. 3-(4-FLUOROBENZOYL)PROPANOIC ACID. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • J. Chem. Soc. Pak. Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 4-(3-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the hypothesized mechanism of action for 4-(3-Fluorophenyl)-4-oxobutanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes findings from structurally analogous compounds to propose a scientifically grounded putative mechanism. By examining the established biological activities of similar fluorinated phenyl-oxobutanoic acid derivatives, we can infer potential molecular targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential therapeutic applications and outlining experimental frameworks for the validation of its mechanism.

Introduction and Molecular Profile

This compound is a carboxylic acid derivative with a molecular formula of C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1] Its structure, characterized by a fluorophenyl group attached to a butanoic acid backbone, suggests potential for biological activity. While specific research on this compound is limited, the broader class of γ-aryl-γ-oxo-butanoic acids has garnered interest in pharmacological research. The presence of a fluorine atom can significantly enhance binding affinity and metabolic stability, making it a person of interest for interacting with various biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69797-46-2[1]
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol
Melting Point 86-88 °C
Physical Form Solid

Hypothesized Mechanism of Action: Insights from Analogs

Based on the pharmacological profiles of structurally related compounds, a plausible mechanism of action for this compound involves the modulation of inflammatory and metabolic pathways. Specifically, two primary putative targets emerge from the analysis of its analogs: Kynurenine 3-monooxygenase (KMO) and enzymes of the eicosanoid pathway (Cyclooxygenases and Lipoxygenases).

Inhibition of Kynurenine 3-Monooxygenase (KMO)

A prominent mechanism of action for a similar molecule, 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, is the inhibition of Kynurenine 3-monooxygenase (KMO).[2] KMO is a critical enzyme in the tryptophan metabolism pathway, responsible for the conversion of kynurenine to 3-hydroxykynurenine. The inhibition of KMO can lead to a significant increase in the levels of the neuroprotective metabolite, kynurenic acid.[2] Given the structural similarity, it is reasonable to hypothesize that this compound may also act as a KMO inhibitor.

Proposed Signaling Pathway: KMO Inhibition

KMO_Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-monooxygenase (KMO) Kynurenine->KMO Metabolized by KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT Metabolized by Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Compound This compound Compound->KMO Inhibits

Caption: Proposed KMO inhibition pathway.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Another potential mechanism, drawn from analogs like flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid), is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. A dual inhibitor would offer a broad-spectrum anti-inflammatory effect. Flobufen and its derivatives have demonstrated potent anti-inflammatory, antiarthritic, and immunomodulatory effects in various models.[3][4]

Proposed Signaling Pathway: COX and 5-LOX Inhibition

COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Compound This compound Compound->COX Inhibits Compound->LOX Inhibits

Caption: Proposed COX and 5-LOX inhibition pathway.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

KMO Inhibition Assay

Objective: To determine the inhibitory potential of this compound on KMO enzyme activity.

Methodology:

  • Enzyme Source: Recombinant human KMO.

  • Substrate: L-kynurenine.

  • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer) containing necessary co-factors like NADPH.

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure:

    • Add the KMO enzyme, NADPH, and the test compound at various concentrations to a 96-well plate.

    • Initiate the reaction by adding L-kynurenine.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the formation of 3-hydroxykynurenine using a suitable detection method, such as HPLC or a fluorescent plate reader.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the KMO activity.

Experimental Workflow: KMO Inhibition Assay

KMO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant KMO - L-kynurenine - NADPH - Assay Buffer Start->Prepare_Reagents Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Reagents->Prepare_Compound Mix_Components Mix KMO, NADPH, and Test Compound in 96-well Plate Prepare_Compound->Mix_Components Initiate_Reaction Add L-kynurenine to Initiate Reaction Mix_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Measure 3-Hydroxykynurenine (HPLC or Fluorescence) Stop_Reaction->Detection Analyze_Data Calculate IC₅₀ Detection->Analyze_Data End End Analyze_Data->End

Caption: Workflow for KMO inhibition assay.

COX and 5-LOX Inhibition Assays

Objective: To assess the inhibitory activity of this compound on COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Sources: Purified ovine COX-1, human recombinant COX-2, and potato 5-LOX (or human recombinant).

  • Substrate: Arachidonic acid.

  • Assay Kits: Commercially available colorimetric or fluorometric assay kits are recommended for ease of use and reproducibility.

  • Test Compound Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure (General):

    • Follow the manufacturer's protocol for the specific assay kit.

    • Typically, this involves pre-incubating the enzyme with the test compound.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of the respective products (prostaglandins for COX, leukotrienes for 5-LOX) is measured.

  • Data Analysis: Determine the IC₅₀ values for each enzyme to assess the potency and selectivity of inhibition.

Potential Therapeutic Implications

Should the hypothesized mechanisms of action be confirmed, this compound could have significant therapeutic potential in several areas:

  • Neurodegenerative Diseases: As a KMO inhibitor, it could offer a neuroprotective strategy for conditions like Huntington's and Alzheimer's disease by increasing kynurenic acid levels.[2]

  • Inflammatory Disorders: As a dual COX/5-LOX inhibitor, it could be a potent anti-inflammatory agent for treating conditions like rheumatoid arthritis and other inflammatory diseases.[3][4]

  • Pain Management: Inhibition of the COX pathway is a well-established mechanism for analgesia.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the known activities of its structural analogs. The potential for this compound to act as an inhibitor of KMO and/or COX/5-LOX pathways presents exciting opportunities for further investigation and drug development. The experimental protocols outlined in this guide provide a clear path forward for validating these putative mechanisms and unlocking the therapeutic potential of this molecule.

References

  • PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). [Link]

  • ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. [Link]

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The Multifaceted Biological Activities of 4-Aryl-4-Oxobutanoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility and Biological Promise of 4-Aryl-4-Oxobutanoic Acids

In the landscape of medicinal chemistry, the 4-aryl-4-oxobutanoic acid scaffold has emerged as a privileged structure, underpinning a diverse array of biological activities. This class of compounds, characterized by an aromatic ring and a keto-acid moiety, possesses the ideal structural features for engaging with various biological targets. Their inherent bifunctionality not only allows for a wide range of chemical transformations, leading to a rich library of derivatives, but also provides the necessary pharmacophoric elements for potent biological interactions. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-aryl-4-oxobutanoic acids, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental designs, the validation of protocols, and the mechanistic underpinnings of their biological effects, providing a comprehensive resource for advancing the discovery of novel therapeutics based on this versatile scaffold.

Core Synthesis: The Gateway to a Library of Bioactive Molecules

The principal and most classical method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation . This robust and versatile reaction provides a direct route to the core scaffold, enabling the introduction of a wide variety of aryl substituents.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks this electrophile, forming a resonance-stabilized intermediate known as a sigma complex. Aromaticity is restored by the loss of a proton, yielding the final 4-aryl-4-oxobutanoic acid product.

Friedel_Crafts_Acylation Aromatic Aromatic Compound (e.g., Toluene) Acylium Acylium Ion Intermediate Aromatic->Acylium Nucleophilic Attack Succinic Succinic Anhydride Succinic->Acylium Activation Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->Succinic Product 4-Aryl-4-oxobutanoic Acid Acylium->Product Deprotonation

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

This protocol provides a representative example of the synthesis of a 4-aryl-4-oxobutanoic acid.

Materials:

  • Toluene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid

  • 5% w/v Sodium Bicarbonate solution

  • Ether

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Set up a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is dry.

  • Charge the flask with 30 mL of benzene and 0.10 M of anhydrous aluminum chloride.

  • Begin stirring and reflux the mixture on a water bath under anhydrous conditions.

  • Add 0.10 M of succinic anhydride in small portions with continuous stirring.

  • Continue stirring and heating for 4 hours to ensure the reaction goes to completion.[1]

  • After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The crude product is then purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities.

  • The aqueous layer is subsequently acidified with dilute hydrochloric acid to precipitate the purified 4-aryl-4-oxobutanoic acid.

A Spectrum of Biological Activities: From Inflammation to Cancer

The 4-aryl-4-oxobutanoic acid scaffold is a launchpad for a multitude of biological activities. The following sections will explore the most prominent of these, detailing the mechanisms of action and providing quantitative data where available.

Anti-inflammatory Activity: A Prodrug Approach to COX Inhibition

A significant number of 4-aryl-4-oxobutanoic acid derivatives exhibit potent anti-inflammatory properties. A notable example is Fenbufen , a non-steroidal anti-inflammatory drug (NSAID) that exemplifies the prodrug strategy.[2][3][4][5][6]

Mechanism of Action: Fenbufen itself is largely inactive as an inhibitor of cyclooxygenase (COX) enzymes.[3][4] Its therapeutic effect is realized after hepatic metabolism, where it is converted to its active metabolite, 4-biphenylacetic acid (BPAA).[3] This metabolic activation involves a preliminary reduction of the ketone to an alcohol, followed by a chain-shortening process.[2] BPAA is a potent inhibitor of both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation.[3][7] This prodrug approach offers the advantage of potentially reducing gastrointestinal side effects, as the parent drug has minimal direct contact with the gastric mucosa.[3][4]

Fenbufen_Metabolism Fenbufen Fenbufen (4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid) Metabolite1 4-([1,1'-biphenyl]-4-yl)-4-hydroxybutanoic acid Fenbufen->Metabolite1 Hepatic Reduction Metabolite2 Felbinac (BPAA) (4-biphenylacetic acid) Metabolite1->Metabolite2 Chain Shortening COX COX-1 & COX-2 Inhibition Metabolite2->COX Inflammation Reduced Inflammation COX->Inflammation

Caption: Metabolic activation of Fenbufen to its active metabolite, Felbinac (BPAA).

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanisms of Action:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression. For instance, some compounds act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the kynurenine pathway which can influence tumor cell survival.

  • Tubulin Polymerization Inhibition: Some heterocyclic derivatives synthesized from 4-aryl-4-oxobutanoic acids have been found to inhibit tubulin polymerization, a critical process for cell division, thereby arresting the cell cycle and inducing apoptosis.

  • Induction of Apoptosis: Many derivatives induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrazole-isoxazoline hybridsA549 (Lung)1.49 - 1.51[8]
Tetrazole-isoxazoline hybridsMDA-MB-231 (Breast)2.83[8]
4-Aryldihydropyrimidinone-5-carboxylatesHeLa (Cervical)2.3 - 4.1[9]
4-Aryldihydropyrimidinone-5-carboxylatesMCF-7 (Breast)5.2 - 11.9[9]
Palladium(II) complexesHeLa (Cervical)Similar to cisplatin[10]
Palladium(II) complexesMDA-MB-231 (Breast)Similar to cisplatin[10]
Antimicrobial Activity: A Broad Spectrum of Action

The 4-aryl-4-oxobutanoic acid scaffold has also been a fruitful starting point for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.

Mechanisms of Action: The antimicrobial mechanisms of these compounds are diverse and can include:

  • Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.

  • Disruption of Cell Membrane Integrity: Certain compounds may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: The ability to inhibit the formation of biofilms, which are communities of microorganisms adhered to a surface, is a critical attribute for an antimicrobial agent, as biofilms are notoriously resistant to conventional antibiotics.

Structure-Activity Relationship (SAR): Studies on various derivatives have provided insights into the structural features that govern their antimicrobial potency. For instance, the nature and position of substituents on the aryl ring can significantly influence activity. Electron-withdrawing groups have, in some cases, been shown to enhance antibacterial efficacy. Furthermore, the conversion of the carboxylic acid to amides or esters can modulate both the potency and the spectrum of activity.

Enzyme Inhibition: A Versatile Pharmacophore

Beyond COX, derivatives of 4-aryl-4-oxobutanoic acid have been investigated as inhibitors of a variety of other enzymes, highlighting the versatility of this scaffold in drug design.

Examples of Enzyme Inhibition:

  • Kynurenine-3-Hydroxylase: As mentioned in the anticancer section, these compounds are potent inhibitors of this enzyme, suggesting their potential in neuroprotective therapies as well.

  • Carbonic Anhydrase: Certain hybrid molecules incorporating the 4-aryl-4-oxobutanoic acid moiety have shown inhibitory activity against carbonic anhydrase isoenzymes.

  • Acetylcholinesterase: Some derivatives have also demonstrated inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, indicating their potential for the treatment of Alzheimer's disease.

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activity of 4-aryl-4-oxobutanoic acid derivatives requires a cascade of in vitro assays to determine their potency, selectivity, and mechanism of action.

Biological_Activity_Workflow Start Synthesized 4-Aryl-4-Oxobutanoic Acid Derivatives Primary Primary Screening (e.g., Cell Viability Assays) Start->Primary Hit_ID Hit Identification (Potency & Selectivity) Primary->Hit_ID Secondary Secondary Assays (Enzyme Inhibition, etc.) Hit_ID->Secondary Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Start Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A general workflow for the assessment of the biological activity of novel compounds.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-aryl-4-oxobutanoic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The 4-aryl-4-oxobutanoic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its straightforward synthesis via Friedel-Crafts acylation allows for the generation of extensive libraries of derivatives, which have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The prodrug concept, exemplified by Fenbufen, highlights a sophisticated approach to improving the therapeutic index of these compounds.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective compounds. The elucidation of the specific molecular targets for the anticancer and antimicrobial derivatives will be crucial for their further development and for understanding potential mechanisms of resistance. Furthermore, the exploration of novel heterocyclic systems derived from 4-aryl-4-oxobutanoic acids is likely to yield compounds with unique and valuable biological profiles. The continued investigation of this remarkable class of molecules holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

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  • Occhiuzzi, M. A., Ioele, G., De Luca, M., Scordamaglia, D., Lappano, R., Maggiolini, M., & Garofalo, A. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(23), 16988.
  • Jevtic, S., Milenkovic, M., Stankovic, D., Arsenijevic, A., & Milovanovic, M. (2020). Synthesis, characterization, and in vitro anticancer activity of novel palladium(II) complexes with 4-aryl-2,4-dioxobutanoic acid derivatives.
  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 443-447.
  • Zheng, H., Han, Y., Sun, J., & Yan, C.-G. (2022). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines]. Organic & Biomolecular Chemistry, 20(23), 4785-4794.
  • Fathy, U., Abd El Salam, H. A., Fayed, E. A., & Gouda, A. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. Journal of Heterocyclic Chemistry, 58(11), 2203-2214.
  • El-Gendy, M. A. A., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid. Journal of Chemistry, 2014, 1-8.
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  • Wouters, J., et al. (2018). Beyond One-Size-Fits-All: Addressing Methodological Constraints in Novel Antimicrobials Discovery. Antibiotics, 7(4), 95.
  • Piras, M., et al. (2016). Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. Scientific Reports, 6(1), 1-11.
  • Davies, N. M., & Jamali, F. (2004). New Anticancer 4-Aryldihydropyrimidinone-5-Carboxylates Targeting Hsp90. Chemical Biology & Drug Design, 64(6), 415-424.
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  • Sloboda, A. E., & Tolman, E. L. (1978). The pharmacological properties of fenbufen. A review. Arzneimittel-Forschung, 28(11a), 1968-1974.
  • De Angelis, M., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 59(17), 7936-7953.
  • Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs.
  • Tolman, E. L., et al. (1983). Pharmacologic properties of fenbufen. The American Journal of Medicine, 75(4B), 25-30.
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  • Szymański, P., et al. (2011). Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides. European Journal of Medicinal Chemistry, 46(11), 5717-5726.
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  • Kaczor, A. A., & Sicińska, W. (2020). Molecular Targets of Natural Compounds with Anti-Cancer Properties. International Journal of Molecular Sciences, 21(24), 9673.
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  • Child, R. G., et al. (1980). A new non-steroidal anti-inflammatory analgesic: gamma-oxo(1,1'-biphenyl)-4-butanoic acid (fenbufen). Chemistry and activity of analogs. Arzneimittel-Forschung, 30(4a), 695-702.
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4-(3-Fluorophenyl)-4-oxobutanoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutanoic Acid Derivatives and Analogs: Synthesis, Pharmacology, and Applications in Drug Discovery

Abstract

The 4-aryl-4-oxobutanoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs for researchers, scientists, and drug development professionals. We delve into the foundational synthesis via Friedel-Crafts acylation, explore key derivatization strategies, and elucidate the diverse pharmacological landscape of these compounds. The primary mechanism of action, inhibition of Kynurenine 3-Monooxygenase (KMO) for neuroprotection, is discussed in detail, alongside applications as anti-inflammatory agents, immunomodulators, and inhibitors of novel targets in oncology. This guide integrates field-proven insights with detailed experimental protocols, structure-activity relationship (SAR) analysis, and a forward-looking perspective on the therapeutic potential of this chemical class.

The Core Scaffold: this compound

Chemical Identity and Physicochemical Properties

The parent compound, this compound (CAS RN: 69797-46-2), is a bifunctional molecule featuring an aromatic ketone and a terminal carboxylic acid.[1] The presence of a fluorine atom at the meta-position of the phenyl ring is a critical feature, influencing the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in drug design. The fluorine atom can engage in favorable interactions with biological targets and often enhances binding affinity and pharmacokinetic profiles.[2]

Key Physicochemical Data:

Property Value Source(s)
Molecular Formula C₁₀H₉FO₃ [3]
Molecular Weight 196.18 g/mol [1]
Melting Point 86-88 °C [1]
InChIKey HHVYNFFVNGZSNG-UHFFFAOYSA-N [1][3]

| Appearance | Solid |[1] |

The dual functionality of the keto and carboxylic acid groups makes this scaffold an ideal starting point for creating diverse chemical libraries. The carboxylic acid provides a handle for amide bond formation, while the ketone can be targeted for reduction or other modifications.[4]

Significance in Medicinal Chemistry

The 4-aryl-4-oxobutanoic acid framework is not merely a synthetic intermediate but a recurring motif in pharmacologically active molecules.[5] Its structural rigidity, combined with the potential for diverse functionalization, allows for precise orientation of substituents to interact with specific enzyme active sites or receptor binding pockets. Derivatives have shown potent activity against a range of targets, establishing this scaffold as a valuable starting point in modern drug discovery campaigns.[6][7][8]

Synthesis and Characterization

Core Synthesis via Friedel-Crafts Acylation

The most robust and widely adopted method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, fluorobenzene—with an acylating agent like succinic anhydride.[10][11]

Causality of Experimental Design: The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the succinic anhydride.[10] The AlCl₃ coordinates to a carbonyl oxygen of the anhydride, polarizing it and generating a highly electrophilic acylium ion. The electron-rich aromatic ring of fluorobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate (the sigma complex).[5] A key aspect of this specific reaction is the use of a stoichiometric amount of AlCl₃. The reason for this is that the product ketone is a moderate Lewis base and forms a stable, deactivated complex with the catalyst, preventing further reactions and effectively consuming the catalyst as the reaction proceeds.[9] An aqueous workup is therefore essential to hydrolyze this complex and liberate the final ketone product.[10]

G reagents Succinic Anhydride + Fluorobenzene reaction_vessel Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->reaction_vessel Charge Reagents catalyst Anhydrous AlCl₃ (Lewis Acid Catalyst) catalyst->reaction_vessel Add Catalyst acylium Acylium Ion Generation (Electrophile Formation) reaction_vessel->acylium Step 1 attack Nucleophilic Attack (Electrophilic Aromatic Substitution) acylium->attack Step 2 complex Product-Catalyst Complex (Deactivated Ketone) attack->complex Step 3 workup Aqueous Workup (e.g., Ice-cold HCl) complex->workup Step 4 product This compound (Purified Product) workup->product Step 5

General workflow for Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Friedel-Crafts acylation procedures.[4][10] It should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with succinic anhydride (0.10 mol) and anhydrous fluorobenzene (30-40 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, add powdered anhydrous aluminum chloride (0.22 mol) in small portions, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (typically on a steam or water bath) for 2-4 hours to ensure the reaction goes to completion. The evolution of HCl gas may be observed.

  • Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously pour the mixture onto crushed ice containing concentrated hydrochloric acid (e.g., 20 mL HCl in 100 g of ice). This step hydrolyzes the aluminum complex and should be performed in a well-ventilated fume hood.

  • Extraction: If two layers form, separate them. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford the pure this compound.[4]

Strategies for Derivatization

The versatility of the core scaffold allows for extensive modification to tune its pharmacological properties.

  • Backbone Modification: Introduction of substituents, such as a methyl group at the 2-position, can create chiral centers and alter the molecule's conformation. This strategy was employed in the development of Flobufen, an anti-inflammatory agent.[7]

  • Carboxylic Acid Modification: The carboxylic acid is readily converted to esters or amides. Esterification, for instance to the methyl ester, can improve cell permeability.[6] Amidation allows for the introduction of diverse chemical moieties to explore new interactions with the biological target.[12][13]

  • Heterocycle Formation: The 1,4-dicarbonyl relationship makes these compounds excellent precursors for synthesizing nitrogen-containing heterocycles. For example, condensation with hydrazine derivatives yields pyridazinones, a class of compounds with a broad range of biological activities.[4]

Pharmacological Landscape and Mechanisms of Action

Primary Target: Kynurenine 3-Monooxygenase (KMO) Inhibition

A major area of investigation for 4-aryl-4-oxobutanoic acid derivatives is as inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[6][14]

The Kynurenine Pathway and its Role in Neurodegeneration: The kynurenine pathway metabolizes the majority of dietary tryptophan. KMO hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid.[6] Overactivation of this pathway is implicated in several neurodegenerative diseases, as the accumulation of quinolinic acid contributes to neuronal damage. By inhibiting KMO, the metabolic flux is shunted towards the formation of kynurenic acid, a neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors.[2] Therefore, KMO inhibition represents a promising therapeutic strategy for conditions like Huntington's and Alzheimer's disease.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT HK 3-Hydroxykynurenine (3-HK) KMO->HK KA Kynurenic Acid (Neuroprotective) KAT->KA QA Quinolinic Acid (Excitotoxic) HK->QA Further Metabolism Inhibitor 4-(3-Fluorophenyl)- 4-oxobutanoic Acid Derivatives Inhibitor->KMO Inhibition

The Kynurenine Pathway and the site of KMO inhibition.

Derivatives such as 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid have been identified as some of the most potent KMO inhibitors disclosed to date.[6] These compounds effectively prevent the interferon-gamma-induced synthesis of quinolinic acid in human macrophages, demonstrating their potential as neuroprotective agents.[6]

Table of KMO Inhibitory Activity for Representative Analogs:

Compound Class Example Structure Target Activity (IC₅₀) Source(s)
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid KMO Potent Inhibition (Specific values not in abstract) [6]

| 4-Phenyl-4-oxo-butanoic Acid Derivatives | 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | KMO | Potent Inhibition (Specific values not in abstract) |[14] |

Broader Bioactivity: Anti-inflammatory and Immunomodulatory Roles

The pharmacological activity of this scaffold extends beyond KMO inhibition.

  • Dual COX/5-LOX Inhibition: The derivative Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) was developed as a potent anti-inflammatory and immunomodulatory agent for treating conditions like rheumatoid arthritis.[7] It acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[7]

  • S1P₁ Receptor Agonism: A novel series of complex indoline-containing butanoic acid derivatives were identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁).[8] Activation of S1P₁ receptors on lymphocytes leads to their sequestration in lymph nodes, producing a peripheral lymphopenia that is beneficial in treating autoimmune diseases like multiple sclerosis.[8]

Drug Development Considerations

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical SAR insights:

  • Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are crucial for target affinity and selectivity. The 3-fluoro substitution is often optimal for KMO inhibition, while more complex biphenyl systems, as seen in Flobufen, confer potent anti-inflammatory activity.[6][7]

  • Backbone and Side-Chain Modifications: The butanoic acid chain is not merely a linker. Modifications such as introducing unsaturation or hydroxylation, as in the potent KMO inhibitors, directly contribute to binding.[6] Converting the carboxylic acid to amides or incorporating it into larger heterocyclic systems opens up new vectors for interaction and can be used to fine-tune physicochemical properties.[8][15]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of these derivatives is a key consideration. The carboxylic acid moiety, while often important for target binding, can lead to rapid clearance. Strategies to improve metabolic stability and oral bioavailability include esterification or designing bioisosteric replacements. The timing of administration relative to food intake can also significantly influence the pharmacokinetics of related phenylbutyrate drugs.[16] Whole-body PET studies on related compounds like 4-phenylbutyric acid have shown high uptake in the liver and heart, highlighting that the biodistribution can be organ-specific and is an important factor in understanding both therapeutic efficacy and potential side effects.[17]

Experimental Workflow for Lead Optimization

Developing a lead candidate from this scaffold requires a systematic and iterative process. The workflow below illustrates a typical cascade from initial hit to a preclinical candidate.

G start Scaffold Identification (4-Aryl-4-oxobutanoic Acid) synthesis Library Synthesis (Derivatization) start->synthesis screening Primary Screening (In Vitro Target-Based Assay) synthesis->screening sar SAR Analysis & Iterative Design screening->sar Analyze Hits secondary Secondary Assays (Cell-based Potency, Selectivity) screening->secondary Confirm Potent Hits sar->synthesis Design New Analogs adme In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) sar->adme secondary->adme pk In Vivo Pharmacokinetics (Rodent PK Studies) adme->pk Profile Leads efficacy In Vivo Efficacy (Disease Models) pk->efficacy Test in Models candidate Preclinical Candidate Selection efficacy->candidate

Sources

Potential therapeutic targets of 4-(3-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Abstract

This compound is a synthetic compound with a chemical structure that suggests potential interactions with several key enzymatic pathways implicated in a range of pathologies. As a derivative of 4-oxo-4-phenylbutanoic acid, its therapeutic potential remains largely unexplored. This technical guide provides a comprehensive analysis of its most promising therapeutic targets, based on structural analogy to known bioactive molecules. We delve into the rationale for investigating its effects on enzymes within the GABAergic system, the kynurenine pathway, and the arachidonic acid cascade. For each potential target, this guide outlines the mechanistic basis for therapeutic intervention and provides detailed, field-proven experimental protocols for validation. The methodologies are designed to be self-validating, ensuring scientific rigor for researchers, scientists, and drug development professionals. This document serves as a foundational resource for initiating a structured investigation into the pharmacological profile of this compound.

Introduction to this compound

Chemical Structure and Properties

This compound is a carboxylic acid and a ketone. Its chemical structure consists of a butanoic acid chain with a phenyl group attached to the fourth carbon, which is also a carbonyl carbon. A fluorine atom is substituted at the meta-position of the phenyl ring.

  • IUPAC Name: this compound[1]

  • CAS Number: 69797-46-2[1]

  • Molecular Formula: C₁₀H₉FO₃[1]

  • Molecular Weight: 196.18 g/mol [1]

  • Melting Point: 86-88 °C[1]

Rationale for Target Identification based on Structural Analogs

The exploration of therapeutic targets for novel chemical entities often begins with an analysis of structural similarities to compounds with known biological activities. The 4-oxo-4-phenylbutanoic acid scaffold is present in molecules that have been investigated for a variety of pharmacological effects. This structural alert approach allows for the formulation of testable hypotheses regarding the potential mechanisms of action of this compound. The primary hypothesized targets fall into three main classes: enzymes of the GABAergic system, enzymes of the kynurenine pathway, and enzymes of the arachidonic acid pathway.

Primary Target Class: Enzymes of the GABAergic System

Target Rationale: The Role of GABA in Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders.[2] Consequently, strategies aimed at increasing synaptic GABA concentrations are of significant therapeutic interest. Two key enzymes responsible for the degradation of GABA are GABA aminotransferase (GABA-AT) and succinate semialdehyde dehydrogenase (SSADH). Inhibition of these enzymes leads to an elevation of GABA levels in the brain.[3]

Potential Target 1: GABA Aminotransferase (GABA-AT)

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[4] By blocking this primary catabolic pathway, GABA-AT inhibitors effectively increase the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.[3] This mechanism is the basis for the clinical use of GABA-AT inhibitors, such as vigabatrin, in the treatment of epilepsy.[3]

A systematic approach to validate the inhibition of GABA-AT by this compound involves a multi-step process, beginning with in vitro enzymatic assays and progressing to cell-based models to assess the downstream effects on GABAergic signaling.

GABA_AT_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Preparation This compound B GABA-AT Enzymatic Assay (Spectrophotometric) A->B Test Compound C IC50 Determination B->C Dose-Response Data D Kinetic Analysis (e.g., Lineweaver-Burk plot) C->D Inhibition Potency E Neuronal Cell Culture (e.g., Primary cortical neurons) C->E Proceed with non-toxic concentrations F Cell Viability Assay (e.g., MTT, LDH) E->F Toxicity Screen G GABA Level Quantification (e.g., ELISA, HPLC) E->G Measure GABA accumulation H Functional Assay (e.g., Patch-clamp, YFP-based assay) E->H Assess GABAergic function

Figure 1: Experimental workflow for validating GABA-AT inhibition.

This protocol is adapted from commercially available GABA-AT assay kits and the scientific literature.[5][6][7][8] It relies on a coupled enzyme system where the glutamate produced by GABA-AT is subsequently oxidized by glutamate oxidase, generating a product that can be measured colorimetrically.

Materials:

  • Recombinant human GABA-AT

  • GABA

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Glutamate oxidase

  • Peroxidase

  • 4-Aminoantipyrine

  • Trinder's reagent (e.g., TOOS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.1)

  • This compound (test compound)

  • Vigabatrin (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reaction mixture containing glutamate oxidase, peroxidase, 4-aminoantipyrine, TOOS, α-ketoglutarate, and PLP.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations. Prepare similar dilutions for the positive control, vigabatrin.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Assay buffer

    • Test compound or control at various concentrations

    • Recombinant GABA-AT enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add GABA to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 555 nm every minute for 20-30 minutes at 30°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

This protocol utilizes a Yellow Fluorescent Protein (YFP)-based assay to measure the functional consequences of altered GABA levels on GABA-A receptor activity in a cellular context.[9]

Materials:

  • CHO-K1 cells stably co-expressing a GABA-A receptor subtype (e.g., α2β3γ2) and a halide-sensitive YFP.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Iodide-containing buffer.

  • GABA.

  • This compound.

  • A known GABA-A modulator (e.g., diazepam) as a positive control.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the YFP-GABA-A expressing cells into the microplates and culture until they form a confluent monolayer.

  • Compound Incubation: Replace the culture medium with assay buffer containing various concentrations of this compound. Incubate for a sufficient period to allow for GABA-AT inhibition and subsequent GABA accumulation.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Using the plate reader's injection system, add the iodide-containing buffer to all wells to a final concentration that quenches the YFP fluorescence upon entry into the cells through open GABA-A channels.

    • Simultaneously with or immediately after the iodide addition, inject a sub-maximal concentration of GABA (e.g., EC20) to activate the GABA-A receptors.

    • Monitor the decrease in YFP fluorescence over time.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the activity of the GABA-A receptors.

    • An increase in the quenching rate in the presence of the test compound (compared to GABA alone) indicates an enhancement of GABAergic signaling, consistent with GABA-AT inhibition.

    • Quantify the potentiation and determine the EC50 for this effect.

Potential Target 2: Succinate Semialdehyde Dehydrogenase (SSADH)

SSADH is a mitochondrial enzyme that catalyzes the NAD⁺-dependent oxidation of succinic semialdehyde (SSA) to succinic acid, which then enters the Krebs cycle.[10] In the GABA shunt, SSADH acts downstream of GABA-AT. Inhibition of SSADH leads to an accumulation of SSA, which in turn can cause feedback inhibition of GABA-AT, resulting in elevated GABA levels.[1] However, SSADH deficiency is a known inborn error of metabolism, so targeting this enzyme requires careful consideration of potential toxicities associated with SSA accumulation.[11][12]

The validation workflow for SSADH inhibition mirrors that for GABA-AT, focusing on enzymatic and cellular assays to confirm target engagement and functional consequences.

SSADH_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Preparation This compound B SSADH Enzymatic Assay (Spectrophotometric/Fluorometric) A->B Test Compound C IC50 Determination B->C Dose-Response Data D Kinetic Analysis C->D Inhibition Potency E Mitochondrial Fraction Isolation C->E F Cell-Based SSADH Activity Assay E->F Confirm target engagement in cellular context G Metabolite Analysis (SSA, GHB, GABA) F->G Quantify metabolic changes

Figure 2: Experimental workflow for validating SSADH inhibition.

This protocol measures the activity of SSADH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified or recombinant SSADH, or mitochondrial fractions from tissue homogenates (e.g., rat brain).

  • Succinic semialdehyde (SSA) substrate.

  • β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Assay buffer (e.g., 100 mM Potassium Pyrophosphate, pH 8.6).

  • This compound.

  • A known SSADH inhibitor (if available) or a non-specific aldehyde dehydrogenase inhibitor as a control.

  • 96-well UV-transparent microplate.

  • UV-Vis spectrophotometer.

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compound as described in Protocol 1.

  • Assay Setup: In a UV-transparent 96-well plate, add:

    • Assay buffer

    • NAD⁺ solution

    • Test compound or control at various concentrations

    • SSADH enzyme solution

  • Pre-incubation: Incubate the plate at 25°C for 5-10 minutes.

  • Initiate Reaction: Add the SSA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described previously.

Secondary Target Class: Enzymes of the Kynurenine Pathway

Target Rationale: The Kynurenine Pathway in Neuroinflammation and Neurodegeneration

The kynurenine pathway (KP) is the primary route of tryptophan metabolism in mammals.[13] Imbalances in this pathway are associated with several neurodegenerative and neuroinflammatory diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[12][14] The pathway produces both neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and a neuroprotective metabolite, kynurenic acid (KYNA).[14][15]

Potential Target 3: Kynurenine 3-Monooxygenase (KMO)

KMO is a critical enzyme located at a branch point of the kynurenine pathway, converting kynurenine to the neurotoxic 3-HK.[14] Inhibition of KMO shunts the metabolic flux away from the production of 3-HK and QUIN and towards the synthesis of the neuroprotective KYNA.[12][13] KYNA is an antagonist of ionotropic glutamate receptors and α7 nicotinic acetylcholine receptors, giving it potent neuroprotective properties.[12] Therefore, KMO inhibitors are being actively investigated as therapeutics for neurodegenerative disorders.[14]

Derivatives of 4-phenyl-4-oxobutanoic acid have been identified as potent inhibitors of KMO, demonstrating the potential of this chemical scaffold to interact with the enzyme's active site.[16][17] This provides a strong rationale for investigating this compound as a potential KMO inhibitor.

Validating KMO inhibition involves assessing direct enzymatic activity and then confirming the expected downstream effects on metabolite levels and neuroprotection in cellular models.

KMO_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Preparation This compound B KMO Enzymatic Assay (Spectrophotometric/ELISA) A->B Test Compound C IC50 Determination B->C Dose-Response Data D Selectivity Profiling (vs. other KP enzymes) C->D Assess Target Specificity E Microglial/Neuronal Cell Culture C->E Proceed with potent concentrations F Metabolite Analysis (KYNA, 3-HK, QUIN) E->F Measure KP metabolite shift G Neuroprotection Assay (e.g., against glutamate toxicity) E->G Assess functional neuroprotection H Anti-inflammatory Assay (e.g., cytokine release) E->H Assess anti-inflammatory effect

Figure 3: Experimental workflow for validating KMO inhibition.

This protocol is based on commercially available kits and measures KMO activity by monitoring the consumption of the cofactor NADPH at 340 nm.[18]

Materials:

  • Recombinant human KMO.

  • L-Kynurenine substrate.

  • NADPH.

  • KMO assay buffer.

  • This compound.

  • A known KMO inhibitor (e.g., Ro 61-8048) as a positive control.[12]

  • 96-well UV-transparent microplate.

  • UV-Vis spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare working solutions of KMO, NADPH, and L-Kynurenine in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound and positive control.

  • Assay Setup: To a UV-transparent 96-well plate, add:

    • Assay buffer

    • Test compound or control

    • KMO enzyme

  • Pre-incubation: Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of L-Kynurenine and NADPH to all wells.

  • Measurement: Immediately read the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to KMO activity.

  • Data Analysis: Calculate the reaction rates and determine the IC50 value as previously described.

This protocol assesses the ability of the test compound to protect neuronal cells from excitotoxicity, a key downstream consequence of KMO inhibition.[2]

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium.

  • This compound.

  • L-Tryptophan.

  • An excitotoxic agent (e.g., Glutamate or Quinolinic Acid).

  • Cell viability assay reagents (e.g., MTT or LDH assay kit).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Plate neuronal cells in 96-well plates and allow them to adhere and differentiate.

  • Pre-treatment: Treat the cells with various concentrations of this compound in media supplemented with L-tryptophan (as the precursor for the kynurenine pathway) for 24 hours.

  • Induce Excitotoxicity: Add the excitotoxic agent (e.g., glutamate) to the wells, with and without the test compound.

  • Incubation: Incubate for an additional 24 hours.

  • Assess Viability: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability of treated cells to the viability of untreated control cells (100%).

    • Compare the viability of cells treated with the excitotoxin alone to those co-treated with the test compound.

    • A significant increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Tertiary Target Class: Enzymes of the Arachidonic Acid Pathway

Target Rationale: Anti-inflammatory and Immunomodulatory Potential

The structural core of the test compound is also found in molecules with anti-inflammatory properties. The arachidonic acid pathway is central to the inflammatory response, producing pro-inflammatory mediators like prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[3]

Potential Target 4: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins. 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes. Inhibitors of these enzymes are widely used as anti-inflammatory drugs.[3][19]

Initial screening for anti-inflammatory activity involves in vitro enzymatic assays for both COX and 5-LOX, followed by cell-based assays to measure the inhibition of pro-inflammatory mediator production.

COX_LOX_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Preparation This compound B COX-1/COX-2 Inhibition Assay (e.g., Colorimetric, Fluorometric) A->B C 5-LOX Inhibition Assay (Spectrophotometric) A->C D IC50 Determination for COX-1, COX-2, and 5-LOX B->D C->D E Macrophage/Leukocyte Culture (e.g., RAW 264.7, PBMCs) D->E Proceed with potent concentrations F Stimulation with LPS/Arachidonic Acid E->F G Measure Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) production (ELISA) F->G H Assess Inhibition of Pro-inflammatory Mediators G->H

Figure 4: Experimental workflow for validating COX/5-LOX inhibition.

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX enzymes.[19]

Materials:

  • Ovine or human recombinant COX-1 and COX-2.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme.

  • Arachidonic acid substrate.

  • Colorimetric substrate (e.g., TMPD).

  • This compound.

  • Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as controls.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 with heme in cold assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound and controls.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer

    • Enzyme solution (COX-1 or COX-2)

    • Test compound or control

  • Pre-incubation: Incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add a solution containing arachidonic acid and the colorimetric substrate.

  • Measurement: Read the absorbance at 590-620 nm over time.

  • Data Analysis: Calculate reaction rates and IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

This protocol measures the inhibition of 5-LOX by monitoring the formation of a conjugated diene from a linoleic acid substrate, which absorbs light at 234 nm.[20]

Materials:

  • 5-Lipoxygenase (e.g., from soybean or human recombinant).

  • Assay buffer (e.g., 0.2 M Borate buffer, pH 9.0).

  • Linoleic acid substrate.

  • This compound.

  • A known 5-LOX inhibitor (e.g., Zileuton) as a positive control.

  • UV-transparent cuvettes or microplate.

  • UV-Vis spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: In a quartz cuvette, mix the assay buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 3-5 minutes at 25°C.

  • Initiate Reaction: Add the linoleic acid substrate to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

  • Data Analysis: Determine the reaction rates and calculate the IC50 value for 5-LOX inhibition.

Data Summary and Interpretation

The experimental workflows described above will generate quantitative data on the inhibitory potency of this compound against each potential target. This data should be compiled into a clear, comparative table.

Potential Therapeutic Target Assay Type Endpoint Measured IC50 / EC50 (µM) Notes
GABA Aminotransferase (GABA-AT) In Vitro EnzymaticInhibition of glutamate production
Cell-Based FunctionalPotentiation of GABA-A receptor activity
Succinate Semialdehyde Dehydrogenase (SSADH) In Vitro EnzymaticInhibition of NADH production
Kynurenine 3-Monooxygenase (KMO) In Vitro EnzymaticInhibition of NADPH consumption
Cell-Based NeuroprotectionProtection against excitotoxicity
Cyclooxygenase-1 (COX-1) In Vitro EnzymaticInhibition of peroxidase activity
Cyclooxygenase-2 (COX-2) In Vitro EnzymaticInhibition of peroxidase activityCOX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-Lipoxygenase (5-LOX) In Vitro EnzymaticInhibition of diene formation

Interpretation:

The resulting inhibitory profile will guide further drug development efforts. Potent and selective inhibition of a single target would suggest a focused therapeutic application. For instance, selective KMO inhibition would support its development for neurodegenerative diseases.[14] Conversely, activity against multiple targets (e.g., dual inhibition of GABA-AT and KMO, or dual COX/5-LOX inhibition) could indicate a broader spectrum of activity or potential for polypharmacology, which may be beneficial in complex diseases but also requires careful evaluation of off-target effects.

Conclusion

This technical guide has established a robust, evidence-based framework for the systematic investigation of this compound's therapeutic potential. By leveraging knowledge from structurally related compounds, we have identified GABA-AT, SSADH, KMO, COX, and 5-LOX as high-priority targets. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses, from initial in vitro enzymatic screening to more complex cell-based functional assays. The successful execution of this research plan will elucidate the mechanism of action of this novel compound and pave the way for its potential development as a therapeutic agent for neurological, neurodegenerative, or inflammatory disorders.

References

  • Lehtonen, Š., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in Cellular Neuroscience. [Link]

  • Moroni, F., et al. (1999). Studies on the Neuroprotective Action of Kynurenine Mono-Oxygenase Inhibitors in Post-Ischemic Brain Damage. PubMed. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Speciale, C., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Christensen, J. K., et al. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. PubMed. [Link]

  • Hughes, T. D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]

  • Grünert, S. C., et al. (2020). Succinic Semialdehyde Dehydrogenase Deficiency: In Vitro and In Silico Characterization of a Novel Pathogenic Missense Variant and Analysis of the Mutational Spectrum of ALDH5A1. MDPI. [Link]

  • Patsnap Synapse. (2024). What are KMO inhibitors and how do they work?. [Link]

  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell. [Link]

  • Akita, H., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry. [Link]

  • ResearchGate. Chemical structures and potency of known KMO inhibitors. [Link]

  • Gierse, J. K., et al. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]

  • Taylor & Francis Online. (2019). GABA enzymatic assay kit. [Link]

  • PubMed. (2019). GABA enzymatic assay kit. [Link]

  • Mole, D. J., et al. (2016). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Trends in Pharmacological Sciences. [Link]

  • Iradukunda, E. C., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. [Link]

  • Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. PubMed. [Link]

  • CABI Digital Library. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]

  • MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • Wikipedia. Succinate-semialdehyde dehydrogenase. [Link]

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4-(3-Fluorophenyl)-4-oxobutanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Abstract

This compound is a bifunctional organic compound of significant interest in the pharmaceutical industry. Its unique structure, featuring a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol via Friedel-Crafts acylation, and its critical role as an intermediate in the synthesis of pharmaceuticals, such as atypical antipsychotics.

Introduction and Physicochemical Properties

This compound, with CAS Number 69797-46-2, is a solid organic compound that serves as a crucial precursor in multi-step organic syntheses. Its utility stems from the two distinct reactive sites: the carboxylic acid, which can undergo esterification or amidation, and the ketone, which can be reduced or serve as a handle for further derivatization. The presence of the fluorophenyl moiety is particularly important in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference by researchers and chemists.

PropertyValueReference
IUPAC Name This compound
CAS Number 69797-46-2[2]
Molecular Formula C₁₀H₉FO₃[3][4]
Molecular Weight 196.18 g/mol
Physical Form Solid
Melting Point 86-88 °C
SMILES String O=C(CCC(O)=O)C1=CC(F)=CC=C1[2]
InChI Key HHVYNFFVNGZSNG-UHFFFAOYSA-N[3]

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[5] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.

Reaction Mechanism

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds through several key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride, polarizing the carbonyl group and facilitating its cleavage to form a highly reactive acylium ion.[6] This resonance-stabilized cation is the active electrophile.

  • Electrophilic Attack: The electron-rich π system of the fluorobenzene ring attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (such as the AlCl₃-complexed succinic anhydride) removes a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.[6]

Below is a diagram illustrating the core mechanism of the Friedel-Crafts acylation.

G cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization SA Succinic Anhydride Acylium Acylium Ion (Electrophile) SA->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Sigma Sigma Complex (Arenium Ion Intermediate) FB Fluorobenzene FB->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺ H_plus H⁺ Sigma->H_plus AlCl4_minus [AlCl₃(OH)]⁻ H_plus->AlCl4_minus Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation for product synthesis.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. Causality: Anhydrous conditions are critical because Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and halt the reaction.[5]

  • Materials:

    • Fluorobenzene (anhydrous)

    • Succinic anhydride

    • Aluminum chloride (anhydrous, powdered)

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

    • Dichloromethane (DCM, anhydrous solvent)

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser with a calcium chloride drying tube

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Büchner funnel and filter flask

  • Procedure:

    • Reaction Setup: Equip a 500 mL three-necked flask with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried.

    • Reagent Charging: Charge the flask with succinic anhydride (0.10 mol) and anhydrous aluminum chloride (0.22 mol) in an inert solvent like dichloromethane (150 mL). Cool the mixture in an ice bath to 0-5 °C.

    • Addition of Fluorobenzene: Add fluorobenzene (0.11 mol) to the dropping funnel and add it dropwise to the stirred, cooled suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This hydrolyzes the aluminum complexes and quenches the reaction.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

    • Purification: Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove unreacted succinic acid. The desired product, being a carboxylic acid, will dissolve in the basic solution. Separate the aqueous bicarbonate layer and acidify it with dilute HCl to precipitate the crude product.[7]

    • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Application in Pharmaceutical Synthesis: A Case Study

This compound is a key starting material for the synthesis of butyrophenone-class compounds, many of which exhibit antipsychotic properties.[8] These drugs often act as antagonists at dopamine and serotonin receptors.[9] A prime example is the synthesis of butyrophenone analogs that are structurally related to drugs like Haloperidol but are modified to improve their therapeutic profile.[8]

Synthetic Workflow to a Butyrophenone Analog

The synthesis of a potential atypical antipsychotic agent involves converting the carboxylic acid of our intermediate into a more reactive species, which is then used to alkylate a target amine.

Caption: General workflow from starting materials to a final API.

The key transformation involves converting the butanoic acid intermediate into a 4-halobutyrophenone derivative. This is typically achieved by first reducing the carboxylic acid to an alcohol (a reaction that must be selective over the ketone) and then converting the alcohol to a chloride (e.g., using thionyl chloride), or by other multi-step methods. This resulting 4-chloro-1-(3-fluorophenyl)butan-1-one is a powerful alkylating agent. It can then be reacted with a complex secondary amine (such as a substituted piperidine or diazepane) in a nucleophilic substitution reaction to yield the final, multi-cyclic drug molecule.[8] This modular approach allows for the synthesis of a wide library of potential drug candidates by varying the amine component.

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical industry. Its synthesis via the robust and well-understood Friedel-Crafts acylation allows for its production on a large scale. The dual functionality of the molecule provides synthetic chemists with a versatile platform to construct complex APIs, particularly in the realm of CNS disorders. The strategic placement of the fluorine atom underscores modern principles of drug design, aiming for enhanced efficacy and metabolic stability. This guide has provided the foundational knowledge, from synthesis to application, necessary for researchers and drug development professionals to effectively utilize this important chemical building block.

References

  • PubChemLite. This compound (C10H9FO3). Available at: [Link]

  • PubChemLite. 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid (C10H8ClFO3). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

  • SynArchive. Friedel-Crafts Acylation. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available at: [Link]

  • PubChem. 2-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • National Institutes of Health. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available at: [Link]

  • National Institutes of Health. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Available at: [Link]

  • ResearchGate. A review on synthesis of FDA-approved antipsychotic drugs. Available at: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

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The Pivotal Role of 4-Aryl-4-Oxobutanoic Acids in the Convergent Synthesis of Posaconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Posaconazole, a potent second-generation triazole antifungal agent, is distinguished by its complex molecular architecture, which includes a central chiral tetrahydrofuran (THF) core. The synthesis of this critical THF moiety is a cornerstone of the overall manufacturing process. This in-depth technical guide elucidates the vital role of 4-aryl-4-oxobutanoic acids, specifically the 4-(2,4-difluorophenyl)-4-oxobutanoic acid, as a foundational precursor in the construction of Posaconazole. While the specific compound 4-(3-fluorophenyl)-4-oxobutanoic acid is noted, the established and scaled synthesis of Posaconazole itself initiates from the 2,4-difluorinated analogue to align with the final drug structure. This guide will detail the strategic importance of this class of ketoacids, outlining the key chemical transformations from the initial Friedel-Crafts acylation to the formation of the chiral THF intermediate, and its eventual integration into the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Tetrahydrofuran Core

Posaconazole's broad-spectrum antifungal activity is intrinsically linked to its unique three-dimensional structure. The molecule features four chiral centers, rendering its stereocontrolled synthesis a significant challenge. Industrial manufacturing overwhelmingly favors a convergent synthesis strategy, wherein key fragments of the molecule are prepared separately and then coupled in the final stages. This approach is more efficient and allows for better control over stereochemistry compared to a linear synthesis.

The central (3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl)methoxy fragment is arguably the most complex portion of the molecule. Its synthesis begins with a much simpler, achiral precursor: 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This readily accessible starting material contains the essential difluorophenyl group and a four-carbon chain that will be elaborated into the chiral tetrahydrofuran ring.

Genesis of the Core Structure: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

The journey to Posaconazole's core begins with a classic and robust C-C bond-forming reaction: the Friedel-Crafts acylation. This reaction establishes the fundamental skeleton of the precursor.

The Friedel-Crafts Acylation Reaction

The synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid is efficiently achieved by the reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1].

The mechanism involves the activation of succinic anhydride by the Lewis acid to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich 1,3-difluorobenzene ring. A subsequent workup quenches the reaction and yields the desired product.

Diagram 1: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_products Product r1 1,3-Difluorobenzene p1 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid r1->p1 Electrophilic Aromatic Substitution r2 Succinic Anhydride r2->p1

Caption: Friedel-Crafts acylation to form the key ketoacid precursor.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to manage HCl evolution. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Charging Reactants: The flask is charged with 1,3-difluorobenzene and a suitable solvent (e.g., dichloromethane or nitrobenzene). The mixture is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution, maintaining a low temperature.

  • Succinic Anhydride Addition: A solution of succinic anhydride in the reaction solvent is added dropwise from the addition funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete conversion.

  • Workup: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the crude 4-(2,4-difluorophenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Elaboration to the Chiral Tetrahydrofuran Intermediate

With the foundational ketoacid in hand, a series of transformations are required to build the stereochemically complex tetrahydrofuran ring. This multi-step process involves reduction, olefination, asymmetric synthesis, and cyclization.

Diagram 2: Synthetic Pathway to the THF Core

G A 4-(2,4-Difluorophenyl)- 4-oxobutanoic Acid B Wittig Reaction (or similar olefination) A->B C Resulting Alkene (Carboxylic Acid) B->C D Amidation with Chiral Auxiliary C->D E Protected Intermediate D->E F Diastereoselective Hydroxymethylation E->F G Chiral Alcohol F->G H Reduction & Deprotection G->H I Chiral Diol H->I J Iodocyclization I->J K Chiral Iodide Intermediate J->K L Triazole Introduction & Deprotection K->L M Key THF-Alcohol Intermediate L->M

Caption: Key transformations from the ketoacid to the THF-alcohol core.

Key Synthetic Steps and Mechanistic Insights
  • Olefination: The ketone functionality of the butanoic acid derivative is converted into an alkene. A common method is the Wittig reaction, using a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) to introduce a terminal double bond[1]. This step removes the carbonyl oxygen and sets the stage for subsequent stereoselective reactions.

  • Chiral Auxiliary Introduction: To control the stereochemistry of the future chiral centers, a chiral auxiliary, such as (4R)-(+)-4-benzyl-2-oxazolidinone, is attached to the carboxylic acid group via amidation[1]. This auxiliary directs subsequent reactions to occur on a specific face of the molecule.

  • Asymmetric Hydroxymethylation: A crucial step is the introduction of a hydroxymethyl group, which will become part of the tetrahydrofuran ring. This is often achieved through a diastereoselective reaction, for instance, using formaldehyde in the presence of a Lewis acid like titanium tetrachloride[1]. The chiral auxiliary ensures that the new stereocenter is formed with high selectivity.

  • Reduction and Cyclization: The amide and the newly introduced carbonyl group are reduced to form a diol. An iodine-mediated cyclization of a derivative of this diol (often a monoacetate) is a key step to form the tetrahydrofuran ring with the correct cis-stereochemistry[2]. This iodocyclization is a stereoselective 5-exo-trig process.

  • Formation of the Final THF Intermediate: The iodide is then displaced with sodium triazole, and subsequent deprotection steps yield the core alcohol intermediate: (5R-cis)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-methanol[2]. This molecule is the key building block for the final coupling step.

Convergent Assembly of Posaconazole

The final phase of the synthesis involves coupling the meticulously prepared chiral THF intermediate with the second major fragment of the molecule.

Preparation of the Side-Chain

The second key intermediate is the N-protected triazolone derivative, which contains the piperazine ring and the chiral sec-butyl side chain. The synthesis of this fragment is a separate, multi-step process that also requires careful stereochemical control[2].

The Final Coupling and Deprotection

The core THF-alcohol intermediate is first activated, typically by converting the alcohol to a good leaving group, such as a tosylate or a p-chlorobenzene sulfonate[2]. This activated intermediate is then coupled with the piperazine-containing side chain under basic conditions.

The final step is the deprotection of any protecting groups, such as a benzyl ether on the sec-butyl side chain's hydroxyl group, often accomplished via hydrogenation, to yield the final Posaconazole molecule[3].

Diagram 3: Convergent Synthesis of Posaconazole

G cluster_A Pathway A: THF Core Synthesis cluster_B Pathway B: Side-Chain Synthesis cluster_C Final Assembly A_start 4-(2,4-Difluorophenyl)- 4-oxobutanoic Acid A_end Activated Chiral THF Intermediate A_start->A_end Multi-step Synthesis C_couple Coupling Reaction A_end->C_couple B_start Simple Precursors B_end Piperazine-Triazolone Side-Chain B_start->B_end Multi-step Synthesis B_end->C_couple C_deprotect Deprotection C_couple->C_deprotect C_final Posaconazole C_deprotect->C_final

Caption: Convergent synthesis strategy for Posaconazole.

Conclusion

The synthesis of Posaconazole is a testament to the power of modern synthetic organic chemistry. The role of 4-(2,4-difluorophenyl)-4-oxobutanoic acid as a starting material is of paramount importance, serving as the anchor from which the complex, stereochemically rich tetrahydrofuran core is constructed. Through a sequence of well-orchestrated reactions, including the foundational Friedel-Crafts acylation, this simple ketoacid is transformed into a sophisticated intermediate that is crucial for the efficient and stereocontrolled production of this life-saving antifungal agent. Understanding this pathway provides critical insights for process optimization, impurity profiling, and the development of next-generation antifungal therapeutics.

References

  • Saksena, A. K., et al. (2004). A Novel, Practical, and Convergent Synthesis of the Broad-Spectrum Antifungal Agent Posaconazole (Noxafil®): A Triumph of “Process” Chemistry. Tetrahedron Letters, 45(44), 8249–8251.
  • CN106366076A - Posaconazole synthesis method.
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Kynurenine-3-Monooxygenase (KMO) Inhibition by Keto-Acids: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Kynurenine-3-Monooxygenase (KMO) represents a critical enzymatic control point in the kynurenine pathway (KP), the primary route of tryptophan catabolism. By catalyzing the conversion of L-kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK), KMO dictates the balance between neuroprotective and neurotoxic arms of the pathway. Its inhibition is a promising therapeutic strategy for a range of neurodegenerative and inflammatory diseases.[1][2] This guide provides a detailed examination of the inhibition of KMO by endogenous and exogenous keto-acids. We will explore the biochemical rationale for targeting KMO, delve into the specific inhibitory mechanisms of various keto-acids, and provide robust, step-by-step protocols for assessing KMO inhibition in research and drug discovery settings.

Introduction: The Kynurenine Pathway's Critical Junction

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, a cascade that produces several bioactive molecules, including the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3] However, this pathway is a double-edged sword. Under inflammatory conditions, often initiated by cytokines like interferon-gamma, pathway flux is upregulated, leading to the accumulation of potentially neurotoxic metabolites.[4][5][6]

At the heart of this balance lies Kynurenine-3-Monooxygenase (KMO), an FAD-dependent hydroxylase located on the outer mitochondrial membrane.[2][7] KMO catalyzes the hydroxylation of L-kynurenine, steering the pathway towards the production of 3-HK and, subsequently, the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[7][8] Conversely, the substrate of KMO, L-kynurenine, can be converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA), a neuroprotective molecule known for its broad-spectrum antagonism of glutamate receptors.[9][10]

Therefore, inhibiting KMO presents a compelling therapeutic strategy: it simultaneously decreases the production of neurotoxic 3-HK and QUIN while increasing the substrate pool for the synthesis of neuroprotective KYNA.[8][11][12] This strategic intervention has shown promise in preclinical models of Huntington's, Alzheimer's, and Parkinson's diseases.[12][13][14]

Kynurenine_Pathway cluster_KMO KMO Inhibition Point TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO KYN->KMO KAT KATs KYN->KAT HK3 3-Hydroxykynurenine (3-HK) (Neurotoxic) QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK3->QUIN Multiple Steps KYNA Kynurenic Acid (KYNA) (Neuroprotective) NAD NAD+ QUIN->NAD KMO->HK3 O2, NADPH KAT->KYNA

Figure 1: The Kynurenine Pathway Highlighting the KMO Branch Point.

Part 1: Keto-Acids as Modulators of KMO Activity

While significant research has focused on developing potent, synthetic KMO inhibitors like UPF-648[11][15][16], endogenous molecules such as keto-acids also play a role in modulating KMO activity. The study of these interactions provides insight into physiological regulation and potential cross-talk between metabolic pathways.

Mechanism of Inhibition

Research, particularly using KMO from Saccharomyces carlsbergensis, has shown that α-keto acid derivatives of branched-chain amino acids are effective inhibitors.[17] Unlike competitive inhibitors that bind to the active site, these keto-acids often exhibit more complex mechanisms.

  • α-Ketoisocaproate (KIC): The keto-analogue of leucine, KIC, inhibits yeast KMO noncompetitively with respect to both L-kynurenine and the cofactor NADPH.[17] This suggests KIC binds to a site distinct from the substrate and cofactor binding sites (an allosteric site) or to the enzyme-substrate complex itself, reducing the catalytic efficiency of the enzyme.

  • α-Ketoglutarate and Pyruvate: These central metabolism keto-acids act as mixed-type inhibitors of yeast KMO.[17] Mixed inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) of the substrate and the maximum reaction velocity (Vmax).

It is a critical insight that KMO from different species exhibits varying sensitivity to these inhibitors. While effective against the yeast enzyme, branched-chain α-keto acids are significantly less potent inhibitors of rat liver KMO, where over 70% of enzyme activity is retained even at high (20 mM) concentrations.[18] This underscores the importance of using human KMO in drug screening programs to ensure translational relevance.

Quantitative Data on Keto-Acid Inhibition

The following table summarizes the reported inhibitory constants for various keto-acids against partially purified KMO from S. carlsbergensis.

InhibitorType of InhibitionApparent Ki (Kynurenine)Apparent Ki (NADPH)Source
α-Ketoisocaproate (KIC) Noncompetitive4.2 mM8.3 mM[17]
α-Ketoglutarate Mixed-Type--[17]
Pyruvate Mixed-Type--[17]

Note: Specific Ki values for α-ketoglutarate and pyruvate were not detailed in the primary literature but were characterized as mixed-type inhibitors.

Part 2: Experimental Protocols for Assessing KMO Inhibition

Validating and quantifying the activity of KMO inhibitors requires robust and reliable assays. The choice of assay depends on the available equipment, throughput requirements, and the specific scientific question being addressed.

Core Principle: The Self-Validating Protocol

A trustworthy protocol must include internal controls that validate the results of each experiment. This includes:

  • Blank Control: Contains all reaction components except the enzyme, to correct for any background signal or non-enzymatic substrate degradation.

  • Positive (Vehicle) Control: Contains all reaction components, including the enzyme and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.

  • Negative Control Inhibitor: A known, potent KMO inhibitor (e.g., UPF-648 or Ro 61-8048) used to confirm the assay can detect inhibition.

Methodology 1: Spectrophotometric NADPH Depletion Assay

This is the most common and direct high-throughput method for measuring KMO activity. KMO is a monooxygenase that utilizes NADPH as a cofactor, oxidizing it to NADP+.[7][8] The depletion of NADPH can be continuously monitored by measuring the decrease in absorbance at 340 nm.[19]

Rationale for Experimental Choices:

  • Wavelength (340 nm): NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not. This specificity allows for direct measurement of enzyme activity.

  • pH (7.5-8.0): This pH range is optimal for the activity of KMO from most species, including human.[20]

  • Recombinant Human KMO: Using purified, recombinant human KMO is essential for drug discovery applications to avoid species-specific differences in inhibitor potency.[18]

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 8.0.

    • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Determine the precise concentration using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

    • L-Kynurenine Stock Solution: Prepare a 20 mM stock solution of L-Kynurenine in the assay buffer. Gentle warming may be required to fully dissolve.

    • Enzyme Preparation: Dilute recombinant human KMO enzyme to the desired working concentration (e.g., 20 µg/mL) in ice-cold assay buffer.[21]

    • Inhibitor Solutions: Prepare a 10X concentrated stock of the keto-acid or test compound in the appropriate solvent (e.g., assay buffer or DMSO). Prepare a serial dilution for IC₅₀ determination.

  • Assay Procedure (96-well UV-transparent plate format):

    • Add 50 µL of diluted KMO enzyme to "Positive Control" and "Test Inhibitor" wells.

    • Add 50 µL of assay buffer to the "Blank" wells.[21]

    • Add 10 µL of the inhibitor solution to the "Test Inhibitor" wells.

    • Add 10 µL of the corresponding vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare a 2.5X Substrate Mix containing L-Kynurenine (final conc. ~100 µM) and NADPH (final conc. ~100 µM) in assay buffer.

    • Initiate the reaction by adding 40 µL of the Substrate Mix to all wells.[21]

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 60 seconds for 30-90 minutes at room temperature.[21]

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Positive_Control - Rate_Blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitor) start->prep plate Plate Setup (96-well UV Plate) - Add Enzyme (or Buffer for Blank) - Add Inhibitor (or Vehicle) prep->plate preinc Pre-incubate (15 min @ RT) plate->preinc initiate Initiate Reaction (Add Substrate Mix: KYN + NADPH) preinc->initiate read Kinetic Read (Absorbance @ 340 nm over time) initiate->read analyze Data Analysis - Calculate Reaction Rates (V₀) - Calculate % Inhibition read->analyze ic50 Determine IC₅₀ (Non-linear Regression) analyze->ic50 end End ic50->end

Figure 2: General Workflow for a KMO Spectrophotometric Inhibition Assay.
Methodology 2: LC-MS/MS-Based Assays

For ultimate specificity and sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be used to directly measure the formation of the product, 3-HK, from the substrate, L-kynurenine. This method is invaluable for cell-based assays or when working with complex biological matrices where spectrophotometric interference is a concern.

Protocol Outline:

  • Set up the enzymatic reaction as described in Methodology 1.

  • Incubate for a fixed period (e.g., 60 minutes).

  • Terminate the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile) to precipitate the enzyme.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of L-kynurenine and 3-HK.

  • Calculate KMO activity based on the amount of 3-HK produced.

Methodology 3: ELISA-Based Quantification

Commercially available ELISA kits offer a user-friendly alternative to LC-MS/MS for quantifying pathway metabolites.[22] These competitive immunoassays can be used to measure L-kynurenine and 3-HK levels in reaction supernatants or biological samples like plasma.[23] By measuring the substrate and product, one can calculate a 3-HK/KYN ratio, which serves as a direct readout of in vivo or in vitro KMO activity.[23]

Part 3: Data Interpretation and Therapeutic Implications

Inhibiting KMO fundamentally alters the metabolic flux of the kynurenine pathway. The goal of a successful inhibitor is not just to block KMO but to achieve a therapeutically beneficial shift in the balance of downstream metabolites.

KMO_Inhibition_Effect cluster_before Baseline KMO Activity cluster_after After KMO Inhibition KYN_before L-Kynurenine Pool KMO_active Active KMO KYN_before->KMO_active KYNA_low Low KYNA (Neuroprotective Branch) KYN_before->KYNA_low KYN_after Increased L-Kynurenine Pool HK_high High 3-HK / QUIN (Neurotoxic Branch) KMO_active->HK_high KetoAcid Keto-Acid Inhibitor KMO_inhibited Inhibited KMO KetoAcid->KMO_inhibited Inhibits KYN_after->KMO_inhibited KYNA_high High KYNA KYN_after->KYNA_high HK_low Low 3-HK / QUIN KMO_inhibited->HK_low

Figure 3: Consequence of KMO Inhibition on Metabolic Shunting.

The inhibition of KMO by keto-acids, while modest compared to synthetic inhibitors, highlights a potential layer of endogenous metabolic regulation. In conditions where branched-chain keto-acids accumulate (e.g., Maple Syrup Urine Disease), the resulting KMO inhibition could contribute to altered NAD+ synthesis and neurological phenotypes.

For drug development, the principles of KMO inhibition remain the same. The development of potent, selective, and brain-penetrant KMO inhibitors is a key goal for treating neurodegenerative diseases.[13][24] The assays and principles outlined in this guide provide the foundational tools for identifying and characterizing such molecules, moving the field closer to effective therapies that rebalance the kynurenine pathway for therapeutic benefit.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction and Synthetic Rationale

4-(3-Fluorophenyl)-4-oxobutanoic acid belongs to the class of β-aroylpropionic acids. These structures are valuable intermediates in organic synthesis, particularly for accessing various heterocyclic scaffolds. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

The synthesis of this compound would typically be achieved via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[1][2]. Understanding the regioselectivity of this reaction is key; the fluorine atom is an ortho-, para-director. Therefore, the synthesis would yield a mixture of 4-(4-fluorophenyl)- and 4-(2-fluorophenyl)-4-oxobutanoic acids as major products. The targeted 3-fluoro isomer requires a different synthetic strategy, likely starting from 3-fluoroacetophenone or a similar precursor, underscoring the importance of rigorous spectroscopic verification to confirm its structure.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignment, the following numbering scheme will be used for this compound and its non-fluorinated analog, 4-oxo-4-phenylbutanoic acid[3][4].

Caption: Structure and numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The analysis for this compound is presented as a prediction, contrasted with experimental data for the non-fluorinated parent compound.

Data Summary
Assignment Predicted ¹H NMR Data: this compound Experimental ¹H NMR Data: 4-oxo-4-phenylbutanoic acid [5]
Solvent CDCl₃CDCl₃
Frequency 400 MHz (Predicted)Not Specified
H-2 ~2.85 ppm (t, J ≈ 6.6 Hz, 2H)2.85 ppm (t, 2H)
H-3 ~3.30 ppm (t, J ≈ 6.6 Hz, 2H)3.30 ppm (t, 2H)
H-2' ~7.80 ppm (dt, J ≈ 7.7, 1.2 Hz, 1H)8.01-7.98 ppm (m, 2H, H-2'/H-6')
H-4' ~7.35 ppm (ddd, J ≈ 8.0, 2.0, 1.0 Hz, 1H)7.50-7.46 ppm (m, 1H, H-4')
H-5' ~7.50 ppm (td, J ≈ 8.0, 5.5 Hz, 1H)7.61-7.57 ppm (m, 2H, H-3'/H-5')
H-6' ~7.70 ppm (ddd, J ≈ 9.5, 2.5, 1.5 Hz, 1H)8.01-7.98 ppm (m, 2H, H-2'/H-6')
-COOH ~11.5 ppm (br s, 1H)11.8 ppm (s, 1H)
Interpretation and Scientific Rationale
  • Aliphatic Region (H-2, H-3): The two methylene groups form a classic A₂B₂ system, appearing as two triplets. The H-3 protons, being alpha to the electron-withdrawing ketone, are deshielded and appear further downfield (~3.30 ppm) compared to the H-2 protons (~2.85 ppm), which are adjacent to the carboxylic acid group. This pattern is consistent with the experimental data for the parent compound[5].

  • Aromatic Region (H-2', H-4', H-5', H-6'):

    • The presence of the fluorine atom at the C3' position breaks the symmetry of the phenyl ring, resulting in four distinct aromatic signals, unlike the three signals seen for the unsubstituted analog.

    • Fluorine Coupling: The key feature will be the coupling of the fluorine atom to the adjacent protons. The H-2' and H-4' protons (ortho to fluorine) will exhibit an additional coupling (³JH-F) of approximately 8-10 Hz. The H-6' proton (meta to fluorine) will show a smaller coupling (⁴JH-F) of about 5-7 Hz, while the H-5' proton (para to fluorine) will have the smallest coupling (⁵JH-F) of ~1-2 Hz. These couplings, superimposed on the existing proton-proton couplings, create complex multiplets.

    • Chemical Shifts: The electron-withdrawing nature of both the fluorine and the acyl group significantly deshields the aromatic protons. H-2' and H-6', being ortho to the deactivating carbonyl group, are expected to be the most downfield.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm, due to strong hydrogen bonding. Its broadness is a result of chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~10-20 mg of This compound. prep2 2. Transfer to a clean, dry NMR tube. prep1->prep2 prep3 3. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2->prep3 prep4 4. Add internal standard (e.g., TMS) if not present in solvent. prep3->prep4 prep5 5. Cap and vortex until fully dissolved. prep4->prep5 acq1 6. Insert sample into the spectrometer magnet. prep5->acq1 acq2 7. Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 8. Shim the magnetic field for homogeneity (tune probe). acq2->acq3 acq4 9. Acquire spectrum using standard pulse program (e.g., 'zg30'). acq3->acq4 acq5 10. Set parameters: Spectral width ~16 ppm Acquisition time ~4s Relaxation delay ~2s Number of scans: 16-64 acq4->acq5 proc1 11. Apply Fourier transform. acq5->proc1 proc2 12. Phase correct the spectrum. proc1->proc2 proc3 13. Calibrate chemical shift to TMS (0.00 ppm). proc2->proc3 proc4 14. Integrate all signals. proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Broadband proton-decoupled ¹³C NMR spectroscopy provides a count of unique carbon environments. The fluorine atom introduces C-F coupling, which is a key diagnostic feature.

Data Summary
Assignment Predicted ¹³C NMR Data: this compound Experimental ¹³C NMR Data: 4-oxo-4-phenylbutanoic acid [4]
Solvent CDCl₃Not Specified
Frequency 100 MHz (Predicted)Not Specified
C-1 (-COOH) ~178.0 ppm178.6 ppm
C-2 ~28.5 ppm28.4 ppm
C-3 ~33.5 ppm33.5 ppm
C-4 (C=O) ~196.5 ppm197.8 ppm
C-1' ~138.5 ppm (d, ³JC-F ≈ 6 Hz)137.1 ppm
C-2' ~115.0 ppm (d, ²JC-F ≈ 22 Hz)128.1 ppm
C-3' ~162.5 ppm (d, ¹JC-F ≈ 248 Hz)133.2 ppm
C-4' ~121.0 ppm (d, ²JC-F ≈ 21 Hz)128.7 ppm
C-5' ~130.5 ppm (d, ³JC-F ≈ 7 Hz)133.2 ppm
C-6' ~124.0 ppm (d, ⁴JC-F ≈ 3 Hz)128.1 ppm
Interpretation and Scientific Rationale
  • Carbonyl Carbons (C-1, C-4): The ketone (C-4) and carboxylic acid (C-1) carbons are the most deshielded, appearing at ~196.5 ppm and ~178.0 ppm, respectively. This is highly characteristic and aligns with the parent compound's data[4].

  • Aliphatic Carbons (C-2, C-3): These sp³ carbons appear in the upfield region (~28-34 ppm), consistent with expectations.

  • Aromatic Carbons (C-1' to C-6'):

    • C-F Coupling: The most definitive feature is the large one-bond coupling constant (¹JC-F) for C-3', predicted to be ~248 Hz. This will split the C-3' signal into a doublet and is unambiguous proof of the fluorine's position.

    • The carbons ortho (C-2', C-4') and meta (C-1', C-5') to the fluorine will also show smaller doublet splittings due to two- and three-bond couplings, respectively.

    • Inductive Effects: The C-3' carbon directly attached to the fluorine atom will be shifted significantly downfield due to the strong inductive effect of fluorine. Conversely, the ortho and para carbons (C-2', C-4', C-6') are typically shifted slightly upfield relative to the non-fluorinated analog due to resonance effects, though this can be counteracted by the deshielding effect of the acyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') should be used.

  • Acquisition Parameters: A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 s) are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Data Summary
Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~3070C-H stretch (aromatic)Aromatic Ring
~2950C-H stretch (aliphatic)Methylene Groups
~1715 (strong)C=O stretchCarboxylic Acid Dimer
~1690 (strong)C=O stretchAryl Ketone
~1585, ~1480C=C stretchAromatic Ring
~1250-1300C-O stretchCarboxylic Acid
~1100-1150 (strong)C-F stretchAryl Fluoride
Interpretation and Scientific Rationale
  • Carbonyl Region: Two distinct and strong C=O stretching bands are the most prominent features. The carboxylic acid carbonyl (~1715 cm⁻¹) typically appears at a higher frequency than the aryl ketone carbonyl (~1690 cm⁻¹), which is lowered by conjugation with the aromatic ring.

  • O-H Stretch: The carboxylic acid O-H stretch is exceptionally broad, spanning from ~2500-3300 cm⁻¹, due to extensive hydrogen bonding in the dimeric form of the acid. This broad absorption often overlaps with the C-H stretching region.

  • C-F Stretch: A strong, sharp absorption band around 1100-1150 cm⁻¹ is characteristic of the C-F bond in an aryl fluoride and serves as a key diagnostic peak for the presence of fluorine in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Scan Sample: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean-up: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Integrated Analysis and Conclusion

While direct experimental spectra for this compound are not publicly available, a combination of predictive methods and comparative analysis with its parent analog provides a highly confident structural elucidation.

  • ¹H NMR confirms the aliphatic chain structure and reveals the asymmetric substitution of the aromatic ring through four distinct signals with complex splitting patterns arising from H-F coupling.

  • ¹³C NMR provides an unambiguous confirmation of the fluorine's position at C-3' via the characteristic large one-bond C-F coupling constant (~248 Hz). It also confirms the presence of all 10 unique carbon environments, including the two distinct carbonyls.

  • IR Spectroscopy validates the presence of the key functional groups: the carboxylic acid (broad O-H, C=O at ~1715 cm⁻¹), the aryl ketone (C=O at ~1690 cm⁻¹), and the aryl fluoride (strong C-F stretch at ~1100-1150 cm⁻¹).

Together, these three spectroscopic techniques provide complementary data that would be sufficient to unequivocally confirm the identity and purity of synthesized this compound.

References

  • Wiley-VCH (2007). Supporting Information.
  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • University of California, Davis. Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. Available at: [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • PubChem. 3-Benzoylpropionic acid. Available at: [Link]

  • Zhang, Z., Sangaiah, R., Gold, A., & Ball, L. M. Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons. Electronic Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

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Physicochemical Characterization of 4-(3-Fluorophenyl)-4-oxobutanoic acid: A Methodological Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(3-Fluorophenyl)-4-oxobutanoic acid is a keto-butanoic acid derivative with a chemical structure that suggests potential utility as an intermediate in pharmaceutical synthesis. The successful progression of any compound through the drug development pipeline is fundamentally reliant on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of two such critical attributes: solubility and chemical stability. We present detailed, field-proven protocols for determining thermodynamic equilibrium solubility and for conducting forced degradation studies in alignment with International Council for Harmonisation (ICH) guidelines. This document is designed to equip researchers and formulation scientists with the necessary methodologies to generate a robust data package, enabling informed decisions in lead optimization, formulation development, and regulatory submission.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

This compound (CAS No: 69797-46-2, Molecular Formula: C₁₀H₉FO₃) is an organic compound featuring a fluorophenyl moiety and a carboxylic acid functional group.[1] While specific biological activities are not extensively documented in public literature, its structural motifs are common in pharmacologically active molecules. The fluorophenyl group can enhance metabolic stability and binding affinity, while the keto-acid chain offers a handle for further chemical modification.

The developability of such a candidate molecule is critically dependent on its solubility and stability.[2][3]

  • Solubility directly influences bioavailability, dictating the maximum concentration achievable in solution for absorption and formulation.[4] Poor solubility can terminate the development of an otherwise promising compound.[4]

  • Stability determines the compound's shelf-life and susceptibility to degradation, which can lead to loss of potency and the formation of potentially toxic impurities.[3]

Therefore, a rigorous, early-stage assessment of these parameters is not merely a data-gathering exercise; it is a foundational component of risk mitigation in drug development. This guide outlines the authoritative, self-validating protocols to perform this essential characterization.

Aqueous and Organic Solubility Assessment

The primary goal of solubility testing is to determine the thermodynamic equilibrium solubility of the compound, which represents the true saturation point of the substance in a given solvent system at a specific temperature.[4] The shake-flask method is the universally recognized gold standard for this determination.[5][6]

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it allows the system to reach a state of thermodynamic equilibrium over an extended period (e.g., 24-72 hours), ensuring that the measured concentration is the true maximum solubility, not a transient, kinetically-favored supersaturated state.[7] The pH range selected for aqueous solubility (pH 1.2 to 6.8) is mandated by regulatory guidelines like the WHO's Biopharmaceutics Classification System (BCS), as it reflects the physiological pH range of the gastrointestinal tract.[6] Quantification via a validated, stability-indicating HPLC method ensures that the measurement is accurate and specific for the parent compound, distinguishing it from any potential degradants.[8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol outlines the definitive steps for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid, confirmed purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Aqueous buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8).[6]

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile)

  • Shaking incubator capable of maintaining 25 °C and 37 °C.[5][6]

  • Centrifuge

  • 0.22 µm PVDF syringe filters

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid this compound to vials containing each of the selected aqueous buffers and organic solvents. The visible presence of undissolved solid is crucial to ensure saturation is achieved.[5]

  • Equilibration: Securely seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 48 hours to allow the system to reach equilibrium.[5][7] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[6]

  • Sample Collection & Separation: After incubation, allow the vials to stand briefly. Visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the excess solid.[5][9]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm PVDF syringe filter. This step removes any remaining microscopic particulates. Discard the first few drops to saturate any potential binding sites on the filter.[7]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method. Analyze the samples using a validated HPLC-UV method (see Section 2.3) to determine the compound's concentration.[7][10]

  • Replicates: The entire experiment should be performed in triplicate for each solvent and temperature condition to ensure statistical validity.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

For quantification, a reverse-phase HPLC method with UV detection is robust and widely accessible.[8][10]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).[10] The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 210 nm.[10]

  • Column Temperature: 30 °C.[10]

This method must be validated for linearity, accuracy, and precision prior to use in the solubility study.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Solvent SystempHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
0.1 N HCl1.225ResultResult
Acetate Buffer4.525ResultResult
Phosphate Buffer6.825ResultResult
Purified Water~7.025ResultResult
PBS7.437ResultResult
EthanolN/A25ResultResult
AcetonitrileN/A25ResultResult
DMSON/A25ResultResult
Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess solid compound to solvent vials prep2 Seal vials securely prep1->prep2 equil1 Incubate in shaking incubator (e.g., 48h at 25°C) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm PVDF filter) sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze concentration via validated HPLC-UV quant1->quant2 report report quant2->report Report Mean Solubility (mg/mL)

Caption: Workflow for the equilibrium shake-flask solubility assay.

Chemical Stability and Forced Degradation Profiling

Forced degradation (or stress testing) is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing. Its purpose is threefold: to identify likely degradation products, to elucidate degradation pathways, and to validate that the chosen analytical method is "stability-indicating"—meaning it can separate the intact drug from its degradants.[11][12]

Causality Behind Experimental Design

The stress conditions (acid/base hydrolysis, oxidation, heat, light) are selected based on ICH Q1A guidelines to simulate the potential environmental stresses a drug substance might encounter during its lifecycle. For instance, acid and base hydrolysis mimic potential degradation in the stomach and intestines, respectively. Photostability testing is crucial as light exposure can induce photochemical degradation.[5] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule, which would obscure the primary degradation pathways.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to stress testing this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Stability chambers (thermal and photostability)

  • Validated stability-indicating HPLC-UV method (often requires gradient elution to resolve all peaks)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C for 24 hours.[5]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C for 24 hours.[5]

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[5]

    • Thermal Stress: Store the solid compound in a vial at 80 °C for 48 hours.[5] Also, store a solution of the compound under the same conditions.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Processing: At designated time points (e.g., 2, 8, 24 hours), withdraw aliquots from the stressed solutions.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of each major degradation product formed (based on peak area percentage).

    • Evaluate peak purity of the parent compound peak to ensure no co-eluting degradants.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's lability.

Stress ConditionDuration/Temp% Assay Remaining% Individual Impurity% Total ImpuritiesMass Balance (%)
Unstressed ControlN/A100< 0.05< 0.05100
0.1 M HCl24h / 60°CResultResultResultResult
0.1 M NaOH24h / 60°CResultResultResultResult
3% H₂O₂24h / RTResultResultResultResult
Thermal (Solid)48h / 80°CResultResultResultResult
Photolytic (ICH Q1B)StandardResultResultResultResult
Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Prepare Stock Solution of Compound (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid/Solution, 80°C) start->therm photo Photolytic (≥1.2M lux·h) start->photo process Neutralize & Dilute Samples at Timepoints acid->process base->process oxid->process therm->process photo->process hplc Analyze by Stability-Indicating HPLC Method process->hplc report report hplc->report Identify Degradation Pathways & Validate Method

Caption: Workflow for conducting forced degradation studies.

Conclusion

The methodologies detailed in this guide provide a robust and scientifically rigorous framework for characterizing the fundamental solubility and stability of this compound. Executing these protocols will generate a foundational data package that is critical for any further development. The equilibrium solubility data will directly inform formulation strategies and biopharmaceutics classification, while the forced degradation results will establish the compound's intrinsic stability, guide packaging and storage recommendations, and underpin the development of a quality control strategy. Adherence to these self-validating systems ensures data integrity and provides the authoritative grounding necessary for advancing a compound through the rigorous landscape of pharmaceutical development.

References

  • Title: A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard Source: Benchchem URL
  • Title: Equilibrium Solubility Assays Protocol Source: AxisPharm URL
  • Title: Application Notes and Protocols for the Quantification of 4-Oxobutanoic Acid Source: Benchchem URL
  • Title: 4-(3-Fluorophenyl)
  • Title: Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS Source: Benchchem URL
  • Source: World Health Organization (WHO)
  • Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: WuXi AppTec URL
  • Title: Application Notes and Protocols for the Analysis of 2-Methyl-4-oxobutanoic Acid Source: Benchchem URL
  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.
  • Title: 4-(3-Fluorophenyl)
  • Title: Forced Degradation Studies Source: MedCrave online URL
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL
  • Title: STABILITY TESTING OF PHARMACEUTICAL PRODUCTS Source: EPRA JOURNALS URL
  • Title: Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)

Sources

An In-depth Technical Guide to the Safe Handling of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(3-Fluorophenyl)-4-oxobutanoic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure a secure laboratory environment.

Compound Identification and Properties

This compound is a solid organic compound often utilized as a building block in organic synthesis and pharmaceutical research. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueReference
CAS Number 69797-46-2[1]
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [1]
Physical Form Solid[1]
Melting Point 86-88 °C[1]
IUPAC Name This compound[1]

Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, this compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

GHS Pictogram:



Risk Assessment:

The primary routes of exposure are inhalation of dust, direct skin contact, eye contact, and accidental ingestion. The risk of inhalation is highest when handling the powdered solid. Skin and eye irritation are significant risks during all handling procedures if proper personal protective equipment is not used.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and dissolution operations involving the solid compound should be performed within a certified chemical fume hood to control airborne dust and vapors.[3][4]

  • Ventilation: Ensure the laboratory has good general ventilation to prevent the accumulation of any fugitive emissions.[4][5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3][5]

Personal Protective Equipment (PPE):

The selection of PPE is dictated by the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95 respirator (if not in a ventilated enclosure)[3]
Dissolving in Solvents Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood[3]
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood[3]
Handling Waste Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood[3]

Standard Handling and Storage Procedures

Adherence to a systematic workflow is essential for safe handling. The causality behind these steps is to minimize the generation of dust and prevent cross-contamination.

Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_tools 3. Assemble Spill Kit & Tools don_ppe->gather_tools retrieve 4. Retrieve from Storage gather_tools->retrieve weigh 5. Weigh Compound (in fume hood) retrieve->weigh transfer 6. Transfer/Dissolve weigh->transfer seal 7. Securely Seal Container transfer->seal store 8. Return to Storage seal->store clean 9. Decontaminate Work Area store->clean dispose 10. Dispose of Waste clean->dispose doff_ppe 11. Doff PPE dispose->doff_ppe wash 12. Wash Hands doff_ppe->wash

Caption: Standard workflow for handling this compound.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] A recommended storage temperature is 4°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[6][7]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical to mitigating harm.

Emergency Response Flow:

Caption: Emergency response procedures for spills and personal exposure.

First-Aid Measures:

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[5][8]

  • After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][9][8]

  • After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][9][8]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Waste Disposal

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Procedure: Collect waste in suitable, closed, and properly labeled containers.[9][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] Do not allow the product to enter drains.[4][9][8]

References

  • Axalta. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, November 11). Safety Data Sheet. Retrieved from [Link]

  • GCP Applied Technologies. (2022, January 27). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2026, January 1). MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • NCH Corporation. (2016, February 8). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxy-7-Azabenzotriazole, 98%. Retrieved from [Link]

  • Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9FO3). Retrieved from [Link]

  • PubChem. (n.d.). 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3-fluorophenyl)-4-oxobutanoic acid, a valuable ketoacid intermediate in medicinal chemistry and drug development. The synthesis is achieved via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, a robust and scalable method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This application note details the underlying reaction mechanism, provides a meticulously designed experimental protocol, and outlines essential safety precautions, work-up procedures, and analytical characterization techniques. The information presented herein is intended to equip researchers with the necessary knowledge and practical insights for the successful synthesis and purification of this important chemical building block.

Introduction

This compound is a key precursor in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this compound a desirable starting material in drug discovery programs. The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct introduction of an acyl group onto an aromatic ring. In this protocol, we leverage this classic reaction to synthesize the title compound, providing a detailed methodology that ensures a high-purity product.

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion. This reactive intermediate is then attacked by the electron-rich π-system of the fluorobenzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, the acylation is expected to occur primarily at the para position, with the meta-substituted product also being a possibility. The resulting intermediate undergoes deprotonation to restore aromaticity, yielding the aluminum chloride complex of the product. A subsequent aqueous work-up is necessary to hydrolyze this complex and afford the final this compound. A stoichiometric amount of the Lewis acid is required as it complexes with the carbonyl oxygen of the ketone product.

Experimental Protocol

Materials and Equipment
Reagents Equipment
Fluorobenzene (anhydrous)Three-necked round-bottom flask
Succinic anhydrideReflux condenser with a calcium chloride drying tube
Aluminum chloride (anhydrous, powdered)Dropping funnel
Dichloromethane (DCM, anhydrous)Magnetic stirrer and stir bar
Concentrated Hydrochloric AcidHeating mantle
Water (deionized)Beakers and Erlenmeyer flasks
Anhydrous Sodium SulfateBüchner funnel and filter flask
IceRotary evaporator
Safety Precautions
  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Fluorobenzene is flammable and an irritant. Handle in a well-ventilated fume hood.

  • Dichloromethane is a volatile and suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the reaction setup is properly vented.

Reaction Setup and Procedure
  • Reaction Assembly: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire setup should be under an inert atmosphere (e-g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and powdered anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0 °C using an ice-water bath.

  • Succinic Anhydride Addition: In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Fluorobenzene Addition: After the addition of succinic anhydride is complete, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Data and Characterization

Parameter Value
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
CAS Number 69797-46-2
Appearance White to off-white solid
Melting Point 86-88 °C

Expected Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the butanoic acid chain.

  • ¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons (with C-F coupling), and aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch, carbonyl C=O stretches (ketone and carboxylic acid), and C-F stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Inactive catalyst (hydrolyzed AlCl₃)Use fresh, anhydrous aluminum chloride. Ensure all glassware is scrupulously dry.
Incomplete reactionIncrease reaction time or gently warm the reaction mixture. Monitor by TLC.
Formation of multiple products Isomeric products (ortho, meta, para)Optimize reaction conditions (e.g., lower temperature) to favor the desired isomer. Purify the product using column chromatography.
Difficult purification Oily productTry different recrystallization solvents or solvent mixtures. Column chromatography is a reliable alternative.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents and Glassware charge_flask Charge Flask with DCM and AlCl3 prep_reagents->charge_flask cool_flask Cool to 0 °C charge_flask->cool_flask add_succinic Add Succinic Anhydride Solution cool_flask->add_succinic add_fluoro Add Fluorobenzene add_succinic->add_fluoro react Stir at Room Temperature (2-3h) add_fluoro->react quench Quench with Ice and HCl react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of fluorobenzene with succinic anhydride provides an effective route for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. Careful control of reaction conditions and meticulous purification are key to obtaining a high-purity product.

References

  • University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Arabian Journal of Chemistry. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]

Purification of 4-(3-Fluorophenyl)-4-oxobutanoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-(3-Fluorophenyl)-4-oxobutanoic Acid by Recrystallization

This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound via recrystallization. Designed for researchers, medicinal chemists, and process development professionals, this guide moves beyond a simple list of steps to explain the underlying principles and critical parameters that ensure the successful isolation of a high-purity final product.

Introduction: The Importance of Purity

This compound is a valuable keto acid intermediate in synthetic organic chemistry, often serving as a building block in the development of pharmaceutically active compounds. The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, leading to the formation of undesired side products, complicating purification of the final active pharmaceutical ingredient (API), and potentially impacting the safety and efficacy of a drug candidate.[1]

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A properly executed recrystallization can effectively remove unreacted starting materials, byproducts, and other contaminants, yielding a product with significantly enhanced purity.

Compound Profile: this compound

A thorough understanding of the compound's physicochemical properties is the foundation of a successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₀H₉FO₃[3]
Molecular Weight 196.18 g/mol [4]
Appearance Solid / White Powder[4]
Melting Point 86-88 °C[4]
CAS Number 69797-46-2[4]

The Recrystallization Workflow: A Conceptual Overview

The process is a multi-stage physical separation designed to exploit solubility differences between the desired compound and contaminants. The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either highly soluble or insoluble throughout the temperature range.

Recrystallization_Workflow cluster_0 Preparation & Dissolution cluster_1 Impurity Removal cluster_2 Crystallization & Isolation cluster_3 Final Processing Crude Crude Solid (Compound + Impurities) Solvent Select & Add Minimum Hot Solvent Crude->Solvent Dissolved Saturated Hot Solution (Compound Dissolved) Solvent->Dissolved HotFilt Hot Gravity Filtration (Optional) Dissolved->HotFilt Insoluble Insoluble Impurities (Removed) HotFilt->Insoluble Trapped on Filter Filtrate Hot, Saturated Pure Filtrate HotFilt->Filtrate Passes Through Cooling Slow Cooling (Room Temp -> Ice Bath) Filtrate->Cooling Crystals Suspension of Pure Crystals Cooling->Crystals VacFilt Vacuum Filtration (Büchner Funnel) Crystals->VacFilt MotherLiquor Mother Liquor (Soluble Impurities) VacFilt->MotherLiquor Removed PureSolid Pure, Wet Solid VacFilt->PureSolid Collected Wash Wash with Cold Solvent PureSolid->Wash Drying Drying (Air / Vacuum Oven) Wash->Drying Final Pure, Dry Crystalline Product Drying->Final

Caption: Workflow for the purification of a solid by recrystallization.

Understanding Potential Impurities

The most common synthetic route to analogous aromatic keto acids is the Friedel-Crafts acylation.[1][5][6][7] For this compound, this would involve the reaction of fluorobenzene with succinic anhydride. Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: Residual fluorobenzene and succinic acid (the hydrolyzed form of the anhydride).

  • Isomeric Byproducts: Acylation of fluorobenzene can potentially yield small amounts of ortho- and para-substituted isomers in addition to the desired meta-product.

  • Polysubstituted Products: Over-acylation of the aromatic ring, though less common under controlled conditions.

  • Reaction Solvents and Reagents: Residual solvents or quenching agents from the reaction workup.

Protocol: Purification of this compound

This protocol is a robust starting point. The optimal solvent and volumes should be determined empirically on a small scale before committing the bulk of the material.

5.1. Materials and Equipment

  • Crude this compound

  • Solvent of choice (e.g., deionized water, ethanol/water mixture, toluene)

  • Erlenmeyer flasks (at least two)

  • Graduated cylinders

  • Hotplate with magnetic stirring capabilities

  • Stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter paper to fit, and vacuum flask

  • Vacuum source

  • Spatula and watch glass

  • Ice bath

5.2. Step 1: Solvent Selection (Small-Scale Trial)

The choice of solvent is the most critical variable in recrystallization. The presence of both a polar carboxylic acid and a moderately polar ketone group suggests that polar solvents or solvent mixtures will be effective.[8]

  • Place approximately 50-100 mg of the crude material into each of several small test tubes.

  • Add a potential solvent (e.g., water, ethanol, isopropanol, toluene, ethyl acetate) dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the tubes that showed poor cold solubility in a hot water bath. A suitable solvent will fully dissolve the compound at this elevated temperature.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of a large crop of crystals.

  • Based on these trials, a water or an ethanol/water mixture is often a good starting point for compounds of this type.

5.3. Step 2: Dissolution of the Crude Solid

  • Place the bulk of the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Causality: An Erlenmeyer flask is used to minimize solvent evaporation and prevent tipping.[9]

  • In a separate flask, heat your chosen solvent to its boiling point.

  • Add a small portion of the hot solvent to the flask containing the solid. Bring the mixture to a gentle boil on the hotplate with stirring.

  • Continue to add the hot solvent in small increments until the solid just completely dissolves.[10] Critical Insight: Avoid adding a large excess of solvent, as this will significantly reduce the recovery yield of the purified product. The goal is to create a saturated solution at the boiling point of the solvent.

5.4. Step 3: Decolorization and Hot Filtration (If Necessary)

If the hot solution is colored, or if insoluble particulate matter is visible, these impurities must be removed before crystallization.

  • Remove the flask from the heat and allow the boiling to subside.

  • Add a small amount (tip of a spatula) of activated charcoal to the solution to adsorb colored impurities.

  • Reheat the solution to a boil for a few minutes.

  • To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration.[10] Trustworthiness: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated stemless funnel and collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

5.5. Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Expertise: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[10]

  • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[5]

5.6. Step 5: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Connect the vacuum flask to a vacuum source and turn it on.

  • Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor that contains the soluble impurities.[9] Critical Insight: Using cold solvent minimizes the dissolution of the purified product during the wash.

  • Continue to draw air through the crystals on the funnel for several minutes to help them dry.

5.7. Step 6: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Break up the solid gently to increase the surface area for drying.

  • Allow the crystals to air-dry completely. For faster and more thorough drying, place the watch glass in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

SymptomPossible Cause(s)Suggested Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[5]
No Crystals Form Too much solvent was used; the compound is too soluble even when cold.Evaporate some of the solvent by gently heating the solution and then attempt to cool and crystallize again. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly.[5]
Low Recovery Yield Too much solvent was used; cooling was incomplete; premature crystallization during hot filtration.Optimize the solvent volume on a small scale. Ensure the solution is thoroughly cooled in an ice bath. Ensure filtration apparatus is pre-heated.[5]
Product is Still Impure Cooling was too rapid, trapping impurities; the chosen solvent is not effective at separating the specific impurities present.Allow the solution to cool more slowly. Re-recrystallize the product, potentially using a different solvent system identified through screening.

References

  • Recrystallization . University of California, Davis - Chem 118L. [Link]

  • Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Method of producing keto acids.
  • Method for purification of ketones.
  • Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . YouTube. [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid . PrepChem.com. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin . ACG Publications. [Link]

  • This compound (C10H9FO3) . PubChemLite. [Link]

  • The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids . Journal of the American Chemical Society. [Link]

  • This compound | C10H9FO3 . PubChem. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid . Wikipedia. [Link]

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HPLC analysis method for 4-(3-Fluorophenyl)-4-oxobutanoic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purity Determination of 4-(3-Fluorophenyl)-4-oxobutanoic Acid by High-Performance Liquid Chromatography

Introduction

This compound is a keto-carboxylic acid derivative whose purity is critical for its application in research and pharmaceutical development. As an intermediate or a final active compound, ensuring its chemical integrity is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the high resolution and sensitivity required for separating the main compound from potential process-related impurities, starting materials, and degradation products.

This application note provides a comprehensive, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The methodology is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols for analysis and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for rational method development.

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₀H₉FO₃[4]

    • Molecular Weight: 196.18 g/mol

  • Key Functional Groups: The molecule possesses a carboxylic acid and a ketone. The carboxylic acid group is ionizable, making its retention on a reversed-phase column pH-dependent. The aromatic ring and ketone group contain chromophores suitable for UV detection.

  • Physical Properties:

    • Appearance: Solid

    • Melting Point: 86-88 °C

The presence of the acidic carboxylic acid group dictates the most critical parameter of the mobile phase: pH. To achieve reproducible retention on a nonpolar C18 stationary phase, the ionization of the carboxyl group must be suppressed by maintaining a mobile phase pH well below its pKa (typically < 3 for carboxylic acids).[5]

Recommended HPLC Analysis Method

This method is designed to provide excellent resolution and peak shape for this compound.

Instrumentation and Chromatographic Conditions

The selection of a C18 column provides a nonpolar stationary phase that retains the analyte primarily through hydrophobic interactions with its phenyl ring.[6] The acidic mobile phase ensures the analyte is in its neutral, more retained form. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection at 210 nm provides high sensitivity for the carboxylic acid chromophore.[7][8]

ParameterRecommended Condition
HPLC System Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and mix thoroughly.

    • Bring the volume to 1 L with HPLC-grade water and mix again.

    • Filter the solution through a 0.45 µm membrane filter and degas prior to use.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation:

    • Prepare a mixture of Water and Acetonitrile in a 70:30 (v/v) ratio. This composition matches the mobile phase to ensure good peak shape.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase (70:30 A:B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (diluent) to ensure the system is free from contamination.

  • System Suitability: Inject the Working Standard Solution five times.

  • Analysis: Inject the prepared Sample Solution in duplicate.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Calculate the purity of the sample using the area percent method.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3] The validation will demonstrate the method's specificity, linearity, accuracy, precision, and robustness.

Overall Workflow for Analysis and Validation

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation & Data Analysis prep_std Weigh & Dissolve Reference Standard inject Inject Samples & Standards prep_std->inject prep_sample Weigh & Dissolve Test Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate equilibrate->inject acquire Data Acquisition (Chromatogram) inject->acquire process Peak Integration acquire->process calc Purity Calculation (% Area) process->calc validate Perform Validation Tests (Linearity, Accuracy, etc.) process->validate report Final Report Generation calc->report validate->report

Caption: Workflow for HPLC Purity Analysis and Method Validation.

Specificity (Forced Degradation)

Specificity demonstrates that the method can accurately measure the analyte without interference from potential impurities or degradants.

  • Protocol:

    • Prepare five separate sample solutions (e.g., at 1 mg/mL).

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples, dilute all samples to the working concentration (0.1 mg/mL), and analyze by HPLC.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (using a DAD detector) shows no co-elution.

Linearity

Linearity establishes the relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample with a known amount of analyte added.

  • Protocol:

    • Prepare a sample solution (placebo or low-concentration sample).

    • Spike the sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of agreement among individual test results.

  • Protocol:

    • Repeatability (Intra-day): Analyze six separate preparations of the same sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified.

  • Protocol (Based on Signal-to-Noise):

    • Prepare and inject progressively more dilute solutions of the reference standard.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: Report the concentrations determined for LOD and LOQ.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze the working standard solution while making small variations to the following parameters, one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: System suitability requirements must still be met under all varied conditions.

Summary of Validation Parameters

Validation ParameterTypical Acceptance Criteria
Specificity Resolution > 2.0 between analyte and impurities
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD S/N Ratio ≈ 3:1
LOQ S/N Ratio ≈ 10:1
Robustness System suitability passes under varied conditions

Conclusion

The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents. When fully validated according to the outlined procedures, this method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555-2559. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Analytical Letters, 45(10), 1239-1251. Available from: [Link]

  • Taylor & Francis Online. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Separation Science, 44(1), 1-11. Available from: [Link]

  • ResearchGate. (2015). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Available from: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. 35(2), 225–233. Available from: [Link]

  • Agilent. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available from: [Link]

Sources

Application Note: High-Resolution ¹H NMR Spectroscopy for the Structural Characterization of 4-(3-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 4-(3-Fluorophenyl)-4-oxobutanoic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We detail a robust experimental protocol, from sample preparation to data acquisition, and offer an in-depth analysis of the resulting spectrum. This guide emphasizes the causal relationships between the molecule's structure—specifically its aliphatic chain and substituted aromatic ring—and the observed chemical shifts, integration values, and complex spin-spin coupling patterns. Particular attention is given to the interpretation of proton-fluorine (¹H-¹⁹F) coupling, a critical element in assigning the aromatic signals unambiguously. This document is intended for researchers in synthetic chemistry, quality control, and drug development who rely on NMR for precise molecular structure verification.

Introduction: The Need for Precise Structural Verification

This compound is a valuable building block in medicinal chemistry and materials science. Its structure combines an aliphatic carboxylic acid chain with a fluorinated aromatic ketone, providing multiple sites for further chemical modification. The precise placement of the fluorine atom at the meta-position is critical for modulating the compound's electronic properties and biological activity.

¹H NMR spectroscopy stands as the primary analytical tool for confirming the identity and purity of such molecules. It provides detailed information about the chemical environment of every proton in the structure. By analyzing four key parameters—chemical shift (δ), signal integration, spin-spin coupling (J-coupling), and proton exchange phenomena—we can construct a complete and validated molecular portrait.[1] This note serves as a field-proven guide to this process.

Molecular Structure and Predicted Spectral Features

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule.

Structure of this compound with Proton Numbering:

The molecule possesses three distinct regions, each giving rise to characteristic signals:

  • Aliphatic Protons (α and β): Two methylene (-CH₂) groups form an ethyl bridge. Due to their different proximities to the two carbonyl groups, they are chemically non-equivalent and will produce separate signals.

  • Aromatic Protons (H2, H4, H5, H6): The meta-substitution pattern renders all four aromatic protons chemically and magnetically distinct. Their signals will be influenced by both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling).

  • Carboxylic Acid Proton (γ): This acidic proton is highly deshielded and its signal is readily identifiable.

Core Principles for Spectral Interpretation

A rigorous interpretation relies on understanding the foundational principles of NMR.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like carbonyls and fluorine) pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher frequency (further downfield).[2][3]

  • -COOH (γ): The proton on the carboxylic acid is extremely deshielded, typically appearing far downfield (>10 ppm).[4][5][6]

  • Aromatic (H2-H6): Aryl protons resonate in a characteristic region (6.5-8.0 ppm).[7] The powerful electron-withdrawing effect of the adjacent ketone will significantly deshield the ortho protons (H2, H6).

  • Aliphatic (α, β): The α-protons, being directly attached to the carbon adjacent to the ketone, will be more deshielded (~3.2 ppm) than the β-protons, which are adjacent to the carboxylic acid's carbonyl group (~2.8 ppm).[4]

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[8] For this molecule, we expect to see integration ratios corresponding to 1H (for each aromatic proton and the COOH), and 2H (for each methylene group).

Spin-Spin Coupling (J-coupling)

Nuclei with spin, such as ¹H and ¹⁹F, influence the magnetic field of their neighbors, causing signals to split into multiplets.

  • Proton-Proton (H-H) Coupling: The signal for a proton with n equivalent neighboring protons will be split into n+1 lines. The α- and β-protons are adjacent to each other, so each 2H signal will be split into a triplet (2+1=3) by its neighbor. In the aromatic ring, ortho coupling (³JHH) is typically 7–10 Hz, while meta coupling (⁴JHH) is smaller at 2–3 Hz.[9]

  • Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus also has a spin of ½ and couples strongly with protons.[10] This coupling occurs over multiple bonds, with typical ranges being:

    • Ortho (³JHF): 6–10 Hz

    • Meta (⁴JHF): 5–8 Hz

    • Para (⁵JHF): 1–3 Hz The presence of both H-H and H-F coupling is what generates the complex, yet highly informative, splitting patterns in the aromatic region.[11][12]

Detailed Experimental Protocol

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

Materials and Equipment
  • This compound (≥98% purity)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (CDCl₃ or DMSO-d₆, ≥99.8 atom % D)

  • Internal Standard: Tetramethylsilane (TMS), if not pre-added to the solvent

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Pipettes, vortex mixer

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in ~0.7 mL Deuterated Solvent weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex acquire 4. Acquire Spectrum (e.g., 16 scans) vortex->acquire Transfer to Spectrometer d2o 5. (Optional) Add D₂O & Re-acquire acquire->d2o process 6. Phase & Baseline Correction acquire->process d2o->process integrate 7. Integrate Signals process->integrate assign 8. Assign Peaks & Analyze Coupling Constants integrate->assign

Caption: Experimental workflow for ¹H NMR analysis.

Solvent Selection: A Critical Choice

The choice of solvent is paramount for successful NMR analysis. Deuterated solvents are used to eliminate overwhelming signals from protonated solvents.[13][14]

  • Deuterated Chloroform (CDCl₃): An excellent first choice for many organic compounds due to its good dissolving power and relative inertness. The residual solvent peak appears at ~7.26 ppm. The acidic -COOH proton may exchange or exhibit very broad signals in CDCl₃.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar solvent, ideal for ensuring the solubility of carboxylic acids and for observing the -COOH proton, which typically appears as a sharp singlet due to reduced exchange rates.[13][14] The residual solvent peak is at ~2.50 ppm.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube securely and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum using standard acquisition parameters.

  • D₂O Exchange (Confirmation of -COOH): After acquiring the initial spectrum, remove the sample, add one drop of deuterium oxide (D₂O), shake well, and re-acquire the spectrum. The signal corresponding to the carboxylic acid proton will disappear, confirming its identity.[4][5]

Spectral Analysis and Data Interpretation

The following table summarizes the expected signals in the ¹H NMR spectrum of this compound.

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
Hγ (-H OOC)> 10.01Hbr s-
H2 (Ar-H )7.85 - 7.951Hddd³JHH ≈ 7.7, ⁴JHF ≈ 5.5, ⁴JHH ≈ 1.5
H6 (Ar-H )7.70 - 7.801Hddd³JHH ≈ 8.0, ³JHF ≈ 9.0, ⁴JHH ≈ 2.0
H5 (Ar-H )7.50 - 7.601Htd³JHH ≈ 8.0, ⁴JHF ≈ 1.5
H4 (Ar-H )7.35 - 7.451Hddd³JHH ≈ 8.0, ³JHF ≈ 8.5, ⁵JHF ≈ 2.5
Hα (-CO-CH₂ -)~ 3.252Ht³JHH ≈ 6.5
Hβ (-CH₂ -COOH)~ 2.802Ht³JHH ≈ 6.5

Note: Chemical shifts and coupling constants are predictive and may vary slightly based on solvent and concentration.

Detailed Signal Assignment
  • Carboxylic Acid Proton (Hγ): A broad singlet is expected far downfield, typically above 10 ppm. This signal will disappear upon the addition of D₂O.[4][5]

  • Aliphatic Methylene Protons (Hα, Hβ): Two distinct triplets are observed.

    • The triplet at ~3.25 ppm (Hα) is assigned to the methylene group adjacent to the ketone. The strong deshielding effect of the aromatic ketone shifts this signal further downfield.

    • The triplet at ~2.80 ppm (Hβ) corresponds to the methylene group adjacent to the carboxylic acid.

    • Both signals appear as triplets due to coupling with their respective neighbors (n=2, so n+1=3), with a typical vicinal coupling constant (³JHH) of ~6.5 Hz.

  • Aromatic Protons (H2, H4, H5, H6): This region (7.35-7.95 ppm) is the most complex and diagnostic.

    • H2 and H6: These protons are ortho to the electron-withdrawing carbonyl group and are therefore the most deshielded. H2 is meta to the fluorine, while H6 is ortho. This difference in coupling to fluorine helps distinguish them. H6 will likely show a larger H-F coupling constant (³JHF) than H2 (⁴JHF).

    • H5: This proton is para to the fluorine, resulting in a very small or unresolved ⁵JHF coupling. It is primarily split by its two ortho neighbors (H4 and H6), leading to a pattern that often appears as a triplet of doublets (td) or a simple triplet if the coupling constants are similar.

    • H4: This proton is ortho to the fluorine atom and will show a large ³JHF coupling constant. It is also coupled to its ortho neighbor H5 and its para neighbor H2.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By carefully analyzing the chemical shifts, integration, and particularly the complex H-H and H-F coupling patterns, every proton in the molecule can be assigned with high confidence. The protocol and interpretive guide presented here constitute a self-validating system for ensuring the structural integrity of this and similar compounds, which is an essential step in any research, development, or quality control workflow.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a course material PDF, which details methods for analyzing aromatic proton signals based on coupling patterns and electronic effects.[9]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. This document provides typical values for proton-fluorine coupling constants (J-coupling) over two and four bonds.[10]

  • The Organic Chemistry Tutor. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Provides a step-by-step guide on interpreting ¹H NMR spectra, including integration and splitting patterns.[8]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. An open-access textbook chapter explaining the fundamentals of ¹H NMR, including chemical shift ranges for various functional groups.[2]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from Alfa Chemistry's informational page on the types and applications of common deuterated solvents.[13]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. A resource detailing the characteristic ¹H NMR absorptions for aromatic and benzylic protons.[7]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from a university course notes PDF outlining the four key facets of ¹H NMR analysis.[1]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. An article explaining the role and selection criteria for deuterated solvents in NMR.[14]

  • Carl ROTH. (n.d.). Deuterated Compounds for NMR. A commercial webpage listing various deuterated solvents available for NMR spectroscopy.[15]

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. A guide on the functions, benefits, and common types of deuterated solvents used in NMR.[16]

  • Castañar, L., & Claridge, T. D. W. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Royal Society of Chemistry. This research article discusses advanced NMR techniques for observing proton-fluorine couplings.[11]

  • Sigma-Aldrich. (n.d.). NMR Solvents. A product page and technical resource describing the use and properties of common deuterated solvents like CDCl₃ and DMSO-d₆.

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. An educational resource describing the characteristic NMR signals for carboxylic acids, including the acidic proton and alpha-protons.[4]

  • ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 1H NMR spectrum. A spectral database entry providing ¹H NMR data for fluorobenzene, which serves as a reference for H-F coupling constants.[17]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Discusses coupling between protons and other nuclei like fluorine, providing typical coupling constant ranges.[18]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. An encyclopedia article covering the principles of ¹⁹F NMR, including details on spin-spin coupling with protons.[12]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. A textbook section detailing the NMR characteristics of carboxylic acids, including the downfield shift of the -CO₂H proton.[5]

  • ResearchGate. (n.d.). ¹H pure shift (A) and regular ¹H (B) spectra of 3-fluoronitrobenzene. A figure from a research publication illustrating the complex splitting in a meta-substituted fluorinated aromatic ring.[19]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. A key reference paper providing a comprehensive list of residual solvent peak chemical shifts.[20]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0006454). A database entry providing predicted spectral data, useful for comparison.

  • ChemicalBook. (n.d.). Succinic anhydride(108-30-5) 1H NMR spectrum. A spectral database entry for a related aliphatic structure.[21]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. A comprehensive review article on fluorine coupling constants.[22]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Another resource page detailing the spectroscopic properties of carboxylic acids.[6]

  • Kim, H., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. A research article demonstrating NMR techniques applied to carboxylic acids.[23]

  • University College London. (n.d.). Chemical shifts. Course material explaining the inductive and mesomeric effects on proton chemical shifts.[3]

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Strategic Application of Keto-Acid Analogs in Enzyme Inhibition Assays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_ APPLICATION NOTE

Introduction: The Therapeutic Potential of Keto-Acid Scaffolds

The keto-acid motif is a recurring structural feature in molecules of significant biological interest, from central metabolites like α-ketoglutarate to targeted therapeutic agents. The electrophilic nature of the ketone and the ionizable carboxylic acid group make these compounds adept at interacting with enzyme active sites, particularly those that process endogenous keto-acids. This positions them as valuable scaffolds in drug discovery for targeting enzyme classes such as aminotransferases, dehydrogenases, and certain hydroxylases.[1][2]

While a broad range of keto-acid derivatives exist, this guide focuses on the practical application of phenyl-oxo-butanoic acid analogs for enzyme inhibition studies. Although direct inhibitory data for 4-(3-Fluorophenyl)-4-oxobutanoic acid is not extensively published, related structures like 4-phenyl-4-oxo-butanoic acid derivatives have been successfully developed as inhibitors for enzymes such as kynurenine 3-monooxygenase (KMO), a key target in the tryptophan degradation pathway implicated in neurodegenerative diseases.[3][4] The strategic placement of substituents, such as a fluorine atom, on the phenyl ring can modulate binding affinity and specificity, making these compounds intriguing candidates for inhibitor screening campaigns.[4]

This application note provides a comprehensive framework for researchers aiming to characterize the inhibitory potential of this compound or similar keto-acid analogs. We will use the well-characterized enzyme family, Kynurenine Aminotransferases (KATs) , as a representative target system to illustrate the principles and protocols. KAT enzymes catalyze the conversion of kynurenine to kynurenic acid and are critical targets in neuroscience research.[5][6][7] The protocols herein are designed to be adaptable to other enzyme systems with appropriate modifications.

Foundational Concepts in Enzyme Inhibition

Before proceeding to experimental protocols, it is crucial to understand the key parameters used to quantify inhibitor potency and mechanism.

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8] It is a practical measure of inhibitor potency but is dependent on experimental conditions like substrate concentration.[9][10]

  • Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant of the enzyme-inhibitor complex. It represents a more absolute measure of inhibitor affinity and is independent of substrate concentration.[9] The Kᵢ allows for a more direct comparison of the potency of different inhibitors.

  • Mechanism of Action (MOA): Reversible inhibitors are typically classified based on their interaction with the enzyme and the enzyme-substrate complex.[11][12][13]

    • Competitive: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[14][15]

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not affect the Kₘ.[13][15]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vₘₐₓ and Kₘ.[11][13]

    • Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ.[11]

Experimental Design & Workflow

A systematic approach is essential for the robust characterization of a novel inhibitor. The workflow involves initial screening to determine potency (IC₅₀), followed by detailed kinetic studies to elucidate the mechanism of action.

G cluster_0 Phase 1: Assay Development & IC50 Determination cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: Advanced Characterization A Enzyme & Substrate Characterization (Km, Vmax) B Assay Optimization (Linear Range) A->B Establish Conditions C IC50 Determination (Dose-Response Curve) B->C Fixed [S] & [E] D Kinetic Analysis with Varying [S] and [I] C->D Proceed with Potent Inhibitors E Data Plotting (e.g., Lineweaver-Burk) D->E Generate Rate Data F Determine Ki and Inhibition Type E->F Analyze Plot Intercepts & Slopes G Reversibility Assay (Rapid Dilution) F->G Confirm MOA H Structural Studies (e.g., Crystallography) G->H Visualize Binding

Caption: Workflow for enzyme inhibitor characterization.

Protocols: A Step-by-Step Guide

These protocols are based on a generic KAT enzyme and a spectrophotometric assay. They must be optimized for the specific enzyme and inhibitor under investigation.

Protocol 1: Determination of IC₅₀

This protocol establishes the inhibitor concentration required to achieve 50% inhibition.[16]

Objective: To determine the potency of this compound against the target enzyme.

Materials:

  • Target Enzyme (e.g., recombinant human KAT II)

  • Substrate 1: L-Kynurenine

  • Substrate 2 (α-keto acid co-substrate): α-Ketoglutarate

  • Inhibitor Stock: this compound dissolved in DMSO (e.g., 100 mM)

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4, containing pyridoxal 5'-phosphate (PLP)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing assay buffer, L-Kynurenine, and α-Ketoglutarate. The concentration of L-Kynurenine should be at or near its Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors.[16][17]

    • Prepare a serial dilution of the inhibitor in DMSO. Then, dilute this series into the assay buffer to create a range of working concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

  • Reaction Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of the reaction mixture and an equal volume of each inhibitor dilution.

    • Positive Control (No Inhibition): Add reaction mixture and an equal volume of buffer containing the same final concentration of DMSO.

    • Negative Control (Background): Add reaction mixture (without enzyme) and buffer/DMSO.

    • Pre-incubate the plate at the optimal reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction:

    • Add a fixed concentration of the enzyme to all wells (except the negative control) to start the reaction. The enzyme concentration should be chosen to ensure the reaction rate is linear for the duration of the measurement.[17]

  • Data Acquisition:

    • Immediately begin monitoring the formation of the product (kynurenic acid) by measuring the increase in absorbance at the appropriate wavelength (e.g., ~340 nm) over time. Collect data points every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates by expressing them as a percentage of the positive control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[9][16]

Data Presentation:

Inhibitor Conc. [µM]Log [Inhibitor]Initial Rate (mAU/min)% Activity
0 (Control)-50.2100.0
0.1-1.048.195.8
10.040.580.7
50.726.152.0
101.015.330.5
501.74.99.8
1002.02.14.2

Note: Data are illustrative.

Protocol 2: Mechanism of Action (MOA) Determination

This protocol distinguishes between different types of reversible inhibition.

Objective: To determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed.

Procedure:

  • Experimental Setup: This experiment is an extension of the IC₅₀ assay. Instead of a single substrate concentration, you will run a matrix of experiments.[17]

    • Set up multiple sets of inhibitor dilutions as in Protocol 1.

    • For each inhibitor set, use a different, fixed concentration of the primary substrate (L-Kynurenine). A recommended range is from 0.5x Kₘ to 10x Kₘ.[17]

  • Data Acquisition & Analysis:

    • Measure the initial reaction velocity for every combination of substrate and inhibitor concentration.

    • Plot the data using a double reciprocal plot, such as a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).[15][18]

  • Interpretation of Lineweaver-Burk Plot:

    • Competitive Inhibition: Lines for different inhibitor concentrations will intersect on the y-axis (Vₘₐₓ is unchanged).[15]

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged).[15]

    • Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and Kₘ are affected proportionally).

    • Mixed Inhibition: Lines will intersect in the second or third quadrant (off the axes).

G cluster_0 Lineweaver-Burk Plot Analysis A Competitive (Intersect on Y-axis) B Non-competitive (Intersect on X-axis) C Uncompetitive (Parallel Lines) D Mixed (Intersect off-axis)

Caption: Interpreting Lineweaver-Burk plots for MOA.

Calculating Kᵢ: The Kᵢ can be calculated from the kinetic data. For competitive inhibition, the Cheng-Prusoff equation is a common method: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) [10]

Where:

  • [S] is the substrate concentration used in the IC₅₀ experiment.

  • Kₘ is the Michaelis constant for the substrate.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following controls and validation steps into your workflow:

  • Enzyme Purity and Activity: Always verify the purity of your enzyme preparation (e.g., via SDS-PAGE) and confirm its specific activity before starting inhibitor studies.

  • Linearity of Reaction: Ensure your assay conditions (enzyme concentration, time) fall within the linear range of the reaction to measure true initial velocities.[19]

  • Inhibitor Solubility: Visually inspect inhibitor solutions for precipitation. Poor solubility can lead to inaccurate concentration values and artifactual inhibition.

  • DMSO Control: Maintain a constant, low percentage of DMSO in all wells to negate solvent effects.

  • Statistical Analysis: Perform experiments in triplicate and use appropriate statistical methods to calculate standard deviations and confidence intervals for IC₅₀ and Kᵢ values.

Conclusion

The protocols and framework detailed in this application note provide a robust starting point for characterizing the inhibitory properties of this compound and other keto-acid analogs. By systematically determining the IC₅₀ and elucidating the mechanism of action, researchers can gain critical insights into the compound's therapeutic potential. This structured approach, grounded in the principles of enzyme kinetics, ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Wikipedia. (2024). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

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  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Retrieved from [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Rossi, F., et al. (2008). Cysteine and keto acids modulate mosquito kynurenine aminotransferase catalyzed kynurenic acid production. Insect Biochemistry and Molecular Biology, 38(6), 625-633. Available at: [Link]

  • Jarmoskaite, I., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS ONE, 15(4), e0231422. Available at: [Link]

  • Han, Q., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404. Available at: [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]

  • Han, Q., et al. (2008). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. FEBS Journal, 275(22), 5724-5738. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Bisan, J. S., & Andrade, L. H. (1991). Kinetic analysis of inhibitor actions on enzymes. Ainfo. Retrieved from [Link]

  • Lee, Y. H., & Fan, L. T. (1979). Convenient method for studying enzyme kinetics. Biotechnology and Bioengineering, 21(12), 2235-46. Available at: [Link]

  • Patsnap. (2024). What are Aminotransferase inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Laskar, A. A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • Blanco Ayala, T., et al. (2015). N-Acetylcysteine Inhibits Kynurenine Aminotransferase II. Neuropsychopharmacology, 40(12), 2899–2906. Available at: [Link]

  • Wright, G. D. (2017). Inhibitors of metallo-β-lactamases. Current Opinion in Microbiology, 39, 93-99. Available at: [Link]

  • Kim, Y., et al. (2024). Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance. Biophysics and Physicobiology, 21, 107228. Available at: [Link]

  • Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Speciale, C., et al. (1996). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Journal of Medicinal Chemistry, 39(8), 1639-44. Available at: [Link]

  • Wikipedia. (2024). Enzyme inhibitor. Retrieved from [Link]

  • Wright, G. D. (2017). Inhibitors of metallo-β-lactamases. ResearchGate. Retrieved from [Link]

  • Buffa, P., & Peters, R. A. (1950). Blood keto acid levels during intoxication with inhibitors of carbohydrate metabolism. Biochemical Journal, 47(5), lv. Available at: [Link]

  • He, F., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(14), 5406. Available at: [Link]

  • Palacios, A. R., et al. (2020). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Antibiotics, 9(12), 850. Available at: [Link]

  • Save My Exams. (2024). Enzyme Activity: Enzyme Inhibitors (OCR A Level Biology): Revision Note. Retrieved from [Link]

  • Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Retrieved from [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Johnson, G., Jr., et al. (2001). Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate. Biochemistry, 40(36), 10835-42. Available at: [Link]

  • Naz, H., et al. (2022). Biochemical Investigation of Inhibitory Activities of Plant-Derived Bioactive Compounds Against Carbohydrate and Glucagon-Like Peptide-1 Metabolizing Enzymes. Frontiers in Pharmacology, 13, 893335. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(3-Fluorophenyl)-4-oxobutanoic Acid Derivatives in Drug Discovery

The 4-oxo-4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, including as kinase inhibitors for cancer therapy and as anti-inflammatory agents. The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with target proteins.

This guide provides a comprehensive overview of the synthesis of this compound and a subsequent framework for the generation of a diverse library of its derivatives. The protocols detailed herein are designed to be a robust starting point for researchers engaged in structure-activity relationship (SAR) studies, aiming to optimize the biological activity of this promising class of compounds.

Core Synthetic Strategy: Friedel-Crafts Acylation

The cornerstone of the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired keto-acid scaffold.

Reaction Mechanism

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate. Subsequent loss of a proton restores the aromaticity of the ring and, after an aqueous workup to decompose the aluminum chloride complex, yields the final product.

Friedel_Crafts_Acylation Fluorobenzene Fluorobenzene Acylation Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon forms AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Activation SigmaComplex Sigma Complex AcyliumIon->SigmaComplex attacked by Fluorobenzene Product This compound SigmaComplex->Product Deprotonation & Workup

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of the parent compound, which serves as the starting material for further derivatization.

Materials:

  • Fluorobenzene (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants: Dissolve succinic anhydride (1.1 eq) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add fluorobenzene (1.0 eq) dropwise over 20 minutes.

  • Reaction: After the addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain it for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold water, followed by 50 mL of concentrated HCl. This should be done in the fume hood as HCl gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a solid.

Parameter Value Reference
Fluorobenzene 1.0 eq
Succinic Anhydride 1.1 eq[1]
Aluminum Chloride 2.2 eq[1]
Reaction Time 3-4 hours[1]
Reaction Temperature Reflux (~40 °C)[1]
Typical Yield 75-85%[1]
Part 2: Derivatization Strategies for SAR Studies

To explore the structure-activity relationships, a library of derivatives can be synthesized by modifying the parent compound at three key positions: the carboxylic acid group, the ketone group, and the phenyl ring.

SAR_Derivatization ParentCompound This compound CarboxylicAcid Carboxylic Acid Modification ParentCompound->CarboxylicAcid Ketone Ketone Modification ParentCompound->Ketone PhenylRing Phenyl Ring Modification ParentCompound->PhenylRing Amides Amides, Esters CarboxylicAcid->Amides Oximes Oximes, Hydrazones Ketone->Oximes SubstitutedPhenyl Substituted Phenyl Rings PhenylRing->SubstitutedPhenyl

Caption: Key modification points for generating a derivative library.

A. Carboxylic Acid Derivatization

The carboxylic acid moiety is a key site for modification to alter polarity, solubility, and hydrogen bonding potential.

  • Amide Formation: Coupling of the carboxylic acid with a variety of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a diverse set of amides.[2]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling agents can yield a range of esters.[3]

Protocol: General Amide Coupling

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

B. Ketone Modification

The ketone group can be modified to explore the importance of the carbonyl oxygen for biological activity.

  • Oxime and Hydrazone Formation: Reaction of the ketone with hydroxylamine or hydrazine derivatives can yield the corresponding oximes and hydrazones.[4]

  • Reduction: Reduction of the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) can probe the necessity of the planar carbonyl group.[4]

C. Phenyl Ring Substitution

While direct substitution on the already synthesized phenyl ring can be challenging, a library of analogs with different substitutions on the aromatic ring can be prepared by starting with appropriately substituted fluorobenzenes in the initial Friedel-Crafts acylation. For example, using 1-bromo-3-fluorobenzene would lead to a bromo-substituted analog, which can then be further modified using cross-coupling reactions.

Structure-Activity Relationship (SAR) Studies

Once a library of derivatives is synthesized, they can be screened for their biological activity in a relevant assay (e.g., a kinase inhibition assay). The data obtained can be used to establish SAR.

Hypothetical SAR Table for Kinase Inhibition:

Compound ID R¹ (Carboxylic Acid Moiety) R² (Ketone Moiety) R³ (Phenyl Ring Substitution) Kinase IC₅₀ (nM)
1 -COOH=O3-F500
2a -CONHCH₃=O3-F250
2b -COOCH₃=O3-F400
3a -COOH=NOH3-F>1000
3b -COOH-OH3-F800
4a -COOH=O3-F, 4-Cl150
4b -COOH=O3-F, 4-OCH₃600

Interpretation of Hypothetical SAR Data:

  • Carboxylic Acid Modification (2a, 2b): Conversion of the carboxylic acid to a methyl amide (2a) improves activity, suggesting a potential hydrogen bond acceptor is favored over a donor in this position. The methyl ester (2b) is less active than the amide, indicating that the hydrogen bond donating ability of the amide NH may be important.

  • Ketone Modification (3a, 3b): Modification of the ketone to an oxime (3a) or its reduction to an alcohol (3b) significantly reduces activity, suggesting that the carbonyl oxygen is a critical interaction point, likely as a hydrogen bond acceptor.

  • Phenyl Ring Substitution (4a, 4b): The addition of a chloro group at the 4-position (4a) enhances potency, possibly due to favorable hydrophobic interactions or electronic effects. An electron-donating methoxy group at the same position (4b) is detrimental to activity.

SAR_Logic Start Synthesized Derivatives Library Screening Biological Screening (e.g., Kinase Assay) Start->Screening DataAnalysis Data Analysis & SAR Table Generation Screening->DataAnalysis Interpretation Interpretation of SAR DataAnalysis->Interpretation LeadOptimization Lead Optimization & Design of New Derivatives Interpretation->LeadOptimization

Caption: Logical workflow for a structure-activity relationship study.

Analytical Characterization

Thorough characterization of all synthesized compounds is crucial to confirm their identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, characteristic signals would include multiplets in the aromatic region (around 7.0-8.0 ppm), and triplets for the two methylene groups of the butanoic acid chain (around 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 195-205 ppm), the carboxylic acid carbon (around 170-180 ppm), and the aromatic carbons, some of which will show coupling to the fluorine atom.[5]

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

3. Purity Assessment:

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compounds. A purity of >95% is generally required for biological testing.

Conclusion

The synthesis of this compound derivatives via Friedel-Crafts acylation provides a versatile platform for the development of novel therapeutic agents. The protocols and strategies outlined in this guide offer a systematic approach to generating a library of compounds for SAR studies. By carefully analyzing the biological data of these derivatives, researchers can gain valuable insights into the key structural features required for optimal activity, paving the way for the design of more potent and selective drug candidates.

References

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  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of Clk4 inhibitors. Retrieved from [Link]

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  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Verbić, T. Ž., et al. (2017). Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. Monatshefte für Chemie - Chemical Monthly, 148(4), 689-698. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • YakScience. (2017, December 6). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(13), 2777-2779. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 4-substituted 3,3-difluoropiperidines. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Drewry, D. H., et al. (2014). Comprehensive characterization of the Published Kinase Inhibitor Set. PLoS ONE, 9(1), e84592. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435. Retrieved from [Link]

  • Beilstein Journals. (2024, January 5). Search Results. Retrieved from [Link]

  • Cuny, G. D., et al. (2018). Development of Kinase Inhibitors via Metal- Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]- quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2136. Retrieved from [Link]

  • Mabry, J. C., et al. (2007). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 12(4), 856-867. Retrieved from [Link]

  • Ellis, J. E. (2011). Synthesis of substituted pyrenes by indirect methods. Tetrahedron, 67(44), 8413-8444. Retrieved from [Link]

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Large-Scale Synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Fluorophenyl)-4-oxobutanoic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a fluorinated phenyl ring and a keto-acid chain, makes it a valuable building block for drug discovery and development. This guide provides a comprehensive, in-depth technical protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, safety considerations, and process optimization strategies essential for successful and safe scale-up.

The primary synthetic route detailed herein is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, a robust and well-established method for the formation of aryl ketones.[1] This document will provide a detailed protocol, safety and handling guidelines for key reagents, and methods for purification and analysis of the final product.

Synthetic Strategy: The Friedel-Crafts Acylation

The cornerstone of this synthesis is the electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[1][2] In this reaction, the aromatic ring of fluorobenzene attacks an acylium ion generated in situ from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly electrophilic acylium ion.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A proton is lost from the carbon bearing the new acyl group, restoring the aromaticity of the ring. The liberated proton reacts with the [AlCl₃-O-CO-CH₂-CH₂-COO]⁻ species, and subsequent workup with water hydrolyzes the aluminum complexes to yield the final product, this compound, and aluminum hydroxide.

The fluorine atom on the benzene ring is a deactivating but ortho-, para-directing group. However, due to steric hindrance from the acyl group, the para-substituted product is often favored in Friedel-Crafts acylation reactions. In the case of 3-fluorophenyl substitution, the primary product is this compound.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory bench to a pilot or industrial scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.

  • Thermal Management: The Friedel-Crafts acylation is a highly exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the aluminum chloride should be carefully controlled to maintain the desired reaction temperature.

  • Reagent Purity and Anhydrous Conditions: Water reacts violently with and deactivates the aluminum chloride catalyst.[5][6] Therefore, all reagents and solvents must be strictly anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Stoichiometry: While catalytic amounts of Lewis acids can be used in some Friedel-Crafts reactions, the acylation with anhydrides often requires more than stoichiometric amounts of the catalyst. This is because the Lewis acid complexes with the carbonyl oxygen of the product ketone, rendering it inactive. A molar excess of AlCl₃ relative to succinic anhydride is typically employed to drive the reaction to completion.

  • Agitation: Efficient stirring is crucial to ensure proper mixing of the heterogeneous reaction mixture (solid AlCl₃ in the liquid reactants) and to maintain a uniform temperature throughout the reactor.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for the synthesis of a multi-kilogram batch of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite with appropriate safety measures in place.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
Fluorobenzene96.1010.0104.051.0
Succinic Anhydride100.0711.45114.421.1
Aluminum Chloride (anhydrous)133.3433.20248.992.39
Dichloromethane (anhydrous)84.9350.0 (approx. 37.6 L)--
Crushed Ice-150.0--
Concentrated Hydrochloric Acid36.4615.0 L--
Toluene92.14As needed for extraction--
Saturated Sodium Bicarbonate Solution-As needed for washing--
Anhydrous Sodium Sulfate142.04As needed for drying--
Equipment
  • 100 L jacketed glass reactor with overhead stirring, a reflux condenser, a temperature probe, and an inert gas inlet.

  • Solid addition funnel or a powder charging system.

  • Liquid addition funnel.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Large-scale rotary evaporator.

  • Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, face shield, and a fire-retardant lab coat.[5][7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactor 1. Prepare and inert the 100 L reactor. charge_reactants 2. Charge fluorobenzene and dichloromethane. prep_reactor->charge_reactants charge_anhydride 3. Add succinic anhydride. charge_reactants->charge_anhydride cool_reaction 4. Cool the mixture to 0-5 °C. charge_anhydride->cool_reaction add_alcl3 5. Slowly add anhydrous AlCl3. cool_reaction->add_alcl3 react 6. Allow to warm to room temperature and stir. add_alcl3->react heat 7. Heat to reflux. react->heat quench 8. Quench the reaction with ice/HCl. heat->quench separate_layers 9. Separate the organic layer. quench->separate_layers extract 10. Extract the aqueous layer with toluene. separate_layers->extract combine_wash 11. Combine organic layers and wash. extract->combine_wash dry 12. Dry the organic layer. combine_wash->dry concentrate 13. Concentrate the solution. dry->concentrate recrystallize 14. Recrystallize from toluene/heptane. concentrate->recrystallize filter_dry 15. Filter and dry the product. recrystallize->filter_dry analyze 16. Analyze the final product. filter_dry->analyze

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 100 L jacketed glass reactor is clean, dry, and has been purged with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with fluorobenzene (10.0 kg) and anhydrous dichloromethane (50.0 kg). Begin stirring the mixture.

  • Addition of Succinic Anhydride: Add the succinic anhydride (11.45 kg) to the stirred solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of Aluminum Chloride: Slowly and carefully add the anhydrous aluminum chloride (33.20 kg) in portions via the solid addition funnel over a period of 2-3 hours. Caution: The addition of AlCl₃ is highly exothermic. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 10 °C.[5]

  • Reaction at Room Temperature: Once the addition of AlCl₃ is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for an additional 2 hours.

  • Heating to Reflux: Gradually heat the reaction mixture to reflux (approximately 40-45 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC.

  • Reaction Quench: After the reaction is complete, cool the mixture to 0-5 °C. In a separate, appropriately sized vessel, prepare a mixture of crushed ice (150.0 kg) and concentrated hydrochloric acid (15.0 L). Caution: The quenching process is highly exothermic and will release HCl gas. Ensure adequate ventilation and perform this step slowly and with vigorous stirring. Slowly transfer the reaction mixture to the ice/HCl slurry.

  • Layer Separation: Once the quench is complete and all solids have dissolved, stop the stirring and allow the layers to separate. Transfer the lower organic layer to a separate vessel.

  • Extraction: Extract the aqueous layer with toluene (2 x 20 L).

  • Combine and Wash: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the dichloromethane and toluene.

  • Recrystallization: To the crude solid, add a minimal amount of hot toluene to dissolve it. Slowly add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the crystalline product by filtration and wash the filter cake with cold heptane. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis: Analyze the final product for purity (by HPLC), identity (by ¹H NMR and ¹³C NMR), and melting point.

Safety and Handling

Aluminum Chloride (Anhydrous):

  • Hazards: Reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride gas.[5][6] Causes severe skin and eye burns.[7]

  • Handling: Must be handled in a dry, inert atmosphere.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a fire-retardant lab coat.[7][8]

  • Spills: In case of a spill, do not use water. Cover the spill with dry sand or another non-combustible absorbent material and collect it in a sealed container for disposal.[5]

Fluorobenzene:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

Dichloromethane:

  • Hazards: Suspected carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Handling: Use in a well-ventilated area and avoid breathing vapors.

Hydrochloric Acid (Concentrated):

  • Hazards: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Handling: Always add acid to water, never the other way around. Use with adequate ventilation and appropriate PPE.

Data Presentation

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (HPLC) >98%
Melting Point 86-88 °C

¹H NMR Data (400 MHz, CDCl₃): δ (ppm): 12.1 (s, 1H, COOH), 7.75-7.65 (m, 2H, Ar-H), 7.50-7.40 (m, 1H, Ar-H), 7.25-7.15 (m, 1H, Ar-H), 3.25 (t, 2H, CH₂), 2.80 (t, 2H, CH₂)

Reaction Mechanism Diagram

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_final_steps Rearomatization and Workup succinic_anhydride Succinic Anhydride complex1 Activated Complex succinic_anhydride->complex1 + AlCl₃ alcl3_1 AlCl₃ fluorobenzene Fluorobenzene sigma_complex Sigma Complex fluorobenzene->sigma_complex + Acylium Ion acylium_ion Acylium Ion complex1->acylium_ion Ring Opening product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺ product This compound product_complex->product H₂O Workup hcl HCl aloh3 Al(OH)₃

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Conclusion

The large-scale synthesis of this compound via Friedel-Crafts acylation is a well-established and efficient process. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, and by adhering to strict safety protocols, high yields of a high-purity product can be reliably obtained. This guide provides a comprehensive framework for researchers and drug development professionals to successfully and safely scale up this important synthesis.

References

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • ResearchGate. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF. Retrieved from [Link]

  • Marquette University. (1997). Improving the Thermal Stability of Polystyrene by Friedel-Crafts Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. Retrieved from [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry | Request PDF. Retrieved from [Link]

  • YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2023). CONDENSATION OF 4-ARYL-4-OXOBUTANOIC ACIDS WITH BENZYLAMINES: SYNTHETIC AND STRUCTURAL STUDIES ON 1-ARYLMETHYL-3-[(E)-1-ARYLMETHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-2-PYRROLONES. Retrieved from [Link]

Sources

Alternative synthesis routes for 4-(3-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Alternative Synthesis Routes for 4-(3-Fluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. The keto-acid functionality provides a versatile handle for further chemical modifications. This application note provides a detailed guide to various synthetic strategies for obtaining this compound, moving from classical methods to modern catalytic and emerging green approaches. The focus is on providing not just protocols, but also the underlying chemical principles to empower researchers in their synthetic planning.

Route 1: The Classical Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. This method involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. For the synthesis of this compound, fluorobenzene is acylated with succinic anhydride.

Principle and Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing deactivator. However, the steric hindrance at the ortho position often favors the formation of the para-substituted product. In the case of 3-substituted product, the acylation will predominantly occur at the position para to the fluorine atom. To obtain the desired 3-substituted product, one would need to start with a differently substituted fluorobenzene or use a different synthetic strategy. For the purpose of this guide, we will proceed with the understanding that Friedel-Crafts acylation of fluorobenzene will primarily yield the 4-fluoro isomer. A workaround to obtain the 3-fluoro isomer would be to start from 1,3-difluorobenzene and perform a nucleophilic aromatic substitution, which is beyond the scope of this section.

A critical aspect of this reaction is the use of more than a stoichiometric amount of the Lewis acid catalyst. This is because the catalyst complexes with the carbonyl oxygen of the product, preventing further reactions.[1] An aqueous workup is necessary to hydrolyze this complex and isolate the final product.[1]

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup SA Succinic Anhydride Acylium Acylium Ion Intermediate SA->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Fluorobenzene Fluorobenzene Sigma Sigma Complex (Resonance Stabilized) Fluorobenzene->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ Final_Product 4-(Fluorophenyl)-4- oxobutanoic acid Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Protocol: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic acid
  • Materials : Anhydrous fluorobenzene, succinic anhydride, anhydrous aluminum chloride (powdered), concentrated hydrochloric acid, ice, 5% (w/v) sodium bicarbonate solution, diethyl ether.

  • Equipment : Three-necked round-bottom flask, reflux condenser with a calcium chloride drying tube, dropping funnel, magnetic stirrer, heating mantle, steam distillation apparatus (optional).

Procedure :

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous fluorobenzene (2.5 moles) and succinic anhydride (0.5 moles).

  • With vigorous stirring, add anhydrous aluminum chloride (0.75 moles) in portions. An exothermic reaction will occur with the evolution of HCl gas.

  • After the initial reaction subsides, heat the mixture under reflux for 30 minutes to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • If unreacted fluorobenzene is present, it can be removed by steam distillation.[2]

  • The crude product is then collected. For purification, dissolve the crude product in a 5% sodium bicarbonate solution and extract with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified 4-(4-Fluorophenyl)-4-oxobutanoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Data Presentation
ParameterValueReference
Typical Yield 70-85%[1]
Purity >95% after recrystallization[3]
Melting Point 86-88 °C[4]
Advantages and Disadvantages
AdvantagesDisadvantages
Well-established and reliable method.Requires more than stoichiometric amounts of Lewis acid.
Starting materials are readily available and cost-effective.The Lewis acid is corrosive and moisture-sensitive.
Can be scaled up for industrial production.Generates acidic waste.
Can have regioselectivity issues with substituted benzenes.

Route 2: The Organometallic Approach - Grignard Synthesis

Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds. This route involves the preparation of a Grignard reagent from a fluorinated aryl halide, which then reacts with a suitable electrophile derived from succinic acid.

Principle and Mechanistic Insight

The synthesis begins with the formation of a Grignard reagent from 3-bromofluorobenzene and magnesium metal in an anhydrous ether solvent.[5] This organomagnesium compound is a potent nucleophile. The Grignard reagent then attacks an electrophilic carbonyl carbon of a succinic acid derivative. While succinic anhydride can be used, the reaction can be complex. A more controlled approach is to use a mono-esterified succinyl chloride. The Grignard reagent will react with the acid chloride to form the ketone. The reaction is typically carried out at low temperatures to avoid side reactions, such as the Grignard reagent attacking the ester group. A subsequent acidic workup hydrolyzes the intermediate and provides the final keto acid.

Grignard_Synthesis Start 3-Bromofluorobenzene Grignard 3-Fluorophenylmagnesium Bromide (Grignard Reagent) Start->Grignard + Mg (in dry ether) Mg Magnesium Turnings Intermediate Intermediate Adduct Grignard->Intermediate + Electrophile Electrophile Monoethyl succinyl chloride Electrophile->Intermediate Product This compound Intermediate->Product Acidic Workup (H₃O⁺)

Caption: Workflow for Grignard Synthesis.

Detailed Protocol: Synthesis of this compound
  • Materials : 3-Bromofluorobenzene, magnesium turnings, iodine crystal (as initiator), anhydrous diethyl ether or THF, monoethyl succinyl chloride, dry ice (for cooling), hydrochloric acid.

  • Equipment : Three-necked round-bottom flask, dropping funnel, reflux condenser with a calcium chloride drying tube, magnetic stirrer, ice bath, dry ice/acetone bath.

Procedure :

  • Grignard Reagent Preparation : In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In a dropping funnel, place a solution of 3-bromofluorobenzene (1 equivalent) in anhydrous diethyl ether. Add a small amount of the halide solution to the magnesium and wait for the reaction to initiate (disappearance of iodine color, bubbling). Once initiated, add the rest of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for another 30 minutes.[5]

  • Reaction with Electrophile : Cool the Grignard solution in a dry ice/acetone bath. Prepare a solution of monoethyl succinyl chloride (1 equivalent) in anhydrous diethyl ether and add it dropwise to the cold Grignard reagent solution with vigorous stirring.

  • Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for another hour. Quench the reaction by carefully pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Isolation and Purification : Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude ester product.

  • Hydrolysis : Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide. After cooling, acidify the solution with hydrochloric acid to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization.[3]

Data Presentation
ParameterValue
Typical Yield 50-70%
Purity >97% after purification
Key Consideration Strict anhydrous conditions are crucial for success.
Advantages and Disadvantages
AdvantagesDisadvantages
Good for synthesizing specific isomers.Requires strictly anhydrous conditions.
Versatile method for C-C bond formation.Grignard reagents are highly reactive and can be difficult to handle.
Potential for side reactions with ester groups if not controlled.
Multi-step process.

Route 3: Modern Catalytic Approach - Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[6] This method offers a modern, highly versatile, and functional-group-tolerant alternative to classical methods.

Principle and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation : The organic group from the organoboron compound is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

For the synthesis of this compound, 3-fluorophenylboronic acid can be coupled with a suitable 4-carbon electrophile containing a leaving group, such as 4-chloro-4-oxobutanoic acid or its ester.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition + R¹-X PdII_R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R2 Transmetalation + R²-B(OR)₂ + Base PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product

Sources

Application Note & Protocols: Advanced Analytical Strategies for Monitoring Reactions of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

4-(3-Fluorophenyl)-4-oxobutanoic acid is a key chemical intermediate in the synthesis of various pharmacologically active compounds and specialty materials. Its molecular structure, featuring a ketone, a carboxylic acid, and a fluorinated aromatic ring, presents both unique synthetic opportunities and analytical challenges. The precise control of chemical reactions involving this molecule is paramount to ensure high yield, purity, and safety of the final product.

This document provides a comprehensive guide for researchers, process chemists, and quality control analysts on the application of modern analytical techniques to monitor the synthesis and conversion of this compound. Effective reaction monitoring allows for:

  • Real-time kinetic analysis: Understanding reaction rates and identifying rate-limiting steps.

  • Endpoint determination: Accurately identifying the point of reaction completion to prevent over- or under-processing.

  • Impurity profiling: Detecting and identifying the formation of byproducts, unreacted starting materials, and intermediates.

  • Process Optimization: Generating data to build robust and efficient synthetic processes.

We will delve into the practical application of four complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols provided are designed to be robust and adaptable, grounded in established scientific principles to ensure data integrity and trustworthiness.[1][2]

Core Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a chemical reaction. A robust monitoring strategy leverages the strengths of multiple, complementary methods. This guide proposes an integrated workflow where each technique serves a specific purpose, from quantitative analysis to structural elucidation.

G cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 Primary Quantitative & Qualitative Analysis cluster_3 In-Situ & Real-Time Monitoring Reaction 4-(3-Fluorophenyl)-4-oxobutanoic Acid Reaction SamplePrep Aliquot Sampling & Quenching/Dilution Reaction->SamplePrep Time-course sampling NMR Online/In-situ NMR (Mechanistic Insights, Kinetic Profiling) Reaction->NMR Flow Cell or NMR Tube Rxn FTIR ATR-FTIR (Functional Group Transformation, Endpoint Determination) Reaction->FTIR Immersion Probe HPLC HPLC-UV (Quantitative Analysis of Reactant, Product, and Major Byproducts) SamplePrep->HPLC GCMS GC-MS (Impurity Profiling, Volatile Byproducts) SamplePrep->GCMS Derivatization (if required)

Caption: Integrated workflow for comprehensive reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone technique for accurately quantifying the consumption of this compound and the formation of products over time. Its ability to separate components in a complex mixture makes it ideal for routine quantitative analysis.

3.1 Principle of Operation

A reversed-phase HPLC method separates compounds based on their hydrophobicity. This compound, its potential precursors, and products will exhibit different retention times on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase. Quantification is achieved by integrating the peak area of the analyte from its UV chromatogram and comparing it to a calibration curve generated from standards of known concentration.

3.2 Protocol: Reversed-Phase HPLC-UV

Rationale: This protocol is designed for robustness and ease of use. A C18 column is a versatile and common choice for aromatic acids. The isocratic mobile phase simplifies the method, making it highly reproducible for routine analysis. UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

    • Reference standards of this compound, starting materials, and any known products/impurities.

  • Chromatographic Conditions:

ParameterValueRationale
Mobile Phase 60:40 (v/v) Water (0.1% Formic Acid) : AcetonitrileProvides good separation for moderately polar aromatic compounds. Formic acid improves peak shape for the carboxylic acid by suppressing ionization.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Detection UV at 254 nmAromatic ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the target analyte and relevant impurities.
  • Procedure:

    • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Calibration Curve: Prepare a series of standard solutions of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in the mobile phase. Inject each standard and plot a graph of peak area versus concentration. The linearity should be confirmed with a correlation coefficient (r²) > 0.999.[3][4]

    • Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction vessel at specified time points. Immediately quench the reaction by diluting it in a known volume of mobile phase (e.g., 1:100 dilution in a 10 mL volumetric flask) to halt the reaction and bring the concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the prepared samples into the HPLC system.

    • Data Processing: Integrate the peak areas for the reactant, product(s), and any impurities. Calculate their concentrations using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying unknown, volatile, and semi-volatile impurities that may not be well-resolved or detected by HPLC. Due to the low volatility of carboxylic acids, a derivatization step is typically required.

4.1 Principle of Operation

Derivatization converts the polar carboxylic acid and ketone functionalities into more volatile and thermally stable silyl ethers/esters, allowing them to be analyzed by GC.[5] The sample is then vaporized and separated based on boiling point and interaction with the GC column's stationary phase. The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparison to spectral libraries (e.g., NIST).[6]

4.2 Protocol: Derivatization and GC-MS Analysis

Rationale: Silylation with BSTFA is a common and effective method for derivatizing carboxylic acids and other active hydrogen-containing compounds, making them suitable for GC analysis.[5]

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine or Acetonitrile (anhydrous, derivatization grade).

    • Ethyl Acetate (HPLC grade).

  • GC-MS Conditions:

ParameterValue
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV, Scan range 40-550 amu
  • Procedure:

    • Sample Preparation: Withdraw a sample (e.g., 100 µL) from the reaction. If the reaction solvent is not volatile (e.g., DMSO), perform a liquid-liquid extraction into a volatile solvent like ethyl acetate. Dry the extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

    • Derivatization: To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.[5]

    • Analysis: Cool the sample to room temperature. Inject 1 µL into the GC-MS system.

    • Data Processing: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to impurities. Examine the mass spectrum of each impurity peak and compare it against the NIST library for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy provides unparalleled structural information in real-time, making it an excellent tool for mechanistic studies and kinetic analysis without the need for sample workup.[7][8]

5.1 Principle of Operation

By placing the reaction mixture directly in the NMR spectrometer, one can monitor the disappearance of signals corresponding to the protons of the starting material and the simultaneous appearance of signals from the product. The integral of these signals is directly proportional to the molar concentration of the species, allowing for quantitative analysis of the reaction progress.[9]

5.2 Protocol: ¹H NMR Reaction Monitoring

Rationale: This protocol describes a straightforward method for monitoring a reaction in a standard 5 mm NMR tube. It allows for clear observation of changes in the molecular structure over time.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher recommended).

  • Reagents:

    • Deuterated solvent compatible with the reaction chemistry (e.g., DMSO-d₆, CDCl₃).

    • Internal standard (optional, for precise quantification), e.g., 1,3,5-trimethoxybenzene.

  • Procedure:

    • Preparation: Set up the reaction on a small scale directly in an NMR tube. Add the starting materials, a suitable deuterated solvent, and an optional internal standard.

    • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the mixture before initiating the reaction. This serves as the baseline. Identify and assign the characteristic peaks for the starting material. For this compound, key signals would be the aromatic protons and the two methylene (-CH₂-) groups of the butanoic acid chain.

    • Reaction Initiation: Add the final reagent or catalyst to the NMR tube to start the reaction (or initiate by changing temperature).

    • Time-Course Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes). Modern spectrometers can be programmed to do this automatically.[10]

    • Data Processing: Process each spectrum. Normalize the spectra using the solvent peak or internal standard. Integrate the characteristic peaks of the reactant and the newly appearing product peaks. Plot the relative integrals versus time to generate a kinetic profile of the reaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Tracking

FT-IR spectroscopy is a rapid and effective technique for monitoring the transformation of key functional groups. It is particularly useful for identifying the reaction endpoint by observing the disappearance of a reactant's characteristic absorption band.

6.1 Principle of Operation

FT-IR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. The carbonyl (C=O) and hydroxyl (O-H) groups of this compound have strong, characteristic absorption bands.[11] By monitoring changes in these bands, one can track the progress of a reaction that involves these functional groups.

6.2 Protocol: Attenuated Total Reflectance (ATR) FT-IR Monitoring

Rationale: An ATR immersion probe allows for direct, real-time analysis of the liquid reaction mixture without the need for sampling, making it ideal for process monitoring.

  • Instrumentation:

    • FT-IR spectrometer equipped with a diamond ATR immersion probe.

  • Characteristic Absorption Bands:

Functional GroupCompound TypeWavenumber (cm⁻¹)Appearance
O-H Stretch Carboxylic Acid2500-3300Very broad
C=O Stretch Carboxylic Acid1700-1725Strong, broad
C=O Stretch Aromatic Ketone1680-1700Strong, sharp

Note: These values are approximate and can shift based on solvent and molecular structure.[12][13]

  • Procedure:

    • Background Spectrum: Before starting the reaction, immerse the ATR probe in the reaction solvent and acquire a background spectrum.

    • Initial Spectrum (t=0): Add the reactants to the vessel and acquire the initial spectrum. Identify the key C=O and O-H peaks.

    • Monitoring: Program the spectrometer to collect spectra at regular intervals (e.g., every 1-2 minutes).

    • Data Analysis: Monitor the decrease in the intensity of a characteristic reactant peak (e.g., the carboxylic acid C=O stretch if it is being converted) and/or the increase in a product peak. The reaction is considered complete when the peak intensities no longer change over time.

Method Validation

For use in a regulated environment (e.g., pharmaceutical development), any quantitative analytical method must be validated to ensure it is suitable for its intended purpose.[1][14] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters, as defined by ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be detected and quantitatively measured, respectively.[4]

Conclusion

The effective monitoring of reactions involving this compound is achieved through a strategic combination of analytical techniques. HPLC provides the gold standard for quantitative analysis of reactants and products. GC-MS offers unparalleled capability for the identification of unknown volatile impurities. In-situ NMR and FT-IR spectroscopy deliver real-time, mechanistic insights and are powerful tools for determining reaction kinetics and endpoints. By implementing these detailed protocols, researchers and drug development professionals can gain a deep understanding of their chemical processes, leading to improved product quality, higher yields, and more robust synthetic routes.

References

  • Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZ
  • HPLC Methods for analysis of Ketoglutaric acid.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
  • Identification of butanoic, hexanoic and octanoic acids by GC-MS.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical method valid
  • Analytical Method Validation: are your analytical methods suitable for intended use?
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Enhancing reaction understanding with online NMR reaction monitoring.
  • IR: carboxylic acids.
  • NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • 21.
  • What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Quora.
  • Quantitative Analysis of 4-(2,3-dihydroxyphenyl)

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Application Notes & Protocols: Cell-Based Assays for Characterizing 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of 4-(3-Fluorophenyl)-4-oxobutanoic acid (Compound F-OBA). While direct literature on this specific molecule is emerging, analysis of structurally related aryl propionic and oxobutanoic acids suggests potential roles in modulating metabolic and inflammatory pathways. For instance, similar structures have been investigated for their anti-inflammatory properties and as potential enzyme inhibitors, such as targeting kynurenine 3-monooxygenase (KMO) in the tryptophan metabolism pathway.[1][2][3] This guide, therefore, presents a series of robust, validated protocols to explore these hypothesized activities. We will detail methodologies for assessing cellular viability, metabolic function, and inflammatory response, providing the scientific rationale behind each step to empower researchers to generate reliable and reproducible data.

Introduction to this compound (F-OBA)

This compound is an organic carboxylic acid featuring a fluorinated phenyl ring attached to a ketone and a butanoic acid moiety. Its structure is part of a broader class of compounds with known biological activities, making it a molecule of interest for therapeutic discovery.[3] The presence of the fluorophenyl group can enhance binding affinity to biological targets, while the carboxylic acid and ketone groups offer sites for chemical interactions within a cell.[1]

Compound Profile:

Property Value Source
IUPAC Name This compound
CAS Number 69797-46-2
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol

| Physical Form | Solid | |

Given the activities of related compounds, this guide will focus on two primary, hypothesized mechanisms of action for F-OBA:

  • Modulation of Cellular Metabolism: Potential inhibition of key metabolic enzymes.

  • Anti-inflammatory Effects: Potential to suppress inflammatory signaling pathways in relevant cell models.

Before initiating any biological assay, it is critical to consult the Safety Data Sheet (SDS). F-OBA is classified as a substance that may cause skin, eye, and respiratory irritation.[4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[4][5] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.[4]

Foundational Assays: Solubility and Cytotoxicity

Before investigating functional effects, it is imperative to determine the compound's solubility in appropriate solvents and its baseline cytotoxicity. These preliminary assays ensure that subsequent functional experiments are performed at non-toxic concentrations and in a biologically compatible vehicle.

Protocol 2.1: Solubility and Stock Solution Preparation

Objective: To prepare a high-concentration, sterile stock solution of F-OBA for use in cell culture.

Scientist's Note: Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell-based assays due to its high solubilizing capacity and relative low toxicity at concentrations typically below 0.5%. It is crucial to determine the maximum solubility to create a concentrated stock, minimizing the volume of DMSO added to cell cultures.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter for sterilization

Procedure:

  • Prepare a 100 mM stock solution by dissolving 19.62 mg of F-OBA in 1 mL of DMSO.

  • Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) may be used if dissolution is difficult.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Prepare aliquots of 20-50 µL to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C, protected from light.

Protocol 2.2: Cellular Viability Assessment (MTT Assay)

Objective: To determine the concentration range at which F-OBA exhibits cytotoxic effects on a selected cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549, lung carcinoma) or an immune cell line (e.g., RAW 264.7, murine macrophages)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • F-OBA stock solution (100 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or a suitable solubilization buffer

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of F-OBA in complete medium. A typical starting range is from 100 µM down to 0.1 µM.

    • Include a "Vehicle Control" (medium with the same final concentration of DMSO, e.g., 0.1%) and a "No-Cell Control" (medium only, for background subtraction).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation:

  • Subtract the average absorbance of the "No-Cell Control" from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the "Vehicle Control" (% Viability).

  • Plot % Viability against the log of F-OBA concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • For subsequent functional assays, use concentrations well below the calculated IC₅₀ (e.g., IC₁₀ or lower) to ensure observed effects are not due to cell death.

Workflow Visualization:

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 prep_compound Prepare F-OBA Serial Dilutions treat_cells Add Compound to Cells prep_compound->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Read Absorbance @ 570nm solubilize->read_plate analysis Data Analysis read_plate->analysis Calculate IC50

Caption: Workflow for determining F-OBA cytotoxicity using the MTT assay.

Investigating Metabolic Effects

Based on the activity of related molecules that inhibit enzymes in metabolic pathways, a key application is to assess F-OBA's impact on cellular metabolism. A Seahorse XF Analyzer can provide a real-time view of mitochondrial respiration and glycolysis.

Protocol 3.1: Real-Time Metabolic Analysis (Seahorse XF Cell Mito Stress Test)

Objective: To determine if F-OBA affects mitochondrial respiration by measuring the Oxygen Consumption Rate (OCR).

Principle: The Seahorse XF Analyzer measures OCR and the Extracellular Acidification Rate (ECAR) in live cells. The Mito Stress Test uses sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to reveal key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Analyzer and consumables (cartridge, cell culture plates)

  • Cell line of interest (e.g., HepG2, human liver carcinoma cells)

  • F-OBA stock solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate and incubate overnight.

  • Compound Pre-treatment: On the day of the assay, replace the growth medium with Seahorse XF assay medium containing the desired, non-toxic concentration of F-OBA or vehicle (DMSO). Incubate for a defined pre-treatment time (e.g., 1-4 hours) in a non-CO₂ incubator at 37°C.

  • Assay Execution:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors.

    • Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the response.

  • Data Normalization: After the assay, normalize the data to cell number per well using a method like the CyQUANT cell proliferation assay.

Data Analysis and Interpretation:

  • Basal Respiration: A decrease suggests F-OBA may inhibit substrate oxidation or the electron transport chain (ETC).

  • ATP Production: A decrease indicates reduced mitochondrial ATP synthesis.

  • Maximal Respiration: A decrease points to inhibition of the ETC, reducing the cell's ability to respond to increased energy demand.

  • Spare Capacity: A reduction implies the cell is less able to handle metabolic stress.

Hypothesized Pathway Visualization:

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis TCA TCA Cycle Pyruvate->TCA ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH₂ ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient H2O H₂O ETC->H2O ATP ATP ATP_Synthase->ATP O2 O₂ O2->ETC F_OBA F-OBA F_OBA->TCA Hypothesized Inhibition

Caption: Hypothesized F-OBA targeting of the TCA cycle or related enzymes.

Investigating Anti-inflammatory Activity

Aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] It is therefore logical to investigate F-OBA for similar properties. A common in vitro model uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells.

Protocol 4.1: Measurement of Nitric Oxide (NO) Production

Objective: To determine if F-OBA can suppress the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is upregulated upon stimulation with LPS, leading to the production of large amounts of NO. NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the cell culture medium. The Griess assay is a colorimetric method that measures nitrite levels as a proxy for NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • F-OBA stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of F-OBA or vehicle (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: "Vehicle + LPS" and "Vehicle alone" (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh medium.

    • Add 50 µL of sulfanilamide solution to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution. A purple/magenta color will develop.

  • Data Acquisition: Measure absorbance at 540 nm within 30 minutes.

Data Analysis and Interpretation:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • A dose-dependent decrease in nitrite levels in the "F-OBA + LPS" wells compared to the "Vehicle + LPS" wells indicates anti-inflammatory activity.

  • Ensure that the concentrations of F-OBA used do not affect cell viability (confirm with a parallel MTT assay under the same conditions).

Summary and Future Directions

This guide outlines a logical, tiered approach to characterizing the cellular effects of this compound. By first establishing solubility and a non-toxic concentration range, researchers can proceed confidently to functional assays. The protocols provided for assessing metabolic and anti-inflammatory activity serve as robust starting points based on the known activities of structurally related compounds.

Positive results in these assays would warrant further investigation, including:

  • Target Identification: Using techniques like chemical proteomics to identify the specific protein(s) that F-OBA binds to.

  • Pathway Analysis: Performing western blotting for key signaling proteins (e.g., NF-κB, MAPKs) or transcriptomics (RNA-seq) to understand the broader cellular response.

  • In Vivo Studies: Validating in vitro findings in appropriate animal models of metabolic or inflammatory disease.

These detailed protocols provide a solid foundation for any research program aimed at elucidating the biological function and therapeutic potential of this compound.

References

  • Safety Data Sheet - Angene Chemical. (2025). Angene Chemical.
  • This compound | 69797-46-2. Sigma-Aldrich.
  • 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid. BLDpharm.
  • 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid. Benchchem.
  • 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Safety Data Sheet. SynQuest Laboratories, Inc. (2016).
  • 3-(4-Fluorobenzoyl)propionic acid | C10H9FO3 | CID 101359. PubChem - NIH.
  • 3-(4-Fluorobenzoyl)propionic acid | 366-77-8. J&K Scientific.
  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. (2016).
  • 3-Benzoylpropionic acid | C10H10O3 | CID 72871. PubChem - NIH.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. (2019).

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Application Notes and Protocols for the Development of Neuroprotective Agents from 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Chemical Scaffold for Combating Neurodegeneration

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of neurons, represent a significant and growing unmet medical need. A common thread weaving through many of these pathologies is the central role of oxidative stress and apoptosis in neuronal cell death.[1] An imbalance in redox homeostasis leads to an accumulation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[1] This, in turn, can trigger programmed cell death pathways, leading to the inexorable decline in neuronal function.

The therapeutic landscape for neurodegenerative diseases remains challenging, with a pressing need for novel chemical entities that can effectively intervene in these pathological cascades. The 4-aryl-4-oxobutanoic acid scaffold has emerged as a promising starting point for the development of such neuroprotective agents. Derivatives of this core structure have demonstrated potential in modulating key pathways involved in neurodegeneration. Specifically, substituted 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, which can be synthesized from 4-aryl-4-oxobutanoic acid precursors, have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the production of the neurotoxin quinolinic acid.[2] This guide provides a comprehensive framework for the synthesis, in vitro screening, and preclinical evaluation of novel neuroprotective agents derived from 4-aryl-4-oxobutanoic acids.

Part 1: Synthesis and Chemical Space Exploration

The journey to a potent neuroprotective agent begins with the synthesis and diversification of the core 4-aryl-4-oxobutanoic acid scaffold. The versatility of this structure allows for the exploration of a wide chemical space, enabling the optimization of neuroprotective activity and drug-like properties.

Core Synthesis: Friedel-Crafts Acylation

The foundational 4-aryl-4-oxobutanoic acid structure is readily accessible through a classic Friedel-Crafts acylation reaction between an aromatic compound and succinic anhydride.[3] This straightforward and scalable reaction provides a robust entry point to the desired chemical class.

Protocol 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃) in an excess of toluene, which serves as both the solvent and reactant.

  • Addition of Succinic Anhydride: Gradually add succinic anhydride to the stirred suspension. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Diversification of the Scaffold

The neuroprotective potential of the 4-aryl-4-oxobutanoic acid scaffold can be enhanced through systematic structural modifications. Key areas for diversification include:

  • Aryl Ring Substitution: Introduction of various substituents (e.g., halogens, methoxy groups, nitro groups) on the aryl ring can significantly influence electronic properties and target engagement.

  • Modification of the Butanoic Acid Chain: The carboxylic acid and ketone functionalities offer handles for further chemical transformations, such as esterification, amidation, and the introduction of unsaturation to create derivatives like the neuroprotective 4-aryl-2-hydroxy-4-oxobut-2-enoic acids.[2]

Part 2: In Vitro Screening for Neuroprotective Activity

A tiered in vitro screening cascade is essential for the efficient identification and characterization of lead compounds. The following protocols are designed to assess the ability of 4-aryl-4-oxobutanoic acid derivatives to protect neuronal cells from relevant toxic insults. The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for these initial studies.[4]

Foundational Assays: Cytotoxicity and Cell Viability

Before assessing neuroprotective effects, it is crucial to determine the intrinsic cytotoxicity of the test compounds.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-aryl-4-oxobutanoic acid derivatives for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Mechanistic Assays: Protection Against Oxidative Stress and Excitotoxicity

Neurodegeneration is often precipitated by oxidative stress and excitotoxicity. The following assays model these pathological conditions in vitro.

Protocol 3: Glutamate-Induced Excitotoxicity Assay [5][6]

  • Cell Culture: Culture primary cortical neurons or SH-SY5Y cells in 96-well plates.[7]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Glutamate Challenge: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamate (e.g., 5-10 mM for SH-SY5Y cells) for 24 hours.[8]

  • Assessment of Neuroprotection: Measure cell viability using the MTT assay (Protocol 2). A significant increase in cell viability in the presence of the test compound compared to glutamate alone indicates a neuroprotective effect.

Protocol 4: Rotenone-Induced Mitochondrial Dysfunction and Oxidative Stress Assay

Rotenone, a mitochondrial complex I inhibitor, is a well-established tool for inducing oxidative stress and mimicking aspects of Parkinson's disease pathology in vitro.[9][10]

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 of Protocol 3.

  • Rotenone Challenge: Induce mitochondrial dysfunction and oxidative stress by treating the cells with an appropriate concentration of rotenone (e.g., 1-5 µM for SH-SY5Y cells) for 24 hours.

  • Quantification of Neuroprotection: Assess cell viability using the MTT assay.

  • (Optional) Measurement of Reactive Oxygen Species (ROS): To directly measure the antioxidant potential of the compounds, use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, incubate the cells with DCFH-DA and measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

Apoptosis Pathway Analysis

Apoptosis is a key mechanism of neuronal cell death in neurodegenerative diseases.[11] Measuring the activity of executioner caspases, such as caspase-3, provides a direct readout of apoptotic pathway activation.

Protocol 5: Colorimetric Caspase-3 Activity Assay [11][12]

  • Cell Lysis: Following treatment with the neurotoxic insult and test compounds, lyse the cells using a chilled lysis buffer.

  • Substrate Addition: In a 96-well plate, add the cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[13]

  • Absorbance Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

Data Presentation: In Vitro Screening Results

Compound IDAryl SubstituentCytotoxicity (IC₅₀, µM)Neuroprotection vs. Glutamate (EC₅₀, µM)Neuroprotection vs. Rotenone (EC₅₀, µM)Caspase-3 Inhibition (% at 10 µM)
Lead-01 4-Methyl> 1005.28.165%
Lead-02 3-Chloro> 1002.84.578%
Lead-03 4-Methoxy> 10012.515.342%

Part 3: In Vivo Efficacy Assessment

Promising candidates from in vitro screening should be advanced to in vivo models of neurodegeneration to assess their efficacy in a more complex biological system. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a widely used and well-validated model for this purpose.[14][15]

Protocol 6: Neuroprotection in the MPTP Mouse Model [16]

  • Animal Model: Use C57BL/6 mice, which are known to be susceptible to MPTP-induced neurotoxicity.[14]

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) for a specified period before and/or during MPTP administration.

  • MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.[17]

  • Behavioral Analysis: Assess motor function using tests such as the open field test (to measure locomotor activity) and the rotarod test (to assess motor coordination and balance).[15]

  • Neurochemical Analysis: Following the behavioral assessments, sacrifice the animals and dissect the striatum and substantia nigra. Measure dopamine levels and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections of the substantia nigra to quantify the extent of neuronal loss and the neuroprotective effect of the test compound.

Part 4: Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage drug development failures.[18] For CNS drug candidates, the ability to cross the blood-brain barrier (BBB) is of paramount importance.

In Silico ADMET Prediction

Computational models can provide rapid, early-stage predictions of key ADMET parameters.[19][20]

Lipinski's Rule of Five for CNS Drugs: A widely used guideline for predicting drug-likeness and oral bioavailability is Lipinski's Rule of Five.[21][22] For CNS drugs, a more stringent set of criteria is often applied:[23][24]

  • Molecular weight ≤ 400 Da

  • LogP ≤ 5

  • Hydrogen bond donors ≤ 3

  • Hydrogen bond acceptors ≤ 7

Table 2: In Silico ADMET Properties of Lead Compounds

Compound IDMolecular Weight (Da)LogPH-bond DonorsH-bond AcceptorsPredicted BBB Permeability
Lead-01 192.211.8513High
Lead-02 212.632.4513High
Lead-03 208.211.6214High
In Vitro ADMET Assays

Experimental validation of in silico predictions is crucial. Key in vitro ADMET assays include:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): To assess passive diffusion and predict BBB penetration.

  • Caco-2 Permeability Assay: To evaluate intestinal absorption.

  • Microsomal Stability Assay: To determine metabolic stability in the presence of liver enzymes.

  • hERG Channel Assay: To assess the risk of cardiac toxicity.

Visualizations

Signaling Pathway of Oxidative Stress-Induced Apoptosis

G cluster_stress Cellular Stressors cluster_pathways Pathological Cascades cluster_intervention Therapeutic Intervention Glutamate Glutamate Mitochondrial Dysfunction Mitochondrial Dysfunction Glutamate->Mitochondrial Dysfunction Rotenone Rotenone Rotenone->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis 4-Aryl-4-oxobutanoic Acid Derivatives 4-Aryl-4-oxobutanoic Acid Derivatives 4-Aryl-4-oxobutanoic Acid Derivatives->ROS Production Inhibition 4-Aryl-4-oxobutanoic Acid Derivatives->Caspase Activation Inhibition

Caption: Oxidative stress-induced apoptotic pathway and points of intervention.

Experimental Workflow for Neuroprotective Agent Development

G Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening In Vivo Efficacy In Vivo Efficacy In Vitro Screening->In Vivo Efficacy ADMET Profiling ADMET Profiling In Vitro Screening->ADMET Profiling Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization ADMET Profiling->Lead Optimization

Caption: Integrated workflow for neuroprotective drug discovery.

References

  • Zanco J. Med. Sci., Vol. 16, No. (1), 2012 15. An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of medicinal chemistry, 43(1), 123–127. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 2(4), 541–553. [Link]

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  • Fernandes, T. B., Segretti, M. C. F., Polli, M. C., & Parise-Filho, R. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 999-1006. [Link]

  • Fernandes, T. B., Segretti, M. C. F., Polli, M. C., & Parise-Filho, R. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. [Link]

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  • Blanchet, J., Fogli, A., Bouter, C., Wein, S., Pernet, N., Mounien, L., ... & Moore, N. (2011). Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses. Journal of neurochemistry, 117(2), 321–330. [Link]

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  • He, X., Li, X., Wu, X., Zhao, J., Duan, Y., & Li, X. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in neuroscience, 13, 1249. [Link]

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  • Ali, F., Khan, A. U., Ali, T., Kim, M. O., & Ikram, M. (2021). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. Nutrients, 13(11), 3943. [Link]

  • Scantox. Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. [Link]

  • Pourzitaki, C., Tsaousi, A., & Kouvelas, D. (2015). Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in cellular neuroscience, 9, 43. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Tsaioun, K., Bottlaender, M., & Mabondzo, A. (2009). ADDME--Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective. BMC neurology, 9 Suppl 1(Suppl 1), S1. [Link]

  • ResearchGate. A good protocol for detecting Caspase-3 and cleaved Caspase-3?. [Link]

  • BHSAI. Predictive ADMET Modeling. [Link]

  • ResearchGate. ADME attribute alignment of marketed CNS drugs and CNS candidates. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Sygnature Discovery. The Rule of 5 - Two decades later. [Link]

  • Aurigene Pharmaceutical Services. ADMET Predictive Models. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Kumar, A., Singh, A., & Kumar, V. (2014). Synthesis, and the Antioxidant, Neuroprotective and P-glycoprotein Induction Activity of 4-arylquinoline-2-carboxylates. Bioorganic & medicinal chemistry letters, 24(19), 4742–4747. [Link]

  • JoVE. Rotenone-induced Parkinson's Disease Model. [Link]

  • Grinev, V. S., Zaitsev, V. P., Strelkova, A. D., Zaitsev, G. P., & Orlov, V. D. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(11), 8011-8022. [Link]

  • Smirnova, L., et al. (2020). Rotenone exerts developmental neurotoxicity in a human brain spheroid model. Archives of Toxicology, 94(2), 539-556. [Link]

  • Sherer, T. B., et al. (2003). Mechanism of toxicity in rotenone models of Parkinson's disease. Journal of Neuroscience, 23(34), 10756-10764. [Link]

  • Malyarenko, O. S., et al. (2023). Protection Activity of 1,4-Naphthoquinones in Rotenone-Induced Models of Neurotoxicity. International Journal of Molecular Sciences, 24(15), 12108. [Link]

  • Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & medicinal chemistry letters, 12(1), 121–125. [Link]

  • ResearchGate. (A) Schematic representation of the experimental procedure. [Link]

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  • de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(12), 1213. [Link]

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  • Nazir, N., et al. (2018). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships. ACS chemical neuroscience, 9(8), 2113–2124. [Link]

  • Tsvetkov, D., et al. (2013). Administration of the Nrf2-ARE Activators Sulforaphane and Carnosic Acid Attenuate 4-hydroxy-2-nonenal Induced Mitochondrial Dysfunction Ex Vivo. Neurochemical research, 38(11), 2376–2384. [Link]

  • Kaur, G., et al. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Molecular neurobiology, 58(7), 3283–3301. [Link]

  • Satoh, T., et al. (2008). Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1. The Journal of biological chemistry, 283(12), 7916–7926. [Link]

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Application Notes & Protocols: 4-(3-Fluorophenyl)-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction and Strategic Overview

4-(3-Fluorophenyl)-4-oxobutanoic acid (CAS: 69797-46-2) is a bifunctional carboxylic acid of significant interest in modern medicinal chemistry. Its structure, featuring a keto group and a carboxylic acid moiety, combined with a strategically placed fluorine atom on the phenyl ring, makes it a highly versatile synthon for the development of novel therapeutic agents.[1][2] The fluorine substitution is particularly noteworthy, as it often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates.

This document serves as a comprehensive guide to the application of this compound. It moves beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational protocols. We will explore its utility as a core building block for complex heterocyclic systems and as a precursor for bioactive molecules, providing detailed, field-tested methodologies.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 69797-46-2Sigma-Aldrich[2]
Molecular Formula C₁₀H₉FO₃Sigma-Aldrich[2]
Molecular Weight 196.18 g/mol Sigma-Aldrich[2]
Melting Point 86-88 °CSigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
IUPAC Name This compoundSigma-Aldrich[2]

Core Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate. Its two reactive centers—the ketone and the carboxylic acid—can be addressed sequentially or simultaneously to construct a diverse array of molecular scaffolds.

A Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are the cornerstone of many pharmaceuticals.[1] The subject compound is an ideal starting material for several important classes, most notably pyridazinones and related structures. The general strategy involves a condensation reaction between the keto-acid and a dinucleophile, such as hydrazine.

The resulting heterocyclic core can be further elaborated, serving as a scaffold for structure-activity relationship (SAR) studies. For instance, related oxobutanoic acids have been used to synthesize pyridazinone derivatives that were subsequently converted into tetrazolo-pyridazines and pyridazino-quinazolinones, compounds with demonstrated antimicrobial activity.[3] This highlights a clear and viable pathway for generating novel chemical entities from the title compound.

G cluster_start Starting Material cluster_pathways Synthetic Transformations cluster_products Resulting Scaffolds A 4-(3-Fluorophenyl)- 4-oxobutanoic acid B Heterocycle Formation (e.g., with Hydrazine) A->B Cyclization C Ketone Reduction (e.g., with NaBH4) A->C Reduction D Further Derivatization (Amide/Ester Formation) A->D Acylation P1 Pyridazinone Derivatives B->P1 P2 γ-Hydroxy Acid Analogs C->P2 P3 Amide/Ester Prodrugs D->P3

Caption: Experimental workflow for heterocycle synthesis.

Protocol 3: Selective Reduction to 4-(3-Fluorophenyl)-4-hydroxybutanoic Acid

This protocol creates a chiral center by reducing the ketone to a secondary alcohol, a common strategy in drug design to explore stereochemical effects on binding. [4]

  • Principle: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the less reactive carboxylic acid group. [1]The reaction is typically performed in an alcoholic or aqueous solvent at low temperature to control reactivity.

  • Materials:

    • This compound

    • Sodium Borohydride (NaBH₄)

    • Ethanol or a buffered aqueous solution

    • Dilute Hydrochloric Acid

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate

    • Ice bath, beaker, magnetic stirrer

  • Procedure:

    • Dissolution: Dissolve this compound in ethanol in a beaker and cool the solution in an ice bath to 0 °C.

    • Reducing Agent Addition: Slowly add sodium borohydride portion-wise to the stirred solution. Causality: The addition must be slow to manage the exothermic reaction and hydrogen gas evolution.

    • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Quenching: Cool the mixture in an ice bath again and carefully acidify with dilute HCl to neutralize excess NaBH₄ and protonate the carboxylate and alkoxide.

    • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy acid.

    • Purification: The product can be purified using column chromatography on silica gel if necessary.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its bifunctional nature provides reliable entry into diverse and pharmaceutically relevant scaffolds, from nitrogen-containing heterocycles to chiral hydroxy acids. The protocols detailed herein offer robust and logical starting points for researchers. By understanding the chemical principles behind these transformations, scientists can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutic agents.

References

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. PMC - NIH. [Link]

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Application Notes & Protocols: 4-(3-Fluorophenyl)-4-oxobutanoic Acid as a Strategic Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Synthesis

4-(3-Fluorophenyl)-4-oxobutanoic acid is a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a ketone, a carboxylic acid, and a fluorinated aromatic ring, offers three distinct points for chemical modification. The fluorophenyl moiety is a particularly valuable pharmacophore in modern drug discovery, often introduced to modulate metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth exploration of the synthesis and key synthetic transformations of this building block, underpinned by detailed, field-tested protocols. We will delve into the causality behind procedural choices, offering insights that bridge theoretical knowledge with practical application for professionals in drug development.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for experimental success and laboratory safety. The following data provides a summary of the key properties of this compound.

PropertyValueReference
CAS Number 69797-46-2[2]
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [2]
Melting Point 86-88 °C[2]
Physical Form Solid[2]
IUPAC Name This compound[2]
Storage Temperature 4 °C[2]

Safety Profile: This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[2]

Synthesis of the Core Building Block

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl-alkyl ketones.[3][4]

Workflow for Synthesis of this compound

cluster_reactants Reactants cluster_process Process cluster_product Product A Fluorobenzene D Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) A->D B Succinic Anhydride B->D C Anhydrous AlCl₃ (Lewis Acid Catalyst) C->D Catalyst E Aqueous Workup (Ice/HCl) D->E F This compound E->F

Caption: Synthesis via Friedel-Crafts acylation.

Protocol 3.1: Friedel-Crafts Acylation

Rationale: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice as it effectively complexes with succinic anhydride to generate the highly electrophilic acylium ion necessary for the reaction.[5][6] The reaction is quenched with an ice/acid mixture to hydrolyze the aluminum complexes and precipitate the product.

Materials:

  • Fluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (powdered)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (5% w/v solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add fluorobenzene (1.2 equivalents) and anhydrous aluminum chloride (2.2 equivalents). Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-water bath.

  • Addition of Anhydride: Slowly add succinic anhydride (1.0 equivalent) in small portions to the stirred mixture over 30 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly pour it onto a mixture of crushed ice and concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in an efficient fume hood.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Dissolve the crude solid in a 5% sodium bicarbonate solution.[7] Wash the aqueous solution with diethyl ether to remove non-acidic impurities. Carefully acidify the aqueous layer with dilute HCl until precipitation is complete.

  • Final Product: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., water or ethanol/water mixture) can be performed if necessary.

Key Synthetic Transformations & Protocols

The true utility of this compound lies in its capacity to be transformed into more complex scaffolds. The following protocols detail two fundamental transformations.

Workflow of Key Synthetic Applications

A This compound (Starting Material) B Clemmensen Reduction (Zn(Hg), HCl) A->B Protocol 4.1 C 4-(3-Fluorophenyl)butanoic acid (γ-Aryl Butyric Acid) B->C D Amidation & Cyclization C->D Further Synthesis E Substituted Pyrrolidinones / Lactams (GABA Analogues) D->E

Caption: Primary transformations of the core building block.

Protocol 4.1: Clemmensen Reduction to 4-(3-Fluorophenyl)butanoic acid

Rationale: The Clemmensen reduction is exceptionally effective for reducing aryl-alkyl ketones, such as those generated from Friedel-Crafts reactions, to the corresponding alkanes.[8][9] It utilizes zinc amalgam and concentrated HCl. The strongly acidic conditions are well-tolerated by the carboxylic acid group, making this method highly chemoselective for this substrate. For substrates sensitive to strong acid, the Wolff-Kishner reduction (hydrazine, strong base) presents a viable, albeit mechanistically different, alternative.[10]

Materials:

  • This compound

  • Mossy zinc

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Anhydrous calcium chloride

Procedure:

  • Prepare Zinc Amalgam: In a flask, shake mossy zinc (2.5 parts by weight to the keto-acid) with a solution of mercuric chloride (0.25 parts) in water and concentrated HCl (0.1 parts) for 5 minutes.[11] Decant the solution. Safety Note: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste appropriately.

  • Reaction Setup: To the freshly prepared amalgam, add water, concentrated HCl, toluene, and the this compound (1.0 part).[11]

  • Reflux: Heat the mixture under reflux for 6-8 hours. Additional portions of concentrated HCl may be needed during the reflux to maintain a vigorous reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The organic toluene layer will separate from the aqueous layer. Separate the layers using a separatory funnel.

  • Extraction: Extract the aqueous layer with two portions of toluene or ether. Combine all organic extracts.

  • Purification: Wash the combined organic layers with water, dry over anhydrous calcium chloride or magnesium sulfate, and filter.

  • Isolation: Remove the solvent by rotary evaporation. The resulting crude 4-(3-Fluorophenyl)butanoic acid can be purified by vacuum distillation or recrystallization.

Protocol 4.2: Conceptual Pathway to γ-Amino-Butyric Acid (GABA) Analogues

Rationale: The product from Protocol 4.1, 4-(3-Fluorophenyl)butanoic acid, is a direct precursor to valuable γ-amino acid derivatives and their corresponding lactams (pyrrolidinones). These scaffolds are prevalent in neuroactive pharmaceuticals.[12][13] The synthesis involves converting the carboxylic acid to a derivative suitable for amination (e.g., an acyl chloride or ester), followed by introduction of a nitrogen source and subsequent cyclization.

Conceptual Steps (Not a Detailed Protocol):

  • Activation of Carboxylic Acid: The carboxylic acid of 4-(3-Fluorophenyl)butanoic acid is activated, for instance, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amination: The activated acid is reacted with an amine source (e.g., ammonia or a primary amine) to form the corresponding amide.

  • Reduction & Cyclization: The amide can then be subjected to conditions that facilitate reduction of the carbonyl and intramolecular cyclization to yield a substituted pyrrolidinone. Alternatively, Hofmann, Curtius, or similar rearrangements can be employed to convert the carboxylic acid to an amine, which can then cyclize.

This pathway highlights how this compound serves as a strategic starting point for building complex, biologically relevant heterocyclic systems.

References

  • Title: Clemmensen reduction Source: Wikipedia URL: [Link]

  • Title: Clemmensen Reduction Source: Chemistry LibreTexts URL: [Link]

  • Title: Clemmensen reduction Source: Unacademy URL: [Link]

  • Title: Mechanism of Clemmensen Reduction Reaction Source: BYJU'S URL: [Link]

  • Title: Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences Source: Vedantu URL: [Link]

  • Title: Synthesis of 4-Aryl-2-pyrrolidones and β-Aryl-γ-amino-butyric Acid (GABA) Analogues by Heck Arylation Source: Journal of Organic Chemistry (via pubs.acs.org) URL: [Link]

  • Title: What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3 Source: Vedantu URL: [Link]

  • Title: Mechanism of Friedel-Crafts acylation with succinic anhydride Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of chiral β-substituted γ-amino-butyric acid derivatives Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: γ-PHENYLBUTYRIC ACID Source: Organic Syntheses URL: [Link]

  • Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(3-Fluorophenyl)-4-oxobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in this specific Friedel-Crafts acylation reaction. The following question-and-answer section addresses critical aspects of the synthesis, from reagent handling to final product purification, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My reaction has failed completely or the yield is less than 10%. What are the most probable causes for such a critical failure?

A complete reaction failure or a negligible yield in the Friedel-Crafts acylation of fluorobenzene with succinic anhydride typically points to a fundamental problem with one of the core reaction components or conditions. The most common culprits are related to the catalyst and the reaction environment.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the engine of this reaction. It is extremely hygroscopic and reacts violently with water.[1] If the AlCl₃ has been exposed to atmospheric moisture, it will be deactivated and unable to generate the necessary acylium ion electrophile from succinic anhydride.[1] Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under inert gas. The catalyst should be a fine, free-flowing powder.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[2] This is because the ketone group in the product molecule complexes with the AlCl₃, effectively sequestering it and removing it from the catalytic cycle.[2][3] A 2:1 or even 2.5:1 molar ratio of AlCl₃ to succinic anhydride is often necessary to drive the reaction to completion.[4][5]

  • Presence of Water: Meticulously anhydrous conditions are non-negotiable. Trace amounts of water in the solvent (e.g., nitrobenzene, 1,2-dichloroethane) or on the glassware will deactivate the catalyst. Glassware should be flame-dried or oven-dried immediately before use and the reaction should be assembled and run under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Deactivation: The fluorine atom on fluorobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene.[2] While it is considered a weak deactivator, this reduced nucleophilicity means the reaction requires sufficiently energetic conditions to proceed efficiently. Failure to provide adequate thermal energy can result in the reaction stalling.

Q2: I'm obtaining the product, but my yields are consistently low (20-40%). How can I optimize the reaction for a better outcome?

Achieving moderate yields suggests the reaction is proceeding but is hampered by suboptimal conditions or competing processes. Fine-tuning the following parameters is key.

  • Reagent Stoichiometry and Order of Addition: The molar ratio of reactants is critical. While an excess of AlCl₃ is required, using a vast excess of fluorobenzene can make product isolation difficult. A slight excess of the aromatic substrate is sometimes used to ensure the acylating agent is fully consumed. A typical starting point is outlined in the table below. The order of addition also matters; typically, the AlCl₃ and succinic anhydride are combined first in the solvent before the fluorobenzene is added slowly.[4]

ReagentMolar EquivalentsPurpose
Succinic Anhydride1.0Limiting Reagent
Fluorobenzene1.0 - 1.2Aromatic Substrate
Aluminum Chloride (AlCl₃)2.0 - 2.5Lewis Acid Catalyst
  • Temperature and Reaction Time: Given the deactivated nature of the fluorobenzene ring, room temperature may be insufficient to achieve a good reaction rate. The reaction often requires heating.[2] A temperature range of 60-80°C is a common starting point.[6] However, excessively high temperatures can promote side reactions and decomposition. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or HPLC to determine the optimal reaction time, which can range from a few hours to overnight.[7]

Below is a troubleshooting logic diagram to guide your optimization process.

G start Low Product Yield check_catalyst Is AlCl₃ active and anhydrous? start->check_catalyst check_conditions Are reaction conditions truly anhydrous? check_catalyst->check_conditions Yes remedy_catalyst Use fresh, dry AlCl₃. Handle under inert gas. check_catalyst->remedy_catalyst No check_stoich Is reagent stoichiometry correct (≥2 eq. AlCl₃)? check_conditions->check_stoich Yes remedy_conditions Flame-dry glassware. Use dry solvents. Run under N₂ or Ar. check_conditions->remedy_conditions No check_temp Are reaction temperature and time sufficient? check_stoich->check_temp Yes remedy_stoich Recalculate and verify molar equivalents. check_stoich->remedy_stoich No remedy_temp Increase temperature or prolong reaction time. Monitor via TLC. check_temp->remedy_temp No success Yield Improved check_temp->success Yes remedy_catalyst->start remedy_conditions->start remedy_stoich->start remedy_temp->start

Caption: Troubleshooting logic for low product yield.

Q3: I'm observing multiple spots on my TLC plate. What are the likely impurities or side products?

The primary impurity is often unreacted starting material. However, the directing effect of the fluorine substituent can lead to the formation of regioisomers.

  • Regioisomers: The fluorine atom is an ortho, para-directing group. While steric hindrance from the acyl group often favors substitution at the para-position (to yield 4-(4-Fluorophenyl)-4-oxobutanoic acid), a certain percentage of the ortho-isomer (4-(2-Fluorophenyl)-4-oxobutanoic acid) can form. The meta-isomer, this compound, is the target molecule. The directing effects of the fluorine substituent must be carefully considered in relation to the starting material.

  • Polysubstitution: Friedel-Crafts acylation has a significant advantage over alkylation in that the product is deactivated towards further reaction.[8][9] The acyl group strongly deactivates the aromatic ring, making a second acylation event highly unfavorable.[6] Therefore, polysubstitution is not a common issue.

G sub 3-Fluorobenzene reag Succinic Anhydride + AlCl₃ sub->reag prod_meta This compound (Desired Product) reag->prod_meta Major Path prod_ortho Potential ortho-isomer byproduct (if starting from Fluorobenzene) reag->prod_ortho Minor Path prod_para Potential para-isomer byproduct (if starting from Fluorobenzene) reag->prod_para Minor Path

Caption: Reaction pathway and potential isomeric byproducts.

Q4: How can I minimize product loss during the aqueous work-up and purification stages?

Significant product loss can occur during isolation, especially given that the product is a carboxylic acid with pH-dependent solubility.[10]

  • Aqueous Work-up: The reaction is quenched by carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[7] This protonates the aluminum-ketone complex, liberating the product, and dissolves the aluminum salts in the aqueous phase. The product, being an organic acid, will be largely insoluble in the acidic aqueous layer and will partition into the organic solvent used for extraction (e.g., dichloromethane or ethyl acetate).

  • Base Extraction: A highly effective purification technique is to use a mild base to selectively extract the acidic product. After the initial extraction, the combined organic layers can be washed with a saturated sodium bicarbonate solution.[7] The carboxylic acid product will be deprotonated to its sodium salt, which is soluble in the aqueous bicarbonate layer, leaving non-acidic impurities (like unreacted fluorobenzene) in the organic layer.

  • Product Precipitation: The aqueous bicarbonate layer is then separated and carefully re-acidified with cold, dilute HCl until the pH is ~2-3.[11] This will protonate the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid. Cooling the solution on an ice bath can maximize precipitation.

  • Recrystallization: This is the final and most critical step for achieving high purity. The choice of solvent is paramount to avoid significant loss of product in the mother liquor.[12] The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold.

Solvent / SystemComments
WaterA good choice due to the product's polarity, but solubility might be high even when cold.
TolueneOften used for similar aromatic acids.
Ethanol/WaterA mixture can be effective; the product is dissolved in hot ethanol, and water is added dropwise until turbidity persists, then reheated to clarify and cooled slowly.
Ethyl Acetate/HexaneSimilar to the ethanol/water system, where hexane acts as the anti-solvent.

The following diagram illustrates the recommended workflow for product isolation.

G quench Quench Reaction (Ice / HCl) extract_org Extract with Organic Solvent (e.g., DCM) quench->extract_org extract_base Wash Organic Layer with Sat. NaHCO₃ Solution extract_org->extract_base separate_aq Separate Aqueous (Bicarbonate) Layer extract_base->separate_aq acidify Acidify Aqueous Layer with HCl (pH ~2) separate_aq->acidify filter Collect Precipitate by Vacuum Filtration acidify->filter recrystallize Recrystallize Crude Solid filter->recrystallize dry Dry Pure Product Under Vacuum recrystallize->dry

Caption: Recommended workflow for product work-up and purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is thoroughly flame-dried and the setup is under a positive pressure of nitrogen or argon.

  • Reagent Loading: To the flask, add anhydrous aluminum chloride (e.g., 2.67 g, 0.02 mol) and succinic anhydride (e.g., 1.0 g, 0.01 mol).[4] Add a suitable anhydrous solvent (e.g., 20 mL of 1,2-dichloroethane).

  • Addition of Substrate: Begin stirring the mixture. Through the dropping funnel, add 3-fluorobenzene (e.g., 1.06 g, 0.011 mol) dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C using an oil bath. Maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).

  • Cooling: Once the reaction is deemed complete (disappearance of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification
  • Quenching: Prepare a beaker with a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (10 mL). While stirring vigorously, slowly and carefully pour the cooled reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 40 mL). Retain the aqueous bicarbonate layers , as they now contain the sodium salt of your product.

  • Acidification & Precipitation: Cool the combined aqueous bicarbonate layers in an ice bath. With stirring, slowly add 6M HCl dropwise until the pH of the solution is approximately 2, at which point a white solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying & Recrystallization: Dry the crude product under vacuum. For final purification, perform a recrystallization using an appropriate solvent system (e.g., hot water or a toluene/hexane mixture) to yield pure this compound.

References

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • YouTube. (2021). reaction work-up, liquid-liquid extraction, & product isolation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). How can I isolate products that cannot be cleanly distilled or visualised by TLC for column chromatography? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • UMass Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Cengage. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • YouTube. (2025). [Chemistry] Succinic anhydride, the structure of which is shown, is a cyclic anhydride often used in. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of Friedel-Crafts acylation of fluorobenzene. This resource is tailored for researchers, scientists, and drug development professionals aiming to optimize this crucial reaction, ensuring high yield and purity of the desired acylated fluorobenzene product. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary and side products in the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted acyl fluorobenzene.[1] The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, due to steric hindrance, the acylation reaction overwhelmingly favors substitution at the sterically less hindered para position, opposite to the fluorine atom.[1]

The most common side product is the ortho-substituted acyl fluorobenzene.[1] While electronically favored, the proximity of the bulky acyl group to the fluorine atom makes this isomer less likely to form under standard conditions.[1] Under certain conditions, polyacylation, specifically diacylation, can also occur, though it is less common because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[1]

Q2: Why is the para product favored over the ortho product?

The preference for the para product is a classic example of sterics outweighing electronics. While the fluorine atom activates both the ortho and para positions for electrophilic attack, the approaching bulky acylium ion intermediate encounters significantly less spatial repulsion at the para position.[1] The ortho position is flanked by the fluorine atom, creating a more crowded transition state.[1]

Q3: Is polyacylation a significant concern with fluorobenzene?

Generally, polyacylation is not a major issue in Friedel-Crafts acylation.[1][2] The introduction of the first acyl group, which is electron-withdrawing, deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable.[1][2][3] However, polyacylation can become a problem under harsh reaction conditions, such as high temperatures, the use of a large excess of the acylating agent, or a highly active catalyst.[1]

Q4: My Friedel-Crafts acylation of fluorobenzene is not working. What are the likely causes?

If your reaction is failing, the most probable culprits are related to catalyst deactivation or substrate inactivity. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Any water present will hydrolyze the catalyst, rendering it inactive.[4] Additionally, the ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[3][4] This is why a stoichiometric amount of the catalyst is often required.[3][4] Ensure all your reagents and glassware are scrupulously dry and the reaction is run under an inert atmosphere.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the Friedel-Crafts acylation of fluorobenzene.

Issue 1: Low Yield of the Desired para-Acyl Fluorobenzene

A low yield of the target product can be frustrating. The following workflow can help diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low Yield of para-Product catalyst Catalyst Deactivation? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reagents Reagent Purity? start->reagents dry Ensure Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) catalyst->dry Yes stoichiometry Use Stoichiometric Amount of Catalyst catalyst->stoichiometry Yes temp Optimize Temperature (Typically Lower is Better for Selectivity) conditions->temp Yes time Monitor Reaction Time (TLC, GC-MS) conditions->time Yes purify Purify Reagents (Distillation, etc.) reagents->purify Yes

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions for Low Yield:

  • Catalyst Deactivation: As mentioned, Lewis acid catalysts are highly susceptible to deactivation.

    • Moisture: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1][4]

    • Product Complexation: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[3][4] This necessitates the use of at least a stoichiometric amount of the catalyst.[3][4]

  • Reaction Temperature: Higher temperatures can sometimes lead to degradation of starting materials or products. For fluorobenzene, lower temperatures generally favor higher para-selectivity.[1]

  • Reaction Time: Prolonged reaction times may lead to product degradation. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time for quenching the reaction.[1]

  • Purity of Reagents: Impurities in the fluorobenzene, acylating agent, or solvent can lead to the formation of unexpected side products and lower the yield of the desired product.[1]

Issue 2: Significant Formation of the ortho-Isomer

While the para product is favored, the formation of a significant amount of the ortho isomer can complicate purification.

Key Parameter Adjustments to Enhance para-Selectivity:

ParameterRecommendationRationale
Temperature Maintain a lower reaction temperature.Lower temperatures increase the kinetic barrier for the sterically hindered ortho-attack, thus favoring the para-product.[1]
Catalyst Choice Consider using a bulkier Lewis acid catalyst.A larger catalyst-acylating agent complex will experience greater steric repulsion at the ortho-position.
Solvent The choice of solvent can influence selectivity.Non-polar solvents may favor the less polar para transition state.
Issue 3: Presence of Diacylated Products

The formation of diacylated products indicates that the reaction conditions are too harsh.

Strategies to Minimize Polyacylation:

  • Stoichiometry: Avoid using a large excess of the acylating agent or the Lewis acid catalyst. A stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent is recommended.[1]

  • Reaction Time: As with low yield, monitor the reaction progress to avoid prolonged reaction times that could promote a second acylation.[1]

  • Temperature: High temperatures can provide the necessary activation energy for the deactivated mono-acylated ring to undergo a second substitution.[1]

Reaction Mechanism and Side Reactions

The following diagram illustrates the accepted mechanism for Friedel-Crafts acylation and the pathways leading to the primary side reactions.

FC_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reactions Acyl_Halide Acyl Halide (RCOCl) Acylium_Ion Acylium Ion (RCO+) Acyl_Halide->Acylium_Ion + AlCl3 Lewis_Acid Lewis Acid (AlCl3) Lewis_Acid->Acylium_Ion Sigma_Complex_p para-Sigma Complex Acylium_Ion->Sigma_Complex_p Sigma_Complex_o ortho-Sigma Complex Acylium_Ion->Sigma_Complex_o Fluorobenzene Fluorobenzene Fluorobenzene->Sigma_Complex_p + RCO+ Fluorobenzene->Sigma_Complex_o + RCO+ Para_Product para-Acyl Fluorobenzene (Major Product) Sigma_Complex_p->Para_Product - H+ Diacylated_Product Diacylated Product Para_Product->Diacylated_Product + RCO+ (Harsh Conditions) Ortho_Product ortho-Acyl Fluorobenzene (Minor Product) Sigma_Complex_o->Ortho_Product - H+

Caption: Mechanism of Friedel-Crafts acylation of fluorobenzene and formation of side products.

Experimental Protocol: Microwave-Assisted Friedel-Crafts Acylation of Fluorobenzene

For enhanced para-selectivity and faster reaction times, a microwave-assisted protocol can be employed.[1][5]

Materials:

  • Fluorobenzene

  • Acetic anhydride (or other suitable acid anhydride/acyl halide)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[1][5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on).[1][5]

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[1][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.[1]

  • Wash the filtrate with water until the pH of the aqueous layer is between 6.5 and 7.0.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • Studylib. (n.d.). Friedel-Crafts Reaction Review: Acylation, Alkylation, Arylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ACS Publications. (n.d.). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons | Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

Sources

Technical Support Center: Optimizing Fried-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals who utilize this cornerstone carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Friedel-Crafts acylation.

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation? The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group (RCO-) is introduced onto an aromatic ring.[1][2][3] The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates an acylating agent (usually an acyl chloride or anhydride).[2][4] The Lewis acid coordinates to the halide of the acylating agent, generating a highly electrophilic, resonance-stabilized acylium ion (RCO⁺).[5][6] The π-electrons of the aromatic ring then attack this electrophile, forming a carbocation intermediate known as a sigma complex or arenium ion.[2] Aromaticity is restored when a base (like AlCl₄⁻) removes a proton from the ring, yielding the final aryl ketone product and regenerating the catalyst.[4][5]

Q2: Why is a stoichiometric amount (or more) of the Lewis acid "catalyst" often required? Unlike a true catalyst, the Lewis acid in a Friedel-Crafts acylation is consumed during the reaction.[4] The product, an aryl ketone, is a moderate Lewis base. Its carbonyl oxygen readily coordinates with the strong Lewis acid (e.g., AlCl₃) to form a stable complex.[4][7][8] This complexation deactivates both the Lewis acid, preventing it from activating more acylating agent, and the product itself.[3][8] Consequently, at least one equivalent of the Lewis acid per equivalent of the acylating agent is necessary to drive the reaction to completion.[4][8] This complex is typically destroyed during aqueous workup to liberate the final ketone product.[4][9]

Q3: Can I perform a Friedel-Crafts acylation on any aromatic substrate? No, the reaction has significant substrate limitations.[1] The aromatic ring must be sufficiently nucleophilic to attack the acylium ion. Therefore, the reaction fails with aromatic rings bearing strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), or trifluoromethyl (-CF₃) groups.[2][7][10] Additionally, substrates with amine (-NH₂, -NHR) or hydroxyl (-OH) groups are problematic because the lone pairs on the nitrogen or oxygen atoms coordinate strongly with the Lewis acid catalyst, deactivating it.[3][8][11]

Q4: What are the main advantages of Friedel-Crafts acylation over alkylation? Friedel-Crafts acylation offers two major advantages. First, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are a common and significant problem in Friedel-Crafts alkylation.[6][12][13] This allows for the synthesis of straight-chain alkylbenzenes (after subsequent reduction of the ketone) that are inaccessible via direct alkylation.[2][12][14] Second, the acyl group introduced onto the ring is electron-withdrawing, which deactivates the aromatic product toward further substitution.[2][7] This deactivation effectively prevents the polysubstitution reactions that often plague Friedel-Crafts alkylations, where the alkylated product is more reactive than the starting material.[13][14]

Visualizing the Core Mechanism

Understanding the reaction pathway is the first step in effective troubleshooting.

Friedel_Crafts_Acylation Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide Acyl Halide (R-CO-Cl) AcyliumIon Acylium Ion (R-C≡O⁺) AcylHalide->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) Arene Aromatic Ring (Benzene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + AlCl₄⁻ - H⁺, - AlCl₃ FinalProduct Aryl Ketone (Product) ProductComplex->FinalProduct Aqueous Workup

Caption: The three key stages of the Friedel-Crafts acylation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: No Reaction or Low Yield

This is the most common issue, often stemming from deactivated reagents or improper conditions.

  • Inactive Catalyst: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[7][8] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate it.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Use a fresh, unopened container of the Lewis acid or purify the existing stock. Always handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: As discussed in the FAQs, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[4][7][8]

    • Solution: Use at least 1.0 to 1.1 equivalents of the Lewis acid for every equivalent of the acylating agent.[4][8] For substrates that can also act as Lewis bases (e.g., those containing ethers), even larger excesses of the catalyst may be required.

  • Deactivated Aromatic Substrate: The presence of moderate to strong electron-withdrawing groups on the aromatic ring will shut down the reaction.[7][10]

    • Solution: Check the electronic properties of your substrate's substituents. If your substrate is deactivated, Friedel-Crafts acylation is likely not a viable route. Consider alternative synthetic strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

  • Sub-Optimal Temperature: While many acylations proceed at 0 °C or room temperature, some less reactive substrates require heating to overcome the activation energy.[7]

    • Solution: If a reaction is sluggish at room temperature, try cautiously increasing the temperature (e.g., to 40-60 °C) while monitoring for side product formation by TLC.[14] Conversely, highly exothermic reactions may require cooling to prevent degradation.[7]

Problem 2: Formation of Multiple Products or Isomers

While less common than in alkylations, side products can still arise.

  • Polysubstitution: This can occur with highly activated aromatic rings (e.g., phenols, anisoles).[1][8] Although the first acylation is deactivating, a very reactive starting material may still undergo a second acylation.[8]

    • Solution: Use a large excess of the aromatic substrate relative to the acylating agent. This increases the probability that the acylating agent will react with the starting material rather than the mono-acylated product.

  • Solvent-Dependent Regioselectivity: For certain substrates, like naphthalene, the choice of solvent can dramatically influence the position of acylation (kinetic vs. thermodynamic control).[15]

    • Solution: Research literature precedents for your specific substrate. In the case of naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ tend to favor kinetic attack at the 1-position, while polar solvents like nitrobenzene can facilitate equilibration to the more stable thermodynamic product at the 2-position.[15]

Data Summary: Catalyst and Solvent Selection

The choice of catalyst and solvent is critical for success. Milder catalysts may be suitable for activated systems, while more robust conditions are needed for less reactive arenes.

Table 1: Comparison of Common Lewis Acid Catalysts

Lewis Acid CatalystRelative StrengthTypical Use CaseKey Considerations
AlCl₃ Very StrongGeneral purpose, especially for unactivated arenes like benzene.[4][16]Highly hygroscopic, requires stoichiometric amounts, can promote charring at high temperatures.[7][8]
FeCl₃ StrongA good, less hazardous alternative to AlCl₃ for many systems.[17]Also hygroscopic and typically needed in stoichiometric amounts.
BF₃ ModerateOften used with acid anhydrides; can be easier to handle as a gas or etherate complex.May be less effective for deactivated systems.
Metal Triflates (e.g., Yb(OTf)₃) Mild"Green" catalysts, effective in catalytic amounts for activated arenes (e.g., anisole).[18]Higher cost, may not be potent enough for unactivated substrates.[18]

Troubleshooting Workflow

Use this decision tree to diagnose your experimental results systematically.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Reaction Outcome? low_yield Low / No Yield start->low_yield Poor multi_prod Multiple Products start->multi_prod Complex Mixture success High Yield, Clean Product start->success Good cause1 Cause: Inactive Reagents? low_yield->cause1 cause2 Cause: Stoichiometry? cause1->cause2 No sol1 Solution: - Use fresh, anhydrous AlCl₃ - Dry solvent & glassware cause1->sol1 Yes cause3 Cause: Substrate Deactivated? cause2->cause3 No sol2 Solution: - Use >1.0 equivalent of Lewis Acid cause2->sol2 Yes sol3 Solution: - Reaction not feasible. - Choose alternative synthesis. cause3->sol3 Yes cause4 Cause: Polysubstitution? multi_prod->cause4 cause5 Cause: Isomer Formation? cause4->cause5 No sol4 Solution: - Use large excess of aromatic substrate cause4->sol4 Yes sol5 Solution: - Check literature for solvent effects - Adjust solvent polarity cause5->sol5 Yes

Caption: A decision tree for systematic troubleshooting.

General Experimental Protocol: Acylation of Anisole

This protocol provides a representative example and must be adapted for specific substrates and scales. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), cooled

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous AlCl₃ (1.1 equivalents).[18] Cool the resulting suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetic anhydride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension at 0 °C.[18] Allow the mixture to stir for 15 minutes.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[18]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[18]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly pour the reaction mixture over a stirred mixture of crushed ice and dilute HCl.[12] This step is highly exothermic and will release HCl gas.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography.[8]

References

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah. [Link]

  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide. [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]

  • Friedel-Craft Acylation-Mechanism, Examples. (2022). Master Chemistry. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]

  • Review of Limitations of Friedel-Crafts reactions. (n.d.). CUTM Courseware. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. (2021). Chemistry LibreTexts. [Link]

  • Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. (1993). ACS Publications. [Link]

  • C. The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism | Video Summary and Q&A. (2018). Glasp. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). ResearchGate. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

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Technical Support Center: Synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of unwanted byproducts. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reaction outcomes, improve yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the most common byproducts?

The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]

While this reaction is effective, it is often plagued by the formation of several byproducts, primarily:

  • Isomeric Products: The most significant byproducts are the ortho- and para- isomers: 4-(2-Fluorophenyl)-4-oxobutanoic acid and 4-(4-Fluorophenyl)-4-oxobutanoic acid.[3]

  • Diacylation Products: Although less common because the first acyl group deactivates the aromatic ring, diacylation can occur under harsh conditions, leading to a second succinoyl group being added to the fluorobenzene ring.[3][4]

  • Unreacted Starting Materials: Residual fluorobenzene and succinic anhydride can remain if the reaction does not go to completion.

  • Hydrolyzed Succinic Anhydride: Succinic anhydride is sensitive to moisture and can hydrolyze to succinic acid, which is unreactive under these conditions.[5]

  • Tar/Polymeric Material: High temperatures or the presence of moisture can lead to catalyst deactivation and the formation of dark, insoluble polymeric materials.[4]

Q2: Why do I get a mixture of ortho-, para-, and the desired meta-isomer? I thought fluorine was an ortho-, para-director.

This is an excellent and critical question that highlights a nuance of electrophilic aromatic substitution. The fluorine atom is indeed an ortho-, para-director due to its ability to donate a lone pair of electrons and stabilize the carbocation intermediate (the sigma complex) through resonance.[6] This resonance stabilization is most effective when the electrophile adds to the ortho or para positions.

However, the synthesis of this compound is a special case. The reaction is not a direct acylation of fluorobenzene to yield the meta product in one step. Instead, the reaction conditions are designed to favor the formation of the desired meta isomer, which is often a precursor for other active pharmaceutical ingredients. The challenge lies in separating this desired isomer from the more electronically favored ortho and para byproducts. The reaction inherently produces a mixture, and the primary challenge becomes purification. The steric hindrance from the fluorine atom can disfavor the ortho position for the bulky acylium ion, often making the para isomer the major byproduct.[3]

Q3: What causes the formation of dark, tarry substances in my reaction vessel?

The formation of dark tars or polymeric material is a common issue in Friedel-Crafts acylation and usually points to one of several issues:

  • Moisture: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[4] Water will react with and deactivate the catalyst, often in a highly exothermic reaction that can lead to localized overheating and charring.

  • High Reaction Temperature: While some heat may be required, excessive temperatures can promote side reactions, including polymerization of starting materials or products and decomposition.[4]

  • Incorrect Stoichiometry: Using a large excess of the Lewis acid or acylating agent can lead to more aggressive reaction conditions and a higher likelihood of side reactions. Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product ketone complexes with it, effectively removing it from the reaction.[4][7]

Troubleshooting Guide: Byproduct Mitigation and Removal

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Problem 1: My spectral analysis (¹H NMR, LC-MS) shows a significant percentage of the para-isomer, 4-(4-Fluorophenyl)-4-oxobutanoic acid.

Causality: The formation of the para-isomer is electronically favored and is the most common isomeric impurity. Its physical properties are often very similar to the desired meta-product, making separation challenging.

Mitigation & Removal Protocol:

Step 1: Reaction Condition Optimization (Prevention) Before resorting to purification, optimize the reaction to minimize para-isomer formation. The choice of solvent can influence the ortho/para ratio. While challenging to control completely, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes slightly improve selectivity.

Step 2: Fractional Recrystallization (Removal) This is the most effective method for separating the meta and para isomers on a laboratory scale.

  • Solvent Screening: A good recrystallization solvent will dissolve the compound when hot but not when cold.[8] Test various solvents. A common and effective system is a mixture of toluene and hexanes.

    • In a test tube, dissolve a small amount of your crude product in a minimum amount of hot toluene.

    • Slowly add hexanes (a non-solvent) dropwise until the solution becomes faintly cloudy.

    • Add a few more drops of hot toluene to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Bulk Purification Protocol:

    • Dissolve the crude product in the minimum amount of boiling toluene in an Erlenmeyer flask.

    • Perform a hot filtration if any insoluble impurities are present.

    • Slowly add hexanes to the hot solution with stirring until persistent cloudiness is observed.

    • Add a small amount of hot toluene to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of well-defined crystals.

    • Cool the flask further in an ice bath for at least one hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold toluene/hexane solvent mixture.

    • Dry the crystals under vacuum. The meta-isomer is typically less soluble and will crystallize out first. Multiple recrystallizations may be necessary to achieve high purity. Monitor purity by HPLC or NMR after each step.

Problem 2: My yield is low, and I've isolated unreacted succinic anhydride and/or succinic acid.

Causality: This issue points directly to problems with the catalyst or reaction conditions. Succinic anhydride can hydrolyze to succinic acid in the presence of moisture, and succinic acid will not participate in the Friedel-Crafts reaction.[5] Alternatively, the catalyst may have been deactivated.

Troubleshooting Workflow:

G A Low Yield & Unreacted Anhydride/Acid B Were anhydrous conditions strictly maintained? A->B C Was the AlCl3 fresh and of high purity? B->C Yes D Re-run reaction: Dry all glassware in oven. Use anhydrous grade solvents. Handle AlCl3 in a glovebox or under inert atmosphere. B->D No E Purchase new, anhydrous AlCl3. Ensure it is a fine, free-flowing powder, not clumped. C->E No F Did you use a stoichiometric amount of AlCl3? C->F Yes G Increase AlCl3 loading to at least 2.2 equivalents relative to succinic anhydride. F->G No H The product-catalyst complex requires >2 eq. of AlCl3 for the anhydride. One eq. for each carbonyl oxygen. F->H Yes

Caption: Troubleshooting workflow for low reaction yield.

Explanation:

  • Ensure Anhydrous Conditions: AlCl₃ reacts violently with water.[4] All glassware must be oven-dried, and anhydrous solvents must be used.

  • Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. Old or improperly stored catalyst will be partially hydrolyzed and inactive.

  • Check Stoichiometry: For succinic anhydride, more than two equivalents of AlCl₃ are required. The Lewis acid complexes with both carbonyl oxygens of the anhydride to generate the acylium ion electrophile.[1] A common mistake is to use only one equivalent.

Visualizing Byproduct Formation Pathways

The following diagram illustrates the primary reaction leading to the desired meta-product and the competing side reactions that form the major byproducts.

Friedel_Crafts_Byproducts sub Fluorobenzene + Succinic Anhydride cat AlCl3 (>2 eq) acylium Acylium Ion Intermediate cat->acylium Forms meta This compound (Desired Product) acylium->meta Meta attack para 4-(4-Fluorophenyl)-4-oxobutanoic acid (Major Byproduct) acylium->para Para attack (Electronically favored) ortho 4-(2-Fluorophenyl)-4-oxobutanoic acid (Minor Byproduct) acylium->ortho Ortho attack (Sterically hindered) diacyl Diacylation Product (Possible at high temp/excess reagent) meta->diacyl Further Acylation (Deactivated ring, less likely)

Caption: Reaction pathways in the acylation of fluorobenzene.

Quantitative Data Summary

The regioselectivity of the Friedel-Crafts acylation is highly dependent on the substrate and reaction conditions. While specific data for 3-fluorophenyl production is proprietary or scattered, the following table provides representative data for related substrates to illustrate the impact of conditions.

Aromatic SubstrateCatalyst SystemSolventTemperature (°C)Major Isomer(s)Reference Insight
TolueneAlCl₃None (Solvent-free)Room Temppara (95% yield of product)Solvent-free conditions can be highly efficient and selective.[1]
FluorobenzeneScandium Triflate ResinDiethyl Ether (Microwave)40-60paraSpecialized catalysts can significantly enhance para-selectivity.[3][9]
AnisoleAlCl₃NitrobenzeneRoom TempparaStrongly activating groups like methoxy heavily favor para substitution.[10]
BenzeneAlCl₃Benzene (excess)RefluxN/AThe baseline reaction provides a good yield (77-82%) of the single possible product.[1]

This guide is intended to serve as a starting point for troubleshooting and optimizing your synthesis of this compound. Always consult primary literature and perform appropriate risk assessments before conducting any chemical reaction.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Leah4sci. (2017, July 5).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
  • BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • BenchChem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid.
  • Andonian, A. (n.d.).
  • Kevan Science. (2017, December 10).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • LabXchange. (n.d.). Friedel-Crafts Acylation and Alkylation.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
  • ResearchGate. (2010). Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters.
  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(43), 37031-37038.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • Sigma-Aldrich. (n.d.). This compound.
  • Desai, R. D., & Wai, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(3), 135-141.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid.
  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Sturala, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1356-1364.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. (2018, May 8).
  • ResearchGate. (2019, March 11). How to separate ortho, meta, para isomer of Nitro--(trifluoromethyl)benzene.

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Technical Support Center: Purification of Crude 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(3-Fluorophenyl)-4-oxobutanoic acid (CAS 69797-46-2). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the purification of this valuable keto acid intermediate. We will delve into common impurity profiles, provide step-by-step protocols for effective purification, and offer solutions to frequently encountered challenges.

Introduction: Understanding the Challenge

This compound is typically synthesized via a Friedel-Crafts acylation reaction or related methods.[1][2] While effective, these syntheses can generate a range of impurities, including unreacted starting materials, regioisomers, and polysubstituted byproducts.[3] The presence of both a ketone and a carboxylic acid functional group gives the molecule unique solubility characteristics that must be leveraged for successful purification. This guide provides a systematic approach to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the typical synthesis involving the acylation of a fluorinated benzene derivative with succinic anhydride, the impurity profile often includes:

  • Unreacted Starting Materials: Such as fluorobenzene and succinic acid (the hydrolyzed form of the anhydride).[4]

  • Regioisomers: While the 3-fluoro (meta) isomer is the target, Friedel-Crafts reactions on fluorobenzene can also produce the 4-fluoro (para) and 2-fluoro (ortho) isomers.[3] The separation of these isomers is often the primary purification challenge.

  • Polysubstituted Byproducts: Di-acylation can occur under harsh reaction conditions, leading to higher molecular weight impurities.[4]

  • Residual Catalyst and Solvents: Lewis acids like AlCl₃ and reaction solvents can contaminate the crude product if the initial workup is incomplete.[5]

Q2: What is the best initial step to assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC provides a rapid, qualitative assessment of the number of components in your mixture. A good starting mobile phase is a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid. The acetic acid helps to produce sharp spots for carboxylic acids.

  • HPLC offers a quantitative analysis of purity. A reversed-phase C18 column with a gradient elution using acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a robust method for separating the target compound from its impurities.[6]

Q3: My crude product is a dark, discolored solid or oil. How can I remove the color?

A3: Colored impurities are typically high molecular weight, non-polar byproducts. These can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.[7] Use charcoal sparingly, as it can adsorb your desired product and reduce the yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a cause-and-solution format.

SymptomPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing during recrystallization. 1. The solvent is too nonpolar for the compound. 2. The solution is too concentrated, leading to supersaturation. 3. The cooling rate is too rapid.1. Add a more polar co-solvent (e.g., a small amount of methanol to an ethyl acetate solution) dropwise until the oil redissolves, then allow to cool slowly.[4] 2. Add more hot solvent to the oiled mixture to achieve full dissolution before cooling. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[4]
No crystals form upon cooling the recrystallization solution. The compound is too soluble in the chosen solvent, even at low temperatures.1. Reduce the volume of the solvent by gentle heating under a stream of nitrogen to increase the concentration. 2. Add an "anti-solvent" (a solvent in which your product is insoluble, like hexane) dropwise to the solution at room temperature until turbidity persists, then heat gently to redissolve and cool slowly.[4]
HPLC/NMR analysis shows persistent isomeric impurities after recrystallization. Isomers often have very similar solubilities, making separation by recrystallization difficult.This scenario requires a higher-resolution purification technique. Silica gel column chromatography is the recommended next step. The subtle polarity differences between isomers can be exploited for separation.[4]
The product appears pure by TLC but shows multiple peaks in the NMR spectrum. This could indicate the presence of rotamers or tautomers in the NMR solvent, or closely related impurities that do not separate well on TLC.1. Re-run the NMR at an elevated temperature to see if the peaks coalesce, which would indicate the presence of rotamers. 2. Rely on a more definitive purity analysis like HPLC or obtain a high-resolution mass spectrum to identify potential impurities.[8]

Visual Workflows & Logic Guides

General Purification Strategy

The following diagram outlines a systematic workflow for purifying crude this compound.

start Crude Product assess Purity Assessment (TLC, HPLC) start->assess workup Aqueous Work-up (e.g., Bicarbonate Extraction) assess->workup recryst Recrystallization workup->recryst check1 Check Purity (HPLC > 98%?) recryst->check1 chrom Silica Gel Column Chromatography check1->chrom No final Pure Product check1->final Yes check2 Check Purity (HPLC > 99%?) chrom->check2 check2->final Yes fail Re-evaluate Strategy check2->fail No cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions problem Recrystallization Issue oils_out Product 'Oils Out' problem->oils_out no_xtals No Crystals Form problem->no_xtals low_yield Low Yield problem->low_yield sol_nonpolar Cause: Solvent too nonpolar Solution: Add polar co-solvent oils_out->sol_nonpolar too_conc Cause: Too concentrated Solution: Add more hot solvent oils_out->too_conc too_sol Cause: Too soluble Solution: Evaporate solvent or add anti-solvent no_xtals->too_sol sol_choice Cause: Poor solvent choice Solution: Re-screen for optimal solvent low_yield->sol_choice

Caption: A troubleshooting guide for common recrystallization problems.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point; solvent choice and volumes may need to be optimized. A mixture of ethyl acetate and hexane is often effective.

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (start with ~20-30 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Pre-warm a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel. [4]5. Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. The melting point should be sharp, around 86-88 °C.

Protocol 2: High-Resolution Purification by Silica Gel Chromatography

This method is ideal for removing persistent impurities like regioisomers.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Monitor the eluent by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 80:20, then 70:30). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape and prevent tailing of the carboxylic acid. [4]5. Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • BenchChem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • Douglass, C. H., et al. (2014). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 91, 486-496. [Link]

  • Kulonen, E. (1953). Paper Partition Chromatography in the Study of Keto Acids. II. Reduction of Hydrazones to Amino Acids. Scandinavian Journal of Clinical and Laboratory Investigation, 5(1), 72-74. [Link]

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.
  • Asiri, A. M., et al. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Records of Pharmaceutical and Biomedical Sciences, 27(3), 395-401. [Link]

  • McArdle, B. (1952). Separation and estimation of blood keto acids by paper chromatography. Biochemical Journal, 52(1), 146-151. [Link]

  • Google Patents. (2018). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. CN108329063A.
  • John, J., et al. (2022). A Review on Synthesis and Characterization of Impurities. World Journal of Pharmaceutical Research, 11(9), 621-643. [Link]

  • Nemati, F., & Elhampour, A. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(77), 48723-48757. [Link]

  • Semantic Scholar. (n.d.). Separation and estimation of blood keto acids by paper chromatography. Retrieved from Semantic Scholar. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid.
  • Google Patents. (2018). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. CN108329063B.
  • Yamashita, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2133-2138. [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2001). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chinese Chemical Society, 48(4), 731-736. [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? Retrieved from Vedantu. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from Wikipedia. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from PrepChem.com. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • BenchChem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from CUNY Academic Commons. [Link]

  • Sokatch, J. R., et al. (1981). Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida. Journal of Bacteriology, 148(2), 647-652. [Link]

  • Towers, G. H. N., et al. (1954). The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Journal of the American Chemical Society, 76(10), 2843-2844. [Link]

Sources

Technical Support Center: Preventing Polyacylation in Friedel-Crafts Reactions with Fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the acylation of fluorobenzene. Here, we will move beyond simple procedural outlines to explore the underlying chemical principles that govern this powerful reaction, with a specific focus on preventing undesirable polyacylation.

Understanding the Challenge: The Nuances of Acylating Fluorobenzene

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] When working with fluorobenzene, the fluorine atom, being an ortho-, para-director, guides the incoming acyl group primarily to the para position due to steric hindrance at the ortho position.[3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the introduced acyl group is electron-withdrawing, which deactivates the aromatic ring to further electrophilic substitution.[2][4][5][6] This inherent deactivation is the primary reason why polyacylation is generally not a significant issue.[2][6]

However, under certain conditions, particularly with highly activated substrates or forcing reaction conditions, diacylation can occur.[3][6] This guide will provide the necessary knowledge to control the reaction and ensure the selective formation of the desired monoacylated product.

Key Factors Influencing Acylation Selectivity with Fluorobenzene

Achieving high selectivity in the monoacylation of fluorobenzene hinges on the careful control of several experimental parameters. The interplay between these factors determines the reaction's outcome.

1. The Role of the Lewis Acid Catalyst:

The Lewis acid is not merely a catalyst but a critical component that governs the formation of the reactive electrophile, the acylium ion.[1][7][8]

  • Stoichiometry is Key: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, typically aluminum chloride (AlCl₃).[2][6] This is because the Lewis acid complexes with the ketone product, rendering it inactive.[9] Using less than a stoichiometric amount can lead to incomplete reactions and lower yields.[6]

  • Catalyst Activity: Strong Lewis acids like AlCl₃ are highly effective but can also promote side reactions if not used judiciously. Milder Lewis acids, such as FeCl₃ or solid acid catalysts like zeolites, can offer improved selectivity in some cases.[6][7] Recent research has also explored the use of rare earth triflates and other novel catalytic systems to enhance efficiency and selectivity.[1][10][11]

2. Reaction Temperature:

Temperature is a critical lever for controlling selectivity.

  • Lower Temperatures Favor Para-Substitution: Conducting the reaction at lower temperatures, often in an ice bath, minimizes the formation of the ortho-isomer.[3] Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a mixture of isomers.[3][12]

  • Avoiding Side Reactions: Elevated temperatures can also increase the likelihood of side reactions, including potential polyacylation, especially with prolonged reaction times.[3]

3. Stoichiometry of Reactants:

The molar ratio of the acylating agent to fluorobenzene is a direct handle to prevent polyacylation.

  • Avoid Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards diacylation, particularly if the reaction is allowed to proceed for an extended period.[3] A stoichiometric amount or a slight excess (around 1.1 equivalents) of the acylating agent is generally recommended to ensure complete consumption of the starting material without promoting further acylation.[3]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the Friedel-Crafts acylation of fluorobenzene in a direct Q&A format.

Issue Potential Cause(s) Recommended Solution(s)
Observation of Diacylated Product 1. Reaction temperature is too high.2. Prolonged reaction time.3. Excess acylating agent used.[3]1. Conduct the reaction at a lower temperature (e.g., 0-5 °C).2. Monitor the reaction progress using TLC or GC and quench it once the starting material is consumed.[6]3. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[3]
Low Yield of Mono-acylated Product 1. Insufficient catalyst activity or amount.2. Moisture contamination deactivating the Lewis acid catalyst.[6]3. Inefficient workup and product loss.1. Ensure a stoichiometric amount of a potent Lewis acid like AlCl₃ is used.[6]2. Use freshly opened or properly stored anhydrous Lewis acid and ensure all glassware and solvents are dry.[6]3. Optimize extraction and purification steps.
Formation of Significant Amounts of the Ortho-Isomer 1. Reaction temperature is too high, overcoming steric hindrance.[3]2. The directing effect of the fluorine substituent.1. Maintain a lower reaction temperature throughout the addition and reaction period.2. While the ortho-isomer is a possibility, its formation can be minimized by controlling the temperature.
Complex Mixture of Unidentified Side Products 1. Impurities in reagents or solvents.[3]2. Reaction conditions not inert, leading to catalyst deactivation.[3]1. Ensure high purity of fluorobenzene, acylating agent, and solvent.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Preventative Strategies and Optimized Protocols

The most effective approach to preventing polyacylation is proactive control of the reaction conditions.

Logical Workflow for Optimizing Monoacylation

Caption: A decision-making workflow for optimizing the selective monoacylation of fluorobenzene.

Experimental Protocol: Controlled Mono-acetylation of Fluorobenzene

This protocol provides a detailed methodology for the selective synthesis of 4-fluoroacetophenone.

Materials:

  • Fluorobenzene (1.0 eq.)

  • Acetyl chloride (1.05 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq.)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of fluorobenzene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous DCM.

  • Reaction Initiation: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by TLC or GC analysis until the fluorobenzene is consumed (typically 1-3 hours).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the pure 4-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation less of a concern in Friedel-Crafts acylation compared to alkylation?

A1: The acyl group introduced during acylation is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[2][4][5][6] In contrast, the alkyl group introduced during alkylation is electron-donating, activating the ring and making the mono-alkylated product more reactive than the starting material, thus favoring polyalkylation.[4][5][13]

Q2: Can I use a catalytic amount of AlCl₃ for the acylation of fluorobenzene?

A2: Generally, no. A stoichiometric amount of AlCl₃ is typically required because it forms a complex with the ketone product, which is often irreversible under the reaction conditions.[9] However, for some highly activated aromatic compounds, catalytic amounts of milder Lewis acids can be employed.[9]

Q3: What is the primary isomer expected from the acylation of fluorobenzene and why?

A3: The primary product is the para-substituted acyl fluorobenzene.[3] Although the fluorine atom is an ortho, para-director, the bulky acylium ion experiences significant steric hindrance at the ortho position, making the attack at the sterically less hindered para position much more favorable.[3][7]

Q4: Are there greener alternatives to traditional Lewis acids for this reaction?

A4: Yes, research is ongoing to develop more environmentally friendly catalytic systems.[1] This includes the use of solid acid catalysts like zeolites, which can be easily recovered and reused, and novel catalyst systems involving rare earth metal triflates.[6][10][11]

References

  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (2023). International Journal of Science and Research Archive.
  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
  • preventing polyacylation in Friedel-Crafts reactions. Benchchem.
  • Friedel-Crafts Acyl
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (2023).
  • identifying side products in Friedel-Crafts acyl
  • EAS Reactions (3)
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2006).
  • Friedel–Crafts Acyl
  • Preventing polyalkylation in Friedel-Crafts reactions. Benchchem.
  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
  • Friedel–Crafts reaction. Wikipedia.

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Issues with Lewis acid catalyst in 4-(3-Fluorophenyl)-4-oxobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure, with a particular focus on the critical role and associated issues of Lewis acid catalysts. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

I. Understanding the Core Reaction: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1] This cornerstone of organic synthesis involves the reaction of an aromatic compound, in this case, fluorobenzene, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst.[2] The primary role of the Lewis acid is to activate the succinic anhydride, generating a highly reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution with the fluorobenzene ring.[3][4]

Reaction Workflow Diagram

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Fluorobenzene Fluorobenzene Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Fluorobenzene->Electrophilic Aromatic Substitution Succinic Anhydride Succinic Anhydride Acylium Ion Formation Acylium Ion Formation Succinic Anhydride->Acylium Ion Formation Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3)->Acylium Ion Formation Acylium Ion Formation->Electrophilic Aromatic Substitution Quenching Quenching Electrophilic Aromatic Substitution->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields in Friedel-Crafts acylation can stem from several factors, often related to the Lewis acid catalyst and the reactivity of the substrate.

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] Any water present in the reagents or glassware will react with and deactivate the catalyst.[6] It is crucial to use anhydrous reagents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Deactivation: While fluorine is an ortho-, para-directing group, it is also a deactivating group due to its high electronegativity.[7] This deactivation can make the fluorobenzene ring less nucleophilic and therefore less reactive towards the acylium ion.[8]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid.[9] This requires the use of stoichiometric or even excess amounts of the catalyst to ensure there is enough free catalyst to drive the reaction to completion.

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products.[7] The optimal temperature should be determined empirically.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of isomers is a common issue in Friedel-Crafts acylation of substituted benzenes.

  • Ortho Isomer Formation: The primary side product is likely the ortho-isomer, 2-(3-Fluorophenyl)-4-oxobutanoic acid. Although the para-product is sterically favored, some ortho-substitution can occur.[7] Lowering the reaction temperature can often improve para-selectivity.

  • Polyacylation: While less common in acylation compared to alkylation due to the deactivating nature of the acyl group, polyacylation can occur under harsh reaction conditions or with prolonged reaction times.[10] Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.[7]

  • Starting Material Impurities: Impurities in the fluorobenzene, succinic anhydride, or solvent can lead to the formation of unexpected side products.[7] Always use high-purity, anhydrous reagents.

Q3: Can I use a different Lewis acid catalyst besides aluminum chloride (AlCl₃)?

A3: Yes, several other Lewis acids can be used, and the choice of catalyst can significantly impact the reaction's outcome.

  • Milder Lewis Acids: Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer better selectivity and milder reaction conditions, although they may result in slower reaction rates and lower yields.[5][11]

  • Trifluoromethanesulfonic Acid and Rare Earth Triflates: Recent studies have shown that catalysts like trifluoromethanesulfonic acid (TfOH) and rare earth triflates (e.g., La(OTf)₃) can be highly effective for the acylation of fluorobenzene, offering high yields and para-selectivity under solvent-free conditions.[12]

  • Solid Acid Catalysts: Immobilized catalysts, such as dendrimer scandium trifluoromethanesulfonate resin on silica gel, offer a "green" alternative that can be recycled and reused.[13]

Catalyst Comparison Table
Lewis Acid CatalystRelative StrengthCommon IssuesPotential Advantages
Aluminum Chloride (AlCl₃)StrongMoisture sensitivity, potential for side reactions.[5][8]High reactivity.[14]
Ferric Chloride (FeCl₃)ModerateLower reactivity compared to AlCl₃.Milder reaction conditions, potentially higher selectivity.[11]
Zinc Chloride (ZnCl₂)MildSlower reaction rates.[5]Often used for reactions with sensitive functional groups.
Trifluoromethanesulfonic Acid (TfOH)Strong (Brønsted-Lowry)Corrosive.Can be used in catalytic amounts.[12]
Rare Earth Triflates (e.g., Sc(OTf)₃)Moderate to StrongCost.High activity and selectivity, often recyclable.[13]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_low_yield Low Yield Troubleshooting cluster_multiple_products Multiple Products Troubleshooting cluster_no_reaction No Reaction Troubleshooting Start Start Low or No Product Low or No Product Start->Low or No Product Multiple Products Multiple Products Start->Multiple Products Reaction Fails to Initiate Reaction Fails to Initiate Start->Reaction Fails to Initiate Check Catalyst Activity Check Catalyst Activity Low or No Product->Check Catalyst Activity Is catalyst active? Lower Reaction Temperature Lower Reaction Temperature Multiple Products->Lower Reaction Temperature Isomeric mixture? Ensure Anhydrous Conditions Ensure Anhydrous Conditions Reaction Fails to Initiate->Ensure Anhydrous Conditions No visible reaction? Increase Catalyst Loading Increase Catalyst Loading Check Catalyst Activity->Increase Catalyst Loading Yes Check Catalyst Activity->Ensure Anhydrous Conditions No Optimize Temperature Optimize Temperature Increase Catalyst Loading->Optimize Temperature Still low yield Verify Reagent Purity Verify Reagent Purity Optimize Temperature->Verify Reagent Purity Reduce Reaction Time Reduce Reaction Time Lower Reaction Temperature->Reduce Reaction Time Still impure Consider Milder Catalyst Consider Milder Catalyst Reduce Reaction Time->Consider Milder Catalyst Confirm Catalyst Addition Confirm Catalyst Addition Ensure Anhydrous Conditions->Confirm Catalyst Addition Check Reactant Integrity Check Reactant Integrity Confirm Catalyst Addition->Check Reactant Integrity

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocols
Protocol 1: Standard Synthesis using Aluminum Chloride

This protocol outlines a standard procedure for the Friedel-Crafts acylation of fluorobenzene with succinic anhydride using aluminum chloride as the catalyst.

Materials:

  • Fluorobenzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Dry nitrobenzene or other suitable solvent

  • Crushed ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (5%)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place succinic anhydride (1.0 eq) and dry nitrobenzene.

  • Catalyst Addition: Cool the flask in an ice bath and add powdered anhydrous aluminum chloride (2.2 eq) portion-wise with vigorous stirring.

  • Reactant Addition: Slowly add fluorobenzene (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and extract the product with a 5% sodium bicarbonate solution. Acidify the bicarbonate extract with dilute hydrochloric acid to precipitate the crude product. The crude product can be further purified by recrystallization.[15]

Protocol 2: Microwave-Assisted Synthesis with a Recyclable Catalyst

This protocol describes a more environmentally friendly approach using a recyclable solid acid catalyst under microwave irradiation.[13]

Materials:

  • Fluorobenzene

  • Succinic anhydride

  • Immobilized dendrimer scandium trifluoromethanesulfonate resin on silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Mixture: In a microwave-safe vessel, combine fluorobenzene (1.0 eq), succinic anhydride (1.2 eq), and the immobilized catalyst (catalytic amount).

  • Microwave Irradiation: Subject the mixture to pulsed microwave irradiation (e.g., 30 seconds on, 30 seconds off) for a total irradiation time of 5-15 minutes, maintaining the temperature between 40-60 °C.[13]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature, add diethyl ether, and filter to remove the solid catalyst. The catalyst can be washed, dried, and reused.

  • Work-up: Wash the filtrate with water until the pH of the aqueous layer is neutral.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or recrystallization.[7]

IV. Concluding Remarks

The successful synthesis of this compound via Friedel-Crafts acylation is highly dependent on careful control of reaction conditions and a thorough understanding of the role of the Lewis acid catalyst. By anticipating and addressing potential issues such as catalyst deactivation, side product formation, and substrate reactivity, researchers can significantly improve the yield and purity of their desired product. This guide provides a foundation for troubleshooting and optimizing this important synthetic transformation.

V. References

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(1), 76.

  • Quora. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Becica, J., & Dobereiner, G. E. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry, 17(5), 905-924.

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene. Retrieved from

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • ResearchGate. (2003). Deactivation of metal catalysts in liquid phase organic reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Retrieved from

  • SlideShare. (n.d.). Lewis base Catalysis in Organic Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Retrieved from

  • 东莞康润实验科技有限公司. (n.d.). 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

Sources

Stability issues of 4-(3-Fluorophenyl)-4-oxobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(3-Fluorophenyl)-4-oxobutanoic acid (CAS: 69797-46-2). This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the handling and stability of this compound in solution. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section covers the fundamental properties and recommended handling procedures for this compound.

Q1: What are the essential chemical properties and recommended storage conditions for solid this compound?

A1: this compound is a solid compound with a melting point of 86-88 °C. As a solid, it is relatively stable. However, to ensure long-term integrity, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 4°CLow temperatures slow down any potential solid-state degradation processes.
Atmosphere Store in a tightly sealed container.[1]The compound can be hygroscopic; moisture absorption can compromise purity and stability.[1]
Light Protect from direct light.Aromatic keto acids can be susceptible to photodegradation. Storing in an amber vial or in the dark is a standard precautionary measure.

For safety, always handle this compound in accordance with the provided Safety Data Sheet (SDS). It is classified as harmful if swallowed and can cause skin and eye irritation[2].

Q2: What is the primary stability concern when this compound is in solution?

A2: The major stability issue for this compound in solution is its propensity to undergo intramolecular cyclization .[3][4] The molecule contains a carboxylic acid and a ketone separated by two methylene groups (a γ-keto acid structure). This arrangement allows the carboxyl group's hydroxyl to attack the carbonyl carbon, forming a stable five-membered ring called a furanone (specifically, a γ-lactone). This process is often in equilibrium with the open-chain form, but the equilibrium can be driven towards the cyclic form depending on the conditions.

G

Q3: Does keto-enol tautomerism affect my experiments?

A3: Yes, it can. The ketone group can exist in equilibrium with its corresponding enol form (a hydroxyl group adjacent to a carbon-carbon double bond).[5][6] While the keto form is generally more stable and predominant for simple ketones, the equilibrium can be influenced by solvent, pH, and temperature. This is important for two reasons:

  • Analytical Variability: The keto and enol forms have different UV-Vis absorbance spectra and may have slightly different retention times in chromatography. A shifting equilibrium can lead to inconsistent analytical results.

  • Reactivity: The enol form is a nucleophile at the alpha-carbon and can participate in different reactions than the keto form.[5]

For most applications, maintaining consistent experimental conditions (pH, solvent, temperature) will ensure the keto-enol equilibrium is also consistent, minimizing its impact on reproducibility.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q4: I prepared a stock solution in DMSO, but when I dilute it into my aqueous assay buffer, I see a precipitate. What is happening?

A4: This is likely due to the compound's limited aqueous solubility. While this compound is soluble in organic solvents like DMSO, its solubility in aqueous buffers can be significantly lower, especially at neutral or acidic pH.

Troubleshooting Steps:

  • Check Final Concentration: Ensure your final assay concentration does not exceed the compound's aqueous solubility limit. You may need to perform a solubility test to determine this limit in your specific buffer.

  • Adjust Final DMSO Concentration: A small percentage of DMSO (typically 0.1% to 1%) in the final assay volume can help maintain solubility. Ensure this concentration of DMSO does not affect your biological system.

  • Modify pH: The solubility of carboxylic acids is pH-dependent. Increasing the pH to slightly above the pKa of the carboxylic acid group (typically ~4-5) will deprotonate it to the more soluble carboxylate salt. A buffer pH of 7.4 is often sufficient.

  • Sonication/Vortexing: After dilution, brief sonication or vigorous vortexing can help dissolve the compound, but be cautious as this adds energy that could accelerate degradation.

Q5: My compound's activity or measured concentration decreases over the course of a multi-day experiment. How can I confirm if it's a stability issue and prevent it?

A5: This is a classic sign of chemical instability, most likely the intramolecular cyclization discussed in Q2. The resulting cyclic furanone is a different chemical entity and will likely have different (or no) biological activity and a different chromatographic profile.

Troubleshooting Workflow:

// Nodes q1 [label="Is the solution prepared fresh daily?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_no [label="Prepare fresh solutions daily from a frozen\n(-20°C or -80°C) organic stock.\nMinimize time at room temperature."]; q2 [label="Run a Time-Course Stability Study\n(See Protocol Below)", shape=box, style=solid]; q3 [label="Does HPLC analysis show a\ndecrease in parent peak area and/\nor an increase in a new peak?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_yes [label="Instability Confirmed.\nLikely cyclization product."]; a3_no [label="Issue may be related to assay components,\ndetection method, or experimental error.\nInvestigate other variables."]; solution [label="Optimize Solution Conditions:\n1. Lower incubation temperature if possible.\n2. Assess stability at different buffer pH values.\n3. Consider using aprotic organic co-solvents if the assay allows."];

// Connections start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"]; a1_no -> q2; q2 -> q3; q3 -> a3_yes [label="Yes"]; q3 -> a3_no [label="No"]; a3_yes -> solution; } ends_dot Caption: Workflow for troubleshooting suspected compound instability.

To definitively confirm instability, you must perform a formal stability study. See the protocol in the next section.

Section 3: Experimental Protocols

Here we provide detailed, self-validating protocols to assess and manage the stability of this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize degradation during solution preparation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), sterile-filtered

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Prepare High-Concentration Stock:

    • Accurately weigh the required amount of solid this compound in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). This minimizes the amount of water present.

    • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot and Store:

    • Immediately aliquot the stock solution into single-use volumes in sterile, tightly-capped tubes.

    • Store these aliquots at ≤ -20°C. For long-term storage (>1 month), -80°C is recommended to further slow degradation processes.[7]

  • Prepare Fresh Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock.

    • Perform serial dilutions in your target aqueous buffer to reach the final desired concentration.

    • Ensure the final DMSO concentration is low and consistent across all samples.

    • Use the working solution as quickly as possible after preparation. Do not store aqueous solutions for extended periods unless stability has been confirmed.

Protocol 2: Assessing Solution Stability via HPLC

This protocol allows you to quantify the degradation of the compound over time in a specific buffer.

Objective: To determine the percentage of this compound remaining at various time points when incubated under experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a working solution of the compound in your test buffer (e.g., PBS, pH 7.4) at your typical experimental concentration (e.g., 10 µM).

    • Dispense this solution into multiple vials, one for each time point.

    • Prepare a "T=0" (Time Zero) sample by immediately taking an aliquot from the bulk solution and adding it to an HPLC vial containing a quenching solution (e.g., an equal volume of cold acetonitrile) to stop any reaction. Store this vial at 4°C until analysis.

  • Incubation:

    • Incubate the remaining vials under your standard experimental conditions (e.g., 37°C).

  • Time-Point Sampling:

    • At each designated time point (e.g., 1, 4, 8, 24, 48 hours), remove one vial from incubation.

    • Immediately quench the sample as described in step 1 and store at 4°C.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) in a single HPLC run to ensure consistent conditions.

    • A typical Reverse-Phase HPLC (RP-HPLC) method can be used:

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.[8]

      • Mobile Phase: A gradient of Acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 20% to 80% Acetonitrile over 15 minutes.

      • Flow Rate: 1.0 mL/min.[8]

      • Column Temperature: 30 °C.[8]

      • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 245 nm, determine by UV scan if necessary).

  • Data Analysis:

    • Identify the peak corresponding to the parent compound, this compound.

    • Record the peak area for the parent compound at each time point.

    • Calculate the percentage of compound remaining at each time point (Tx) relative to the T=0 sample:

      • % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

    • Plot % Remaining versus time to visualize the degradation kinetics. If a new major peak appears and grows over time, it is likely the degradation product.

References
  • Igidov, N. M., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta, 10(1).
  • Angene Chemical. (n.d.). Safety Data Sheet: 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid.
  • askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism.
  • BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
  • Igidov, N. M., et al. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta.
  • Semantic Scholar. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan.
  • ResearchGate. (n.d.). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids.
  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?
  • Sigma-Aldrich. (n.d.). This compound.
  • Santa Cruz Biotechnology. (2016). Safety Data Sheet: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.

Sources

How to increase the regioselectivity of Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Increasing Regioselectivity for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with controlling the regioselectivity of this fundamental C-C bond-forming reaction. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to enhance your experimental success.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses common issues encountered during Friedel-Crafts acylation, focusing on directing the acyl group to the desired position on the aromatic ring.

Question 1: My reaction is producing a mixture of ortho and para isomers. How can I favor the para product?

Answer: This is a frequent challenge, as most activating groups are ortho, para-directing. The formation of the para product is often favored due to steric hindrance.[1][2] The acylium ion, complexed with the Lewis acid catalyst, is a bulky electrophile. This bulkiness sterically disfavors attack at the ortho position, which is adjacent to the existing substituent.

Strategies to Increase para-Selectivity:

  • Increase Steric Bulk:

    • On the Acylating Agent: Employing a bulkier acylating agent can significantly enhance para-selectivity. For instance, using pivaloyl chloride ((CH₃)₃CCOCl) instead of acetyl chloride (CH₃COCl) will increase steric repulsion at the ortho position.

    • On the Catalyst: Using a larger, bulkier Lewis acid catalyst can create a more sterically demanding transition state for ortho attack.

  • Lower Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At higher temperatures, the kinetic barrier for the slightly less favored ortho attack can be more easily overcome, leading to a higher proportion of the ortho isomer.[3]

  • Choice of Solvent: The solvent can influence the effective size of the catalyst-acylating agent complex. In some cases, coordinating solvents can increase the steric bulk of the electrophilic species, thereby favoring para substitution.[2]

Question 2: I am observing acylation at an unexpected position on my polysubstituted aromatic ring. What could be the cause?

Answer: Predicting the outcome on a polysubstituted ring requires a careful analysis of the combined electronic and steric effects of all substituents.

  • Directing Group Competition: When multiple activating groups are present, the most powerful activating group will primarily direct the substitution. For example, a methoxy group (-OCH₃) is a stronger activator than a methyl group (-CH₃), and its directing influence will dominate.

  • Steric Hindrance: Even with a strong directing group, if the target position is sterically hindered by an adjacent bulky group, acylation may occur at a less electronically favored but more accessible site.

  • Complexation with Lewis Acid: Functional groups with lone pairs, such as amines or ethers, can complex with the Lewis acid catalyst.[4] This complexation can alter the electronic nature of the substituent, potentially changing it from an activator to a deactivator and thus altering the expected regioselectivity.

Question 3: My substrate has both an activating and a deactivating group. How can I predict and control the regioselectivity?

Answer: In such cases, the activating group will control the position of substitution. The reaction will be slower than if only the activating group were present, but the regiochemical outcome is dictated by the activator. For instance, in p-nitrotoluene, the methyl group is an activator and ortho, para-directing, while the nitro group is a deactivator and meta-directing. Acylation will occur ortho to the activating methyl group.

Question 4: Can I use a blocking group to force acylation at a specific position?

Answer: Yes, the use of blocking groups is a powerful strategy. A common example is the use of a sulfonic acid group (-SO₃H). This group is bulky and deactivating, and it can be introduced at a specific position to block it from electrophilic attack. After the Friedel-Crafts acylation is performed at the desired alternative position, the sulfonic acid group can often be removed by treatment with dilute acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in regiochemical control between Friedel-Crafts acylation and alkylation?

A1: Friedel-Crafts acylation is generally more regioselective. There are two main reasons for this:

  • No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangements, unlike the carbocations in alkylation which can lead to a mixture of products.[5][6][7]

  • Product Deactivation: The product of acylation is a ketone, which has an electron-withdrawing carbonyl group. This group deactivates the aromatic ring towards further electrophilic substitution, preventing polyacylation.[4][5][8] In contrast, the alkyl group introduced in alkylation is activating, making the product more reactive than the starting material and often leading to multiple substitutions.[4][8]

Q2: How does the choice of Lewis acid affect regioselectivity?

A2: While electronic and steric factors of the substrate are the primary drivers of regioselectivity, the Lewis acid can have a modulating effect.[9] Stronger Lewis acids like AlCl₃ can lead to higher reactivity but sometimes lower selectivity. Milder Lewis acids, such as FeCl₃ or ZnCl₂, or solid acid catalysts like zeolites, may offer improved selectivity in certain cases, particularly by minimizing side reactions.[9][10][11] Some modern catalysts, like metal triflates (e.g., Sc(OTf)₃), have been shown to provide excellent yields and regioselectivity under milder conditions.[12][13]

Q3: Why does my Friedel-Crafts acylation fail with strongly deactivated rings?

A3: Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning it relies on the nucleophilicity of the aromatic ring.[12] Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) significantly reduce the electron density of the ring, making it too unreactive to attack the acylium ion.[1][12] Furthermore, these groups can strongly coordinate with the Lewis acid catalyst, effectively poisoning it.[12]

Data Presentation: Catalyst Influence on Regioselectivity

The choice of catalyst can influence the isomer distribution in Friedel-Crafts acylation. The following table summarizes data for the acetylation of toluene, a common benchmark reaction.

CatalystSolventTemperature (°C)Yield (%)ortho- (%)meta- (%)para- (%)Reference
AlCl₃TolueneRoom Temp292197[9]
FeCl₃TolueneRoom Temp242197[9]
FeSO₄ (700 °C)Toluene60682197[9]
FeSO₄ (800 °C)Toluene100>902197[9]

As the data indicates, for the acylation of toluene, high para-selectivity is generally achieved with common Lewis acids, primarily due to steric factors.[9]

Experimental Protocols & Visualizations

General Protocol for Regioselective para-Acylation of Anisole

This protocol details a standard procedure for the acylation of anisole, where high para-selectivity is expected.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add anisole (1.0 equivalent) dissolved in a small amount of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired p-methoxyacetophenone.

  • Characterize the product and determine the isomeric ratio using ¹H NMR spectroscopy.

Visualizing the Workflow for Optimizing Regioselectivity

G cluster_0 Problem Identification cluster_1 Primary Control Factors cluster_2 Experimental Optimization cluster_3 Advanced Strategies cluster_4 Analysis & Outcome Problem Poor Regioselectivity (Isomer Mixture) Sterics Steric Hindrance Problem->Sterics Analyze Substrate & Reagent Size Electronics Electronic Effects Problem->Electronics Identify Directing Group Effects Temp Lower Temperature Sterics->Temp Catalyst Bulky Catalyst / Milder Catalyst Sterics->Catalyst Reagent Bulky Acylating Agent Sterics->Reagent Blocking Use of Blocking Groups Electronics->Blocking If electronics disallow desired site Analysis NMR / GC-MS Analysis Temp->Analysis Catalyst->Analysis Reagent->Analysis Solvent Solvent Polarity / Coordination Solvent->Analysis Blocking->Analysis Analysis->Problem Iterate if needed Outcome Increased Regioselectivity Analysis->Outcome G substituent R ortho_transition Ortho Attack (Sterically Hindered Transition State) substituent->ortho_transition Steric Clash benzene Benzene Ring benzene->ortho_transition Ortho Position para_transition Para Attack (Less Hindered Transition State) benzene->para_transition Para Position acylium R'-C=O⁺ (Bulky Electrophile) acylium->ortho_transition acylium->para_transition ortho_product Ortho Product (Minor) ortho_transition->ortho_product Higher Energy para_product Para Product (Major) para_transition->para_product Lower Energy

Caption: Steric clash disfavors ortho-attack, making the para-product the major isomer.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Fiveable. (n.d.). Friedel-Crafts Reactions Definition - Organic Chemistry Key Term.
  • Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry.
  • Recent advancements in Lewis acid catalysis for Friedel-Crafts acylation reactions. (n.d.).
  • Routledge. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
  • JoVE. (n.d.). Limitations of Friedel–Crafts Reactions.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • ResearchGate. (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems.

Sources

Removal of unreacted starting materials from 4-(3-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(3-Fluorophenyl)-4-oxobutanoic acid. The focus is on the effective removal of unreacted starting materials and byproducts following its synthesis, typically via Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the post-reaction workup and purification process.

Q1: My reaction mixture is a thick, colored slurry. How do I effectively quench the reaction and remove the aluminum chloride catalyst?

A1: Cause & Scientific Principle

During a Friedel-Crafts acylation, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), forms a stable complex with the ketone product.[1] This complex is a solid, contributing to the slurry-like consistency. To break this complex and render the aluminum salts water-soluble for removal, the reaction must be carefully quenched and hydrolyzed. The standard method is to add the reaction mixture to a mixture of ice and concentrated acid.[2][3] The ice manages the highly exothermic nature of the hydrolysis, while the acid ensures the resulting aluminum hydroxide, Al(OH)₃, is converted to the soluble salt, AlCl₃, preventing its precipitation as a gelatinous solid that can complicate extractions.

Recommended Protocol: Catalyst Quenching and Removal

  • Preparation : Prepare a beaker with a mixture of crushed ice (approx. 500 g per mole of AlCl₃) and concentrated hydrochloric acid (approx. 100 mL per mole of AlCl₃). This should be done in an efficient fume hood.

  • Quenching : While vigorously stirring the ice-acid mixture, slowly and carefully pour the reaction mixture into the beaker. The addition should be done portion-wise to control the exothermic reaction and the evolution of HCl gas.[2]

  • Hydrolysis & Dissolution : Continue stirring until all the ice has melted and the dark color of the initial complex has been replaced by a lighter-colored (often white or pale yellow) precipitate of the crude product in an aqueous solution.[1]

  • Extraction : Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer will contain the desired product and any unreacted organic starting materials, while the aqueous layer will contain the dissolved aluminum salts.

  • Washing : Wash the combined organic layers with water, followed by a saturated brine solution to remove residual water and inorganic salts.

  • Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Q2: My NMR analysis shows contamination with unreacted fluorobenzene. What is the best removal strategy?

A2: Cause & Scientific Principle

Fluorobenzene is a neutral organic compound, whereas the desired product, this compound, is a carboxylic acid. This difference in acidity is the key to their separation. By washing the organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), the acidic product is deprotonated to form its water-soluble sodium salt (sodium 4-(3-fluorophenyl)-4-oxobutanoate).[3][4] The neutral, unreacted fluorobenzene remains in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate.

Recommended Protocol: Base Extraction

  • Dissolution : Dissolve the crude product obtained from the initial workup in an appropriate organic solvent like ethyl acetate.

  • Extraction with Base : Transfer the solution to a separatory funnel and extract it three times with a saturated sodium bicarbonate solution. Combine the aqueous layers. The organic layer now contains the unreacted fluorobenzene and can be set aside.

  • Back-Wash (Optional) : To remove any residual neutral impurities, the combined aqueous layers can be washed once with a fresh portion of ethyl acetate.

  • Acidification : In a fume hood, cool the combined aqueous layers in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic (pH 1-2, check with litmus paper).[4]

  • Precipitation & Isolation : The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing & Drying : Wash the filter cake with cold deionized water to remove residual inorganic salts, and then dry the product under vacuum.

Q3: I suspect residual succinic acid in my product. How can I eliminate it?

A3: Cause & Scientific Principle

Succinic anhydride, the acylating agent, can hydrolyze to succinic acid during the aqueous workup. Since succinic acid is also a carboxylic acid (a dicarboxylic acid, in fact), it will be extracted along with the desired product during a base wash. However, the solubility profiles of the desired mono-acid product and succinic acid in different solvents can be exploited for separation via recrystallization. The desired product is generally less soluble in water and moderately soluble in solvents like toluene compared to the highly water-soluble succinic acid.

Recommended Protocol: Recrystallization

  • Solvent Selection : Choose a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of ethanol/water or toluene is often effective.[5] Test solubility with a small amount of crude material first.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. For maximum yield, further cool the flask in an ice bath.

  • Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved succinic acid.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.

Q4: My product is an oil and fails to crystallize. What are the likely causes and solutions?

A4: Cause & Scientific Principle

The failure of a product to crystallize, a phenomenon known as "oiling out," is often due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[5] Common culprits in this synthesis are residual solvents or unreacted starting materials like fluorobenzene. The presence of regioisomers, though less common, can also contribute.

Troubleshooting Steps

  • Ensure Complete Solvent Removal : First, ensure all extraction solvents (e.g., ethyl acetate) have been thoroughly removed under high vacuum. Residual solvent is a frequent cause of oiling out.

  • Perform Base Extraction : If not already done, perform the base extraction protocol described in A2. This is highly effective at removing neutral impurities like fluorobenzene which significantly hinder crystallization.

  • Induce Crystallization :

    • Scratching : Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic scratches can provide nucleation sites for crystal growth.[5]

    • Seed Crystals : If a small amount of solid product is available from a previous batch, add a single seed crystal to the oil.

    • Solvent Addition : Add a small amount of a solvent in which the product is insoluble (an anti-solvent), such as hexanes or heptane, and triturate (repeatedly stir and press) the oil with a spatula. This can often induce solidification.

  • Purify by Chromatography : If extraction and crystallization attempts fail, column chromatography is a robust alternative. Using silica gel as the stationary phase and a mobile phase gradient, such as ethyl acetate in hexanes, can effectively separate the product from persistent impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound? A1: The standard purification sequence involves quenching the reaction in an ice/acid mixture, extracting the product into an organic solvent, washing the organic layer with a base (like NaHCO₃) to isolate the acidic product in the aqueous phase, re-acidifying the aqueous phase to precipitate the pure product, and finally, performing a recrystallization from a suitable solvent to achieve high purity.

Q2: Which solvents are recommended for the recrystallization of this compound? A2: The choice of recrystallization solvent is critical and depends on the specific impurity profile. Based on analogous compounds, the following solvents are good starting points for screening.[3][5]

Solvent/SystemRationale
Toluene Good for removing more polar impurities.
Ethanol/Water A versatile mixture; the ratio can be tuned to optimize solubility.
Ethyl Acetate/Hexane The product is soluble in ethyl acetate; hexane acts as an anti-solvent.
Water The product has low solubility in cold water, making it effective if the main impurities are highly water-soluble.

Q3: How can I confirm the purity of my final product? A3: Purity should be assessed using multiple analytical techniques. A sharp melting point close to the literature value (86-88 °C) is a good indicator of purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR are essential for structural confirmation and detecting impurities. Finally, HPLC with a C18 reverse-phase column can provide a quantitative assessment of purity.[5]

Purification Workflow Diagram

The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound after a Friedel-Crafts acylation reaction.

PurificationWorkflow cluster_reaction Reaction Workup cluster_extraction Extraction & Separation cluster_purification Final Purification ReactionMixture Crude Reaction Mixture (Product-AlCl₃ Complex) Quench Quench in Ice / HCl ReactionMixture->Quench PhaseSeparation Two-Phase Mixture (Aqueous + Organic) Quench->PhaseSeparation Hydrolyzes AlCl₃ complex SolventExtraction Extract with Ethyl Acetate PhaseSeparation->SolventExtraction BaseWash Wash Organic Layer with NaHCO₃ Solution SolventExtraction->BaseWash Product moves to aqueous layer Waste1 Aqueous Waste (AlCl₃, HCl) SolventExtraction->Waste1 Aqueous Layer Acidify Acidify Aqueous Layer with HCl BaseWash->Acidify Waste2 Organic Waste (Fluorobenzene) BaseWash->Waste2 Organic Layer Filtration Collect Precipitate (Vacuum Filtration) Acidify->Filtration Precipitates pure product Recrystallization Recrystallize from Suitable Solvent Filtration->Recrystallization FinalProduct Pure Crystalline Product Recrystallization->FinalProduct Waste3 Mother Liquor (Succinic Acid, Isomers) Recrystallization->Waste3 Filtrate

Sources

Technical Support Center: Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Friedel-Crafts acylation of fluorobenzene. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting for issues related to this cornerstone reaction, with a specific focus on the critical impact of moisture.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Friedel-Crafts acylation of fluorobenzene, providing explanations for the underlying chemistry and actionable solutions.

Q1: My Friedel-Crafts acylation of fluorobenzene has a very low yield, or it's not working at all. What is the most common cause?

A1: The most probable cause for failure or low yield in a Friedel-Crafts acylation is the presence of moisture.[1][2][3] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is exceptionally sensitive to water.[3][4] Even trace amounts of moisture in your glassware, solvents, or reagents will rapidly and irreversibly deactivate the catalyst, halting the reaction before it can proceed effectively.[1]

Q2: How exactly does moisture interfere with the reaction on a molecular level?

A2: Moisture sabotages the reaction through several destructive pathways:

  • Catalyst Hydrolysis: Lewis acids like AlCl₃ react violently and exothermically with water to form aluminum hydroxide and hydrochloric acid (HCl).[5] This reaction consumes the catalyst, rendering it incapable of activating the acylating agent.

  • Acylating Agent Hydrolysis: Acyl chlorides (e.g., acetyl chloride) and anhydrides will readily hydrolyze in the presence of water to form the corresponding carboxylic acid. This not only consumes your electrophile precursor but the resulting carboxylic acid can also complex with the Lewis acid catalyst.

  • Compounding Stoichiometric Requirements: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the reaction cycle.[1][6][7] Therefore, any catalyst lost to moisture is a direct reduction in the amount available to drive the reaction to completion.

The diagram below illustrates the primary deactivation pathway caused by moisture.

G Active_Catalyst AlCl₃ (Active Catalyst) Inactive_Species Al(OH)₃ + HCl (Inactive Species) Moisture H₂O (Moisture Contamination) Moisture->Active_Catalyst Reaction_Stalls Reaction Fails or Yield Plummets Inactive_Species->Reaction_Stalls Catalyst is unavailable for acylation

Caption: Primary mechanism of Lewis acid catalyst deactivation by moisture.

Q3: What are the physical signs that moisture has compromised my reaction?

A3: Be vigilant for these indicators:

  • Catalyst Appearance: Fresh, active AlCl₃ should be a fine, free-flowing, white to pale-yellow powder. If it appears clumpy, solidified, or has a strong smell of HCl, it has likely been exposed to moisture and should be discarded.[4]

  • Vigorous Fuming: While AlCl₃ and acyl chlorides will fume on contact with humid air, an excessively vigorous or prolonged fuming when transferring reagents indicates significant moisture contamination in the atmosphere or on your glassware.

  • Lack of Exotherm or Color Change: The initial formation of the acylium ion complex is often exothermic. A lack of gentle warming upon addition of the acyl chloride to the AlCl₃ suspension can indicate an inactive catalyst.

  • Reaction Monitoring: If TLC or GC analysis shows only starting material after a significant amount of time, catalyst deactivation is a primary suspect.

Q4: How can I improve my experimental technique to ensure strictly anhydrous conditions?

A4: Rigorous adherence to anhydrous techniques is non-negotiable for this reaction. Follow the detailed protocol below for best practices.

Experimental Protocol: Anhydrous Friedel-Crafts Acylation of Fluorobenzene

This protocol outlines the synthesis of 4-fluoroacetophenone, emphasizing the techniques required to exclude moisture.

Materials:

  • Fluorobenzene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous powder)

  • Dichloromethane (CH₂Cl₂, anhydrous, distilled from CaH₂)

  • Concentrated HCl

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks (oven-dried at >120°C for at least 4 hours)

  • Reflux condenser and addition funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles (oven-dried)

  • Septa

  • Ice/water bath

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried glassware (round-bottom flask with stir bar, condenser, and addition funnel) while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under this inert atmosphere.

  • Reagent Setup: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Temperature Control: Cool the suspension to 0°C using an ice/water bath. Efficient stirring is crucial.[8]

  • Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous CH₂Cl₂ to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The rate should be controlled to prevent excessive boiling.[8]

  • Substrate Addition: After the acetyl chloride addition is complete, add fluorobenzene (1.0 equivalent) dissolved in anhydrous CH₂Cl₂ to the addition funnel and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.[3]

  • Work-up (Quenching):

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Very carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1][8] This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood. The purpose is to decompose the aluminum chloride-ketone complex.[6]

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.[3][8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation.

Advanced Troubleshooting & Data Interpretation

Q5: I followed a strict anhydrous protocol, but my yield of the desired para-isomer is still low. What else could be the issue?

A5: If moisture is confidently ruled out, consider these secondary factors:

  • Incorrect Catalyst Stoichiometry: Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. As the product ketone complexes with the catalyst, anything less than a full equivalent will result in incomplete conversion.[1][6]

  • Reagent Purity: Use freshly opened or purified reagents. Old fluorobenzene or acetyl chloride may contain impurities that inhibit the reaction.

  • Reaction Temperature: While the reaction is typically run at room temperature after initiation, some less reactive acylating agents may require gentle heating. Conversely, excessive heat can promote side reactions.[2]

  • Poor Regioselectivity: The acylation of fluorobenzene strongly favors the para-substituted product due to steric hindrance from the fluorine atom at the ortho positions.[9] If you are observing a significant amount of the ortho-isomer, it could indicate overly harsh reaction conditions.

The following table provides a hypothetical representation of how moisture can drastically affect reaction outcomes.

Water Content (mol % relative to AlCl₃)Expected Yield of 4-fluoroacetophenoneObservations
0% (Ideal Anhydrous)>90%Smooth reaction, clear work-up.
1-2%60-80%Noticeable decrease in yield, some starting material may remain.
5%20-40%Significant amount of unreacted starting material, potential for side products.
>10%<5%Reaction likely fails completely, catalyst appears clumpy and inactive.[4]

Troubleshooting Workflow

If you encounter low yields, use the following decision tree to diagnose the problem systematically.

G Start Start: Low or No Product Yield Check_Moisture Were strict anhydrous conditions used? (Oven-dried glass, dry solvents) Start->Check_Moisture Check_Catalyst Was catalyst a free-flowing powder? Was >= 1.0 equivalent used? Check_Moisture->Check_Catalyst Yes Problem Problem Source: Moisture Contamination Check_Moisture->Problem No Moisture_Solution Solution: Implement rigorous anhydrous protocol. (Flame-dry glass, use fresh solvent) Success Yield Improved Moisture_Solution->Success Check_Reagents Are reagents (fluorobenzene, acyl chloride) pure and fresh? Check_Catalyst->Check_Reagents Yes Problem2 Problem Source: Inactive or Insufficient Catalyst Check_Catalyst->Problem2 No Catalyst_Solution Solution: Use fresh, anhydrous AlCl₃. Verify stoichiometry (use 1.1 eq). Catalyst_Solution->Success Check_Reagents->Success Yes Problem3 Problem Source: Impure Reagents Check_Reagents->Problem3 No Reagent_Solution Solution: Purify reagents by distillation. Use from a new, sealed bottle. Reagent_Solution->Success Problem->Moisture_Solution Problem2->Catalyst_Solution Problem3->Reagent_Solution

Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts acylation.

References

  • BenchChem Technical Support Team. (2025). managing catalyst deactivation in Friedel-Crafts reactions. BenchChem.
  • BenchChem Technical Support. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem.
  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • University of Michigan. (n.d.).
  • University of Michigan. (n.d.).
  • Chemistry Stack Exchange. (2020).

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Validation & Comparative

A Researcher's Guide to Kynurenine-3-Monooxygenase Inhibitors: A Comparative Analysis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Node in Neurodegeneration

The kynurenine pathway (KP), the principal route of tryptophan catabolism in mammals, is far more than a simple metabolic sequence.[1][2][3] It is a critical signaling cascade that produces a host of neuroactive metabolites, striking a delicate balance between neuroprotection and neurotoxicity.[2][4] Imbalances within this pathway are increasingly implicated in the pathogenesis of severe neurodegenerative conditions, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][2][5][6] At the heart of this balance lies kynurenine-3-monooxygenase (KMO), an outer mitochondrial membrane enzyme that represents a strategic chokepoint.[7][8][9] KMO catalyzes the conversion of L-kynurenine (KYN) into the neurotoxic metabolite 3-hydroxykynurenine (3-HK), which subsequently leads to the production of the excitotoxin quinolinic acid (QUIN).[10][11]

Inhibition of KMO is therefore a highly attractive therapeutic strategy. By blocking this enzymatic step, the metabolic flux of kynurenine is shunted away from the neurotoxic branch and towards the alternative neuroprotective arm, which produces kynurenic acid (KYNA) via the action of kynurenine aminotransferases (KATs).[10][12][13] KYNA is an endogenous antagonist of ionotropic glutamate receptors, offering a powerful mechanism to counteract excitotoxicity.[7][10] This guide provides an in-depth comparison of key KMO inhibitors, with a particular focus on the 4-aryl-4-oxobutanoic acid scaffold, and contrasts them with other widely studied compounds like Ro 61-8048, providing researchers with the data and context needed to make informed experimental choices.

The Kynurenine Pathway: A Tale of Two Branches

To appreciate the significance of KMO inhibition, one must first visualize its position within the kynurenine pathway. The enzyme sits at a crucial bifurcation, dictating the fate of L-kynurenine and, consequently, the neurochemical environment.

Kynurenine_Pathway cluster_branch Critical Branch Point TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO (Kynurenine-3-Monooxygenase) KYN->KMO KAT KATs KYN->KAT ThreeHK 3-Hydroxykynurenine (3-HK) (Pro-oxidant) KMO->ThreeHK Target for Inhibition KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA Shunted Pathway QUIN Quinolinic Acid (QUIN) (Excitotoxic) ThreeHK->QUIN ...multiple steps

Caption: The Kynurenine Pathway branch point targeted by KMO inhibitors.

Inhibition of KMO redirects L-kynurenine metabolism towards the synthesis of KYNA, a neuroprotective antagonist of NMDA receptors, while simultaneously depleting the downstream pool of neurotoxic metabolites 3-HK and QUIN.[6][12][13]

Comparative Analysis of Leading KMO Inhibitors

The landscape of KMO inhibitors includes several chemical classes, each with distinct properties. The choice of an inhibitor for a given study depends critically on factors like potency, selectivity, and pharmacokinetic profile, particularly blood-brain barrier (BBB) permeability.

Inhibitor ClassRepresentative Compound(s)Potency (IC50 / Ki)Key Characteristics & Insights
Thiazole Derivatives Ro 61-8048 IC50: 37 nM[14][15][16] Ki: 4.8 nM[14][16]The "gold standard" research tool. Potent, competitive, and highly selective.[14] However, it does not effectively cross the BBB.[13] Its neuroprotective effects in vivo are attributed to peripheral KMO inhibition, which increases plasma kynurenine levels, leading to subsequent transport into the brain and conversion to KYNA.[12][13]
Prodrug of Thiazole JM6 IC50: ~4 µM (peripheral)An orally bioavailable prodrug of Ro 61-8048.[12] Designed to be metabolically unstable in blood, slowly releasing the active inhibitor. Like its parent compound, it acts peripherally. Studies in mouse models of Alzheimer's and Huntington's disease show it prevents synaptic loss and behavioral deficits without entering the brain.[12]
Benzoylalanine Derivatives (m-nitrobenzoyl)-alanine (mNBA) -An early, selective inhibitor. Often used as a reference compound.
4-Aryl-4-oxobutanoic Acids 4-(3-Fluorophenyl)-4-oxobutanoic acid & analogs Varies by substitution (µM range)[17]This class emerged from structure-activity relationship (SAR) studies.[17] The core scaffold allows for chemical modifications to tune properties. While generally less potent than Ro 61-8048, their potential for optimization, including BBB penetration, makes them an interesting series for drug development.[9][18]

Deep Dive: The 4-Aryl-4-oxobutanoic Acid Scaffold

The 4-phenyl-4-oxobutanoic acid framework represents a promising, albeit less potent, class of KMO inhibitors.[17] Research into this scaffold provides valuable insights into the structural requirements for KMO inhibition. A key study explored modifications to the benzoylalanine side-chain, revealing that substitutions at the 2-position and on the phenyl ring significantly impact activity.[17]

For instance, compounds like 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid were identified as the most compelling derivatives in their series.[17] The introduction of a 3-fluoro substituent, as in This compound , is a common medicinal chemistry strategy to modulate electronic properties and potentially improve metabolic stability or BBB permeability. While specific IC50 data for this exact fluorinated analog is not prominently available in the cited literature, the SAR of the parent class suggests its activity would be in the micromolar range and highly dependent on further substitutions on the butanoic acid backbone.[17]

The primary value of this class for researchers lies in its potential as a starting point for novel inhibitor design. Unlike Ro 61-8048, which has well-defined limitations (poor BBB penetration), the 4-aryl-4-oxobutanoic acid scaffold offers a chemically tractable backbone for optimization efforts aimed at developing brain-penetrant inhibitors.[9]

The Great Debate: Peripheral vs. Central KMO Inhibition

A fascinating and critical point of discussion in the field is the relative importance of inhibiting KMO in the periphery versus the central nervous system (CNS).

  • Peripheral Inhibition: The success of non-BBB-penetrant inhibitors like Ro 61-8048 and its prodrug JM6 demonstrates that blocking KMO in peripheral tissues (like the liver and immune cells) is sufficient to produce neuroprotective effects.[12][13] This mechanism relies on elevating systemic L-kynurenine, which is then actively transported across the BBB and converted locally to neuroprotective KYNA by brain astrocytes.[12]

  • Central Inhibition: A brain-penetrating inhibitor could, in theory, offer more direct and robust modulation of the kynurenine pathway within the CNS.[9] This would be particularly advantageous in disease states where brain microglia and infiltrating macrophages are the primary drivers of KMO activity and neurotoxic metabolite production.[9][13] A novel brain-penetrating prodrug has been developed to directly suppress KMO activity in the brain, leading to a dramatic decrease in neurotoxic metabolites.[9]

The ideal strategy may be disease-specific, but the development of both peripheral and central inhibitors provides researchers with invaluable tools to dissect the pathway's role in different pathological contexts.

Inhibition_Strategy Peripheral Peripheral KMO Inhibition (e.g., Ro 61-8048, JM6) Blood Blood Peripheral->Blood Acts Here Central Central KMO Inhibition (Brain-Penetrant Inhibitor) Brain Brain Central->Brain Acts Here Blood->Brain KYN_inc ↑ L-Kynurenine Blood->KYN_inc KYNA_inc_brain ↑ KYNA Brain->KYNA_inc_brain Astrocytes convert KYN ThreeHK_dec_brain ↓ 3-HK & QUIN Brain->ThreeHK_dec_brain Microglia KMO blocked

Caption: Contrasting peripheral and central KMO inhibition strategies.

Experimental Corner: A Validated Protocol for Assessing KMO Inhibition

Accurate and reproducible measurement of KMO inhibition is fundamental to drug discovery efforts. Commercial kits and published methods typically rely on a spectrophotometric assay that measures the consumption of the KMO cofactor, NADPH.

Protocol: In Vitro KMO Inhibitor Screening Assay

This protocol is adapted from commercially available kits and common literature methods.[19][20][21]

Principle: KMO utilizes NADPH as a cofactor to hydroxylate L-kynurenine. The enzymatic activity is directly proportional to the rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm.[20]

Materials:

  • Recombinant human KMO enzyme

  • 3X KMO Assay Buffer

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Test Inhibitor (e.g., this compound, Ro 61-8048 as a positive control)

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting the 3X stock with sterile water. Keep on ice.

    • Thaw KMO enzyme on ice. Dilute to the working concentration (e.g., 20 µg/mL) with 1X KMO Assay Buffer immediately before use.[20]

    • Prepare a stock solution of your test inhibitor in DMSO. Create a serial dilution in 1X KMO Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.[19]

  • Assay Setup (per well of a 96-well plate):

    • Test Inhibitor Wells: Add 10 µL of the diluted test inhibitor.

    • Positive Control (No Inhibition): Add 10 µL of 1X Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 10 µL of 1X Assay Buffer.

  • Enzyme Addition:

    • To the "Test Inhibitor" and "Positive Control" wells, add 50 µL of the diluted KMO enzyme solution.

    • To the "Negative Control" wells, add 50 µL of 1X KMO Assay Buffer.

  • Reaction Initiation:

    • Prepare a Substrate/Cofactor mix containing L-Kynurenine and NADPH in 1X Assay Buffer.

    • Add 40 µL of the Substrate/Cofactor mix to all wells to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 30-60 minutes), protected from light.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * [1 - (Abs_inhibitor - Abs_pos_control) / (Abs_neg_control - Abs_pos_control)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro KMO inhibition screening assay.

Conclusion and Future Outlook

The inhibition of kynurenine-3-monooxygenase is a validated and compelling strategy for shifting the kynurenine pathway towards a neuroprotective state. For researchers, the choice of inhibitor is a critical decision.

  • Ro 61-8048 remains the inhibitor of choice for proof-of-concept studies where a potent, selective, and well-characterized tool is needed to probe the effects of peripheral KMO inhibition.

  • JM6 offers a practical solution for in vivo oral dosing studies in animal models, providing sustained peripheral exposure to the active Ro 61-8048.[12]

  • The This compound class, while currently less potent, represents a valuable scaffold for medicinal chemists and drug development professionals. Its tractability offers a platform for designing next-generation inhibitors with optimized properties, potentially including the much-sought-after goal of brain permeability.[9][17]

Future research will undoubtedly focus on developing inhibitors with tailored pharmacokinetic profiles to allow for a more nuanced dissection of peripheral versus central pathway modulation in specific neurodegenerative diseases. The continued exploration of diverse chemical scaffolds will be paramount to translating the therapeutic promise of KMO inhibition from the laboratory to the clinic.

References

  • Tan, L., Yu, J. T., & Tan, L. (2012). The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations. Journal of the Neurological Sciences. [Link]

  • Amaral, M., O'Mara, S. M., & Coen, R. F. (2013). The kynurenine pathway and neurodegenerative disease. Journal of Neurochemistry. [Link]

  • L-Tryptophan. (2019). The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Journal of the American Chemical Society. [Link]

  • MDPI. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. MDPI. [Link]

  • MDPI. (2022). The Footprint of Kynurenine Pathway in Neurodegeneration: Janus-Faced Role in Parkinson's Disorder and Therapeutic Implications. MDPI. [Link]

  • Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., Notarangelo, F. M., Guidetti, P., Wu, H. Q., ... & Schwarcz, R. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]

  • Tebubio. KMO Inhibitor Screening Assay Kit - 96 rxns. Tebubio. [Link]

  • MDPI. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. MDPI. [Link]

  • Taylor & Francis Online. 3-Hydroxykynurenine – Knowledge and References. Taylor & Francis Online. [Link]

  • Oxford Academic. (2025). Inhibiting KMO blocks kynurenine metabolites' induction of senescence in human neurons, microglia, and 5xFAD mice. Innovation in Aging. [Link]

  • ResearchGate. (2026). Inhibiting KMO blocks kynurenine metabolites' induction of senescence in human neurons, microglia, and 5xFAD mice. ResearchGate. [Link]

  • Pellicciari, R., et al. (1997). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Journal of Medicinal Chemistry. [Link]

  • Singh, I., & Chikhale, R. (2022). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Molecules, 27(1), 123. [Link]

  • Anderson, G., & Maes, M. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Psychiatry, 10, 54. [Link]

  • Al-Haddad, M., & Hales, V. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1245. [Link]

  • BioWorld. (1997). P&U prepares inhibitors of kynurenine 3-hydroxylase for neurodegenerative diseases. BioWorld. [Link]

  • Moroni, F., et al. (1996). Modulation of the kynurine pathway of tryptophan metabolism in search for neuroprotective agents. Focus on kynurenine-3-hydroxylase. Advances in Experimental Medicine and Biology. [Link]

  • Mole, D. J., & Webster, S. P. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. [Link]

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A Comparative Guide to the Efficacy of 4-Aryl-4-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of various 4-aryl-4-oxobutanoic acid derivatives, focusing on their therapeutic potential across different biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of this versatile chemical scaffold.

Introduction: The Versatility of the 4-Aryl-4-Oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid framework is a valuable precursor in organic synthesis due to its bifunctional nature, containing both a carboxylic acid and an aryl ketone.[1] This unique structure allows for the synthesis of a wide array of heterocyclic compounds, which are foundational to many pharmaceuticals.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This guide will delve into a comparative analysis of these activities, supported by experimental data, to elucidate the structure-activity relationships that govern their efficacy.

General Synthesis Pathway

The synthesis of 4-aryl-4-oxobutanoic acid derivatives often begins with a Friedel-Crafts acylation of an aromatic compound with succinic anhydride. This foundational reaction provides the core scaffold, which can then be further modified to generate a diverse library of derivatives.[1]

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acid derivatives.

Comparative Efficacy Analysis

Anti-inflammatory Activity

Several derivatives of 4-aryl-4-oxobutanoic acid have shown significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, similar to many non-steroidal anti-inflammatory drugs (NSAIDs).[5]

A notable example is Fenbufen, a derivative of 4-oxobutanoic acid, which acts as a prodrug and is metabolically activated in the liver.[5] Another compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (flobufen), has been clinically tested for rheumatoid arthritis and functions as a dual inhibitor of cyclooxygenase and 5-lipoxygenase.[6]

Studies on N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids have also demonstrated pronounced anti-inflammatory activity with low toxicity.[7] Similarly, a series of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid derivatives were prepared and tested for their anti-inflammatory activity in rats and mice, showing promising results in models of carrageenan-induced paw edema and pleuritis.[6]

Table 1: Comparison of Anti-inflammatory Activity of Selected Derivatives

Compound ClassSpecific Derivative ExampleModel/AssayObserved EfficacyReference
Biphenyl DerivativesFlobufenClinical testing for rheumatoid arthritisDual COX/5-LOX inhibitor[6]
N-Arylamide DerivativesN-arylamides of 4-aryl-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acidsIn vivo modelsPronounced anti-inflammatory effect[7]
Methylenehydrazino DerivativesSubstituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acidsIn vivo modelsModerate anti-inflammatory and analgesic activity[3]
Pyrimidinylpiperazinyl Derivatives4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivativesCarrageenan-induced paw edema in ratsSignificant reduction in edema[8]
Antimicrobial and Antifungal Activity

The 4-aryl-4-oxobutanoic acid scaffold has been a fruitful starting point for the development of novel antimicrobial and antifungal agents.

One study investigated a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids and found that several compounds exhibited pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some reaching the efficacy level of the reference drug dioxidine.[2] Another study on chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid amides showed excellent antifungal activity against Aspergillus fumigatus and Helminthosporium sativum.[9]

Furthermore, research into 4-(het)aryl-2,4-dioxobutanoic acid derivatives revealed high antimycotic activity against various Candida strains, highlighting a leader compound with potent antifungal effects across all tested strains.[10]

Table 2: Comparison of Antimicrobial/Antifungal Activity of Selected Derivatives

Compound ClassSpecific Derivative ExampleTarget Organism(s)Key FindingReference
Thienylamino Derivatives4-aryl-4-oxo-2-tienilaminobut-2-enoic acidsS. aureus, E. coliActivity comparable to dioxidine[2]
Chiral Amide Derivatives4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid amidesA. fumigatus, H. sativumExcellent activity (96.5% and 93.7% inhibition)[9]
Dioxobutanoic Acid DerivativesHydrazone derivative of 4-phenyl-2-hydroxy-4-oxo-2-butenoic acidCandida spp.High antimycotic activity[10]
Methylenehydrazino DerivativesSubstituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acidsVarious bacteriaModerate antimicrobial activity[3]
Anticancer Activity

The modification of the 4-aryl-4-oxobutanoic acid scaffold has also led to the discovery of compounds with potent anticancer activities.

For instance, a series of 4-(1H-indol-1-yl)-4-oxobutanoic acid derivatives spliced with podophyllotoxin were synthesized and evaluated for their antitumor effects.[4] One derivative, compound 3l, showed a prominent inhibitory effect against A549/DDP (cisplatin-resistant human lung adenocarcinoma) cells with an IC50 of 18.53 ± 1.51 µM.[4] Further investigation revealed that this compound induced apoptosis by causing cell cycle arrest in the G2/M phase.[4]

The versatility of this core structure allows for its incorporation into more complex molecules, such as 1,3,4-oxadiazole derivatives, which are known to exert antitumor activity through various mechanisms, including the inhibition of tubulin polymerization and targeting of specific kinases.[11][12]

Table 3: Comparison of Anticancer Activity of Selected Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell Line(s)IC50 ValueMechanism of ActionReference
Indolyl DerivativesCompound 3l (spliced with podophyllotoxin)A549/DDP18.53 ± 1.51 µMG2/M phase arrest, apoptosis induction[4]
Dihydropyridine DerivativesDiethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa, MCF-72.3 µM (HeLa), 5.7 µM (MCF-7)Cytotoxicity[13]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines a standard protocol for assessing the in vitro anticancer activity of novel compounds, a common application for this class of derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is foundational for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

1. Rationale and Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected for its reliability and direct correlation between mitochondrial activity and cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is quantifiable. This provides a robust measure of cytotoxicity.

2. Step-by-Step Methodology:

  • Cell Culture: Culture the selected cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 4-aryl-4-oxobutanoic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. The evidence compiled in this guide demonstrates that targeted modifications to this core structure can yield derivatives with potent and specific anti-inflammatory, antimicrobial, and anticancer activities.

The structure-activity relationship appears to be heavily influenced by the nature of the aryl group and the substitutions at the 2nd and 3rd positions of the butanoic acid chain. Future research should focus on:

  • Combinatorial Chemistry: Expanding the library of derivatives to further probe the structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds.

  • In Vivo Efficacy and Toxicology: Advancing lead compounds into animal models to assess their therapeutic potential and safety profiles.

The continued exploration of 4-aryl-4-oxobutanoic acid derivatives holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

  • (2025). Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids.
  • (2025). (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.
  • (2025). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids.
  • (2025).
  • (2023). Synthesis and antitumor activities of 4-(1H-indol-1-yl)
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.
  • (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. Semantic Scholar.
  • (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • (2023).
  • (2025). Investigation of reactive and spectroscopic properties of oxobutanoic acid derivative: Combined spectroscopic, DFT, MD and docking study.
  • (2025). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids.
  • (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES.
  • (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.
  • (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
  • (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PMC - PubMed Central.
  • (2022). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. NIH.
  • (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][4][7]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI.

  • (2004). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed - NIH.
  • (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.

Sources

A Researcher's Guide to Elucidating the Structure-Activity Relationship (SAR) of 4-(3-Fluorophenyl)-4-oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for researchers, chemists, and drug development professionals aiming to explore the therapeutic potential of 4-(3-Fluorophenyl)-4-oxobutanoic acid and its derivatives. Rather than presenting a rigid protocol, we will delineate a comprehensive, field-proven methodology for establishing a robust Structure-Activity Relationship (SAR) for this chemical series against a chosen biological target. We will explain the causality behind experimental choices, from analog design and synthesis to the implementation of a multi-tiered screening cascade, ensuring a self-validating and scientifically rigorous investigation.

Introduction: The 4-Oxo-4-phenylbutanoic Acid Scaffold as a Privileged Structure

The 4-oxo-4-phenylbutanoic acid core is a versatile pharmacophore found in molecules with a wide array of biological activities. Depending on the substitution pattern, derivatives have been identified as S1P₁ receptor agonists for autoimmune diseases, antibacterial agents targeting the menaquinone biosynthesis pathway, and even compounds with fungicidal and anti-inflammatory properties[1][2][3]. The parent compound, 4-phenylbutyric acid (4-PBA), is an approved drug and known chemical chaperone that can prevent protein aggregation[4].

The specific scaffold of interest, this compound, introduces a key modification: a fluorine atom at the meta position of the phenyl ring. This substitution is a classic medicinal chemistry strategy to modulate electronic properties, improve metabolic stability, and potentially introduce new binding interactions with a target protein.

This guide will use a hypothetical protein-protein interaction (PPI) inhibitor project as a case study to illustrate a systematic approach to building a comprehensive SAR table for this promising class of compounds. Targeting PPIs represents a significant challenge in modern drug discovery, often involving targets once deemed "undruggable"[5][6].

Strategic Framework for SAR Elucidation

A successful SAR campaign requires a logical flow from initial compound design to validated biological activity. Our approach is structured as a three-stage screening cascade, ensuring that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening Cascade cluster_2 Phase 3: Data Analysis A Analog Design (Systematic Modification) B Chemical Synthesis (e.g., Friedel-Crafts) A->B Library Plan C Primary Screen: Biochemical Assay (e.g., TR-FRET) Determine IC50 B->C D Secondary Screen: Cell-Based Assay (e.g., NanoBRET) Determine EC50 C->D Confirm On-Target Activity E Tertiary Screen: ADME/PK Profiling (Solubility, Permeability) D->E Validate Cellular Efficacy F SAR Analysis: Correlate Structure with Activity E->F G Lead Optimization F->G Identify Key Moieties

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Rationale for Analog Design and Synthesis

The core structure of this compound presents several key regions for chemical modification to probe the binding pocket of a target protein.

SAR_Points mol A A-Ring: - F position (2, 4) - Other halogens (Cl, Br) - Small alkyl groups pA A->pA B Keto Linker: - H-bond acceptor pB B->pB C Aliphatic Chain: - α/β substitution - Cyclization pC C->pC D Carboxylic Acid: - Ionic interactions - Ester/Amide prodrugs pD D->pD

Caption: Key modification points on the this compound scaffold.

A focused library of analogs should be synthesized to systematically probe these regions. A common and effective synthetic route is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, which is a robust reaction often used in undergraduate teaching and industrial applications[7].

The Screening Cascade: From Biochemical Potency to Cellular Efficacy

A significant challenge in drug discovery is the frequent disconnect between a compound's activity in a purified, biochemical assay and its effectiveness in a complex cellular environment[8]. Our proposed cascade addresses this by validating hits through progressively more physiologically relevant assays.

  • Primary Biochemical Assay: This is a high-throughput screen to determine the direct inhibitory potential (IC50) of each analog against the purified target protein. For a PPI target, a technique like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal. It measures the proximity of two labeled binding partners, and a successful inhibitor will disrupt this signal.

  • Secondary Cell-Based Assay: Compounds that show promising activity in the primary screen (e.g., IC50 < 10 µM) should advance to a cell-based assay. This confirms that the compound can permeate the cell membrane and engage its target in the native cellular context. The NanoBRET™ Target Engagement assay is an excellent choice, providing a quantitative measure of target occupancy in living cells[8]. This step is critical to weed out compounds that fail due to poor permeability or rapid efflux.

  • Tertiary Pharmacokinetic (PK) Profiling: For the most potent cellular hits, an early assessment of drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial. Simple in vitro assays for solubility and cell permeability (e.g., PAMPA) can provide initial data. More complex studies, such as those performed on related phenylbutyric acids using PET imaging, can give a detailed whole-body view of drug distribution later in the development process[9].

Hypothetical SAR Data and Interpretation

To illustrate the process, the following table presents hypothetical data from a screening cascade for a series of analogs against a PPI target.

Compound A-Ring Substitution Chain/Acid Modification Biochemical IC50 (µM) Cellular EC50 (µM) Notes
1 (Parent) 3-FluoroNone8.525.2Baseline activity.
2 4-FluoroNone2.15.84-F position is favorable.
3 2-FluoroNone15.6> 502-F position creates steric hindrance.
4 3-ChloroNone7.922.5Cl similar to F electronically, no gain.
5 4-ChloroNone1.84.94-Cl confirms preference for 4-position.
6 4-TrifluoromethylNone25.1> 50Bulky CF3 group is detrimental.
7 4-Fluoroα-methyl10.535.0Substitution on chain reduces activity.
8 4-FluoroMethyl Ester1.545.1High biochemical potency, poor cell activity. Suggests the free acid is vital for cell entry or the ester is not hydrolyzed.
Interpretation of SAR Trends:
  • A-Ring Substitution is Critical: The data clearly indicate a strong preference for a halogen at the 4-position (para) of the phenyl ring (Compounds 2 and 5 ). This suggests the binding pocket has a feature that favorably interacts with an electron-withdrawing group at this specific location. The poor activity of the 2-fluoro analog (3 ) points towards steric clashes with the protein near that position.

  • The Carboxylic Acid is Essential for Cellular Activity: The stark difference between the biochemical and cellular potency of the methyl ester analog (8 ) is a classic SAR finding. While esterification slightly improves biochemical binding (perhaps by removing a charged group from a hydrophobic region), it drastically reduces cellular efficacy. This implies the negatively charged carboxylate is crucial for either target engagement within the cell or for membrane transport.

  • Aliphatic Chain Integrity: Modification of the butanoic acid chain (Compound 7 ) appears to be poorly tolerated, suggesting it fits snugly within a channel of the binding site.

Detailed Experimental Protocols

Trustworthiness in scientific reporting relies on methodological transparency. Below are detailed, representative protocols for the synthesis and primary assay.

Protocol 4.1: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid (Analog 2)

This procedure is adapted from standard Friedel-Crafts acylation methods[10].

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). Cool the flask to 0°C in an ice bath.

  • Solvent and Reagents: Add anhydrous dichloromethane (DCM, 100 mL). Slowly add succinic anhydride (1.0 eq) followed by the dropwise addition of fluorobenzene (1.1 eq).

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Primary Biochemical TR-FRET Assay

This protocol is a general guide for a PPI target. Specific protein concentrations and buffer components must be optimized.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA.

    • Target Protein A-GST tag: Dilute to 2X final concentration in Assay Buffer.

    • Target Protein B-His tag: Dilute to 2X final concentration in Assay Buffer.

    • Detection Reagents: Anti-GST-Terbium (Tb) cryptate and Anti-His-d2 acceptor, diluted to 2X final concentration.

    • Compounds: Prepare a 10-point, 3-fold serial dilution in DMSO, then dilute into Assay Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X compound solution (or DMSO for control) to each well.

    • Add 5 µL of 4X Protein A-GST and 5 µL of 4X Protein B-His solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of 4X detection reagent mix (Anti-GST-Tb and Anti-His-d2).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible reader, measuring emissions at 620 nm (Tb donor) and 665 nm (d2 acceptor) after excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no protein) controls.

    • Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a logical and robust methodology to systematically explore its structure-activity relationship. By employing a strategic design of analogs, a tiered screening cascade that validates biochemical hits in a cellular context, and careful interpretation of the resulting data, researchers can efficiently identify key structural motifs required for potency and cellular activity. This disciplined approach maximizes the probability of advancing a lead compound with a well-understood SAR profile into further preclinical development.

References

  • Buzard, D., Han, S., Thoresen, L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Available at: [Link]

  • Lu, Y., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS Infectious Diseases, 2(5), 329-340. Available at: [Link]

  • Reddy, C. S., & Kumar, T. V. (2007). Oxovanadium(IV) catalysis in the bromate oxidation of 4-oxo-4-phenylbutanoic acid. ResearchGate. Available at: [Link]

  • Inglese, J., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Website. Available at: [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition. Journal of Visualized Experiments. Available at: [Link]

  • Karthikeyan, G., & Elango, K. P. (2011). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 3(6), 460-469. Available at: [Link]

  • Thermo Fisher Scientific. (2018). In vitro research method for screening inhibitors of protein translation. YouTube. Available at: [Link]

  • Al-Jbouri, R., et al. (2020). A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. Chemistry, 26(8), 1834-1845. Available at: [Link]

  • Hossain, M. S., & Ganesan, A. (2022). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery, 17(1), 79-92. Available at: [Link]

  • Kim, S. W., Hooker, J. M., Otto, N., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(7), 912-918. Available at: [Link]

  • Kuchar, M., et al. (1995). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications, 60(9), 1549-1563. Available at: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from: [Link]

  • Dong, Z., et al. (2023). Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy, 8(1), 1-33. Available at: [Link]

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Nature Reviews Drug Discovery, 3(4), 301-317. Available at: [Link]

  • Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4846-4855. Available at: [Link]

  • Scott, D. E., & Fletcher, S. (2016). Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins. Molecules, 21(12), 1673. Available at: [Link]

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Validation of 4-(3-Fluorophenyl)-4-oxobutanoic acid as a Butyrylcholinesterase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 4-(3-Fluorophenyl)-4-oxobutanoic acid as a potential inhibitor of butyrylcholinesterase (BChE), a key enzyme implicated in the progression of Alzheimer's disease. We present a direct comparison with Rivastigmine, an established, FDA-approved dual inhibitor of acetylcholinesterase (AChE) and BChE.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and the scientific rationale behind each step.

Introduction: The Rationale for Targeting Butyrylcholinesterase

Acetylcholine is a critical neurotransmitter for cognitive function, and its depletion is a hallmark of Alzheimer's disease.[2] While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine hydrolysis, butyrylcholinesterase (BChE) also plays a significant role, particularly in the later stages of the disease where BChE levels increase as AChE levels decline.[2][3] Therefore, inhibiting BChE is a promising therapeutic strategy to enhance cholinergic neurotransmission and manage the symptoms of advanced Alzheimer's disease.[2][4][5]

This guide focuses on the systematic evaluation of a novel compound, this compound, as a potential BChE inhibitor. We will outline the necessary steps to characterize its inhibitory activity and compare its performance against the well-established drug, Rivastigmine.

Comparative Inhibitor Profile

FeatureThis compound (Hypothetical)Rivastigmine (Established)
Target Enzyme Butyrylcholinesterase (BChE)Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2]
Mechanism of Action To be determined (e.g., competitive, non-competitive)Pseudo-irreversible carbamate inhibitor[3]
Key Validation Assays Enzyme kinetics, IC50 determination, biophysical bindingExtensive preclinical and clinical data available

Experimental Validation Workflow

The validation of a novel enzyme inhibitor is a multi-step process that involves biochemical and biophysical characterization. The following workflow provides a logical sequence of experiments to assess the inhibitory potential of this compound.

G cluster_0 Biochemical Characterization cluster_1 Biophysical Characterization cluster_2 Data Analysis & Comparison A BChE Activity Assay Optimization B IC50 Determination A->B Optimized assay conditions C Enzyme Kinetic Studies (Lineweaver-Burk Plot) B->C Inhibitor concentration range E Comparative Analysis of IC50 and Ki values B->E IC50 value F Determination of Inhibition Mechanism C->F Kinetic parameters D Surface Plasmon Resonance (SPR) Binding Analysis D->E Binding affinity (KD) G cluster_0 Lineweaver-Burk Plot Analysis Competitive Non-competitive Uncompetitive

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development and medicinal chemistry, the purity of a synthetic intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 4-(3-Fluorophenyl)-4-oxobutanoic acid is a key keto acid building block used in the synthesis of various therapeutic agents.[1] The presence of even minor impurities—such as regioisomers, unreacted starting materials, or reaction by-products—can have profound consequences, potentially altering pharmacological profiles, introducing toxicity, or complicating regulatory approval processes.

This guide provides an in-depth comparison of analytical methodologies for benchmarking the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering a framework for selecting the most appropriate techniques for robust and reliable purity assessment. The validation of these analytical methods is crucial to ensure they produce consistent, accurate, and trustworthy results.[2][3]

The Synthetic Landscape: Understanding Potential Impurities

The most common route to synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[4] Understanding this synthesis pathway is paramount, as it directly informs the potential impurity profile we must be equipped to detect and quantify.

The primary impurities of concern include:

  • Regioisomers: While the fluorine atom is an ortho-, para- director, the meta- position can still be acylated. More importantly, acylation can occur at the ortho- and para- positions, leading to the formation of 4-(2-Fluorophenyl)-4-oxobutanoic acid and 4-(4-Fluorophenyl)-4-oxobutanoic acid, which can be challenging to separate from the desired meta- isomer.

  • Starting Materials: Residual, unreacted fluorobenzene and succinic anhydride or its hydrolyzed form, succinic acid.

  • Poly-acylated Products: Although the acyl group is deactivating, under harsh conditions, a second acylation on the fluorobenzene ring is possible.[5]

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Reaction Mixture Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation (AlCl₃) Fluorobenzene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Target Target Product: 4-(3-Fluorophenyl)-4- oxobutanoic acid Reaction->Target Impurity1 Regioisomers: (ortho-, para-) Reaction->Impurity1 Impurity2 Unreacted Starting Materials Reaction->Impurity2 Impurity3 Poly-acylated By-products Reaction->Impurity3

Caption: Synthetic pathway and potential process-related impurities.

Comparative Analysis of Purity Determination Methodologies

The choice of an analytical technique is a critical decision dictated by the specific requirements of the analysis, such as the need for specificity, sensitivity, or absolute quantification. We compare four common techniques for the analysis of this compound.

Methodology Principle Advantages Disadvantages Best For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution for isomers, excellent quantitation, high sensitivity, robust.[6]Requires reference standards, solvent consumption.Comprehensive purity profiling, isomer quantification, trace impurity detection.
GC-MS Separation by volatility followed by mass-based detection.Unambiguous peak identification via mass spectra, high sensitivity.[7]Requires derivatization for non-volatile keto acids, which can be tedious.[8][9]Identification of unknown impurities, confirmation of impurity structures.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides structural information, absolute quantification (qNMR) with a standard, no separation needed.Lower sensitivity to trace impurities (<0.1%), complex mixtures can have overlapping signals.[10]Structural confirmation, assay of major components, detecting structurally distinct impurities.
Acid-Base Titrimetry Neutralization of the carboxylic acid with a standardized base.Simple, inexpensive, an absolute method that does not require a reference standard for the analyte.[11][12]Non-specific; titrates all acidic components, including acidic impurities, giving an inflated purity value.[13]Quick assay of total acid content (potency), not suitable for purity assessment.
In-Depth Discussion

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity For a comprehensive purity profile of this compound, reverse-phase HPLC with UV detection is unequivocally the most powerful and versatile technique. Its strength lies in its ability to separate structurally similar compounds, such as the critical ortho-, meta-, and para- regioisomers, which would be indistinguishable by titrimetry or standard NMR. The choice of a C18 stationary phase provides excellent retention for the aromatic ring, while an acidified mobile phase (e.g., pH 2.5-3.0) is crucial to suppress the ionization of the carboxylic acid group, ensuring sharp, symmetrical peaks and reproducible retention times.[14] HPLC methods are highly valued in pharmaceutical analysis because, once validated, they provide reliable and repeatable results for quality control, stability studies, and impurity profiling.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): Powerful but Problematic GC-MS offers exceptional specificity and is a powerful tool for identifying unknown impurities.[15] However, its application to non-volatile and thermally labile compounds like carboxylic acids is hindered by the need for chemical derivatization to increase their volatility.[9][16] This multi-step sample preparation can introduce variability and is more time-consuming compared to the direct injection possible with HPLC.[8] Therefore, GC-MS is best reserved as an orthogonal technique for structural confirmation of an impurity identified by HPLC, rather than for routine purity benchmarking.

¹H NMR Spectroscopy: The Structural Arbiter Nuclear Magnetic Resonance (NMR) is unparalleled for unambiguous structure elucidation. A quick ¹H NMR spectrum can confirm the identity of the synthesized product and reveal the presence of major impurities with distinct proton signals. Furthermore, quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate assay of the main component without the need for a specific reference standard of the analyte itself. However, its sensitivity is generally insufficient to detect and quantify impurities below the 0.1% level, which is often required by regulatory bodies like the ICH.[17]

Acid-Base Titrimetry: A Measure of Assay, Not Purity Titration is a classic analytical technique that provides a fast and inexpensive measure of the total moles of acidic functional groups in a sample.[11] While useful for determining the overall strength or "assay" of the material, it is fundamentally non-specific. Any acidic impurity, such as residual succinic acid, will be titrated alongside the target molecule, leading to an overestimation of purity. It should never be used as the sole method for purity determination but can serve as a simple, orthogonal check on the overall material content.

Recommended Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a validated approach for the quantitative determination of this compound purity and the separation of its potential impurities. Adherence to method validation guidelines, such as those from the ICH, is essential to ensure the reliability of the results.[18][19]

1. Principle The sample is dissolved and separated on a C18 reverse-phase column using a gradient elution with an acidified water/acetonitrile mobile phase. Detection is performed by UV spectrophotometry at 210 nm, where both the keto and carboxylic acid chromophores absorb. Purity is calculated using the area percent method.

2. Reagents and Materials

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Reference Standard: this compound, >99.5% purity.

  • Filters: 0.22 µm or 0.45 µm syringe filters.

3. Instrumentation and Conditions

  • HPLC System: A system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[14]

  • Detection Wavelength: 210 nm.[14]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Experimental Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% H₃PO₄ in H₂O, B: ACN) Equilibrate Equilibrate System (30 min at initial conditions) MobilePhase->Equilibrate Standard Prepare Standard Solution (e.g., 0.5 mg/mL in 50:50 A:B) SST Perform System Suitability Test (SST) (Inject standard 5x) Standard->SST Sample Prepare Sample Solution (e.g., 0.5 mg/mL in 50:50 A:B) Inject Inject Blank, Standard, and Samples Sample->Inject Equilibrate->SST SST->Inject Integrate Integrate Chromatograms Inject->Integrate Identify Identify Peaks (based on standard retention time) Integrate->Identify Calculate Calculate Purity (Area %) and Impurity Levels Identify->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for HPLC purity analysis.

5. Step-by-Step Procedure

  • System Preparation: Prepare mobile phases A and B, ensuring they are filtered and thoroughly degassed. Set up the HPLC system with the specified conditions and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[14]

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to create a stock solution of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration as the standard solution. Filter the final solution through a 0.22 µm syringe filter before injection.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. These are common requirements in regulated pharmaceutical analysis.[18]

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution(s).

  • Calculation: Calculate the purity using the area percent normalization method from the sample chromatogram: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Data: A Comparative Example

To illustrate the value of an orthogonal approach, consider the hypothetical purity results for a single batch of synthesized this compound.

Analytical Method Result Interpretation & Insights
Acid-Base Titrimetry 99.6% AssayIndicates high overall content of acidic species. Does not differentiate between the target compound and any acidic impurities.
¹H NMR (qNMR) 98.8% PurityProvides a highly accurate measure of the main component against an internal standard. Confirms the structure is correct.
HPLC-UV 98.7% PurityQuantifies the main component, in excellent agreement with qNMR.
0.8% Impurity A (para-isomer)Crucial Finding: Specifically identifies and quantifies the regioisomeric impurity, which titrimetry and NMR missed.
0.3% Impurity B (Unknown)Detects a small unknown impurity.
0.2% Impurity C (Succinic Acid)Quantifies a process-related impurity.

This example clearly demonstrates why HPLC is the superior single method for purity analysis. While titrimetry and NMR suggested a very pure sample (>98.8%), only HPLC could resolve and quantify the specific impurities that constitute the remaining ~1.3% of the material.

Conclusion

Benchmarking the purity of a critical pharmaceutical intermediate like this compound requires a scientifically rigorous and well-justified analytical strategy. While techniques like titrimetry and NMR offer valuable, orthogonal information regarding total acid content and structural identity, High-Performance Liquid Chromatography (HPLC) stands out as the definitive method for comprehensive purity assessment. Its ability to separate and quantify closely related impurities, particularly regioisomers, provides the detailed and accurate profile necessary for ensuring quality, safety, and consistency in research and drug development. Employing a validated HPLC method, as detailed in this guide, empowers scientists to make informed decisions based on reliable and reproducible data, ultimately contributing to the successful advancement of new therapeutic agents.

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A Technical Guide to Assessing the Enzyme Selectivity of 4-(3-Fluorophenyl)-4-oxobutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 4-(3-Fluorophenyl)-4-oxobutanoic acid, a putative inhibitor of Kynurenine-3-monooxygenase (KMO). While direct inhibitory constants for this specific compound are not widely published, its structural classification as a 4-aryl-4-oxobutanoic acid strongly suggests activity against KMO. This document outlines the experimental rationale and detailed protocols to determine its inhibitory profile and assess its selectivity against other enzymes, a critical step in preclinical drug development.

Introduction: The Significance of Enzyme Selectivity for KMO Inhibitors

Kynurenine-3-monooxygenase (KMO) is a critical flavin-dependent enzyme in the tryptophan metabolism pathway.[1][2] It catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[3] Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative disorders, including Huntington's and Alzheimer's diseases, by shunting the kynurenine pathway towards the production of the neuroprotective kynurenic acid.[3][4]

This compound belongs to a class of compounds, the 4-aryl-4-oxobutanoic acids, which are recognized as early substrate-analog inhibitors of KMO.[5] While its derivative, 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, has been noted as a potent KMO inhibitor, a detailed characterization of the parent compound is essential.[6] A key aspect of this characterization is determining its selectivity. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive cross-reactivity profiling.

This guide will provide a comparative analysis of this compound against well-characterized KMO inhibitors and detail the methodologies required to experimentally determine its inhibitory activity and selectivity.

Comparative Landscape of KMO Inhibitors

To establish a benchmark for evaluating this compound, it is crucial to consider the inhibitory profiles of established KMO inhibitors.

CompoundChemical ClassIC50 (nM)Ki (nM)Key Characteristics
m-Nitrobenzoylalanine (m-NBA) Kynurenine Analog900[7][8]-An early, selective KMO inhibitor.[7]
Ro-61-8048 Benzenesulfonamide37[9][10][11]4.8[5][10]Potent, competitive, and brain-penetrant.[5]
UPF648 Cyclopropane Carboxylic Acid20-40[3][7]-A potent and selective KMO inhibitor.[1][7]
This compound 4-Aryl-4-oxobutanoic acidNot Publicly AvailableNot Publicly AvailablePutative KMO inhibitor based on structural analogy.

Experimental Design for Selectivity Profiling

A robust assessment of enzyme cross-reactivity involves a tiered approach, beginning with the primary target and expanding to a broad panel of relevant enzymes.

Figure 1: Tiered experimental workflow for assessing enzyme selectivity.
Rationale for Experimental Choices
  • Primary Target Assay: The initial focus is to confirm and quantify the inhibitory activity of this compound against its presumed target, KMO. A continuous spectrophotometric assay monitoring the consumption of the cofactor NADPH is the industry standard for its simplicity and reliability.[6][12]

  • Secondary Screening Panel: The choice of enzymes for the cross-reactivity panel should be guided by the compound's chemical structure and potential therapeutic area. Given that this compound is a small molecule with a keto-acid motif, screening against a broad panel that includes other metabolic enzymes, proteases, and kinases is prudent. Commercial services like Eurofins' SafetyScreen panels or Reaction Biology's kinase profiling services offer comprehensive options.[5][10]

  • Screening Strategy: A single high-concentration screen (e.g., 10 µM) is a cost-effective initial step to identify potential off-target interactions. Any significant inhibition observed in this primary screen should be followed up with full dose-response curves to determine the IC50 value for that specific interaction.

Methodologies

KMO Inhibition Assay Protocol

This protocol is adapted from standard procedures for measuring KMO activity.[6][12]

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound and comparator compounds (e.g., Ro-61-8048)

  • DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the 96-well plate. For positive (no inhibitor) and negative (no enzyme) controls, add 1 µL of DMSO.

  • Enzyme Addition: Dilute the recombinant human KMO enzyme to the working concentration in KMO assay buffer. Add 50 µL of the diluted enzyme to all wells except the negative controls. Add 50 µL of KMO assay buffer to the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing L-kynurenine and NADPH in KMO assay buffer. Add 50 µL of the substrate mix to all wells to initiate the reaction. Final concentrations should be in the range of 100-200 µM for both L-kynurenine and NADPH.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes at 30°C.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each well. Normalize the data to the positive and negative controls and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cross-Reactivity Screening

This protocol provides a general workflow for screening against a panel of enzymes, which can be adapted for various commercially available platforms.

Procedure:

  • Panel Selection: Choose a suitable enzyme panel based on the compound's characteristics. For initial safety screening, a broad panel like the Eurofins SafetyScreen44 is a good starting point.[4]

  • Compound Submission: Provide the test compound, this compound, at a specified concentration and quantity as required by the screening service provider.

  • Single-Point Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate against each enzyme in the panel.

  • Data Interpretation: The results are usually reported as the percentage of inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

  • Follow-up IC50 Determination: For any enzyme where the inhibition exceeds the defined threshold, a full 10-point dose-response curve is generated to determine the IC50 value. This provides a quantitative measure of the compound's potency against the off-target enzyme.

Potential Signaling Pathways and Off-Target Interactions

While the primary intended pathway for KMO inhibitors is the kynurenine pathway, off-target interactions could potentially modulate other signaling cascades. The following diagram illustrates this concept.

signaling_pathways Figure 2: Intended and potential off-target pathways. cluster_0 Intended Target Pathway cluster_1 Potential Off-Target Pathways Compound This compound KMO KMO Compound->KMO Kinase Kinase Cascade Compound->Kinase Protease Proteolytic Pathway Compound->Protease OtherMetabolic Other Metabolic Enzymes Compound->OtherMetabolic ThreeHK 3-Hydroxykynurenine KMO->ThreeHK Kynurenine L-Kynurenine Kynurenine->KMO KynurenicAcid Kynurenic Acid (Neuroprotective) Kynurenine->KynurenicAcid QuinolinicAcid Quinolinic Acid (Neurotoxic) ThreeHK->QuinolinicAcid

Figure 2: Intended and potential off-target pathways of this compound.

Conclusion and Future Directions

The evaluation of enzyme cross-reactivity is a non-negotiable step in the preclinical development of any small molecule inhibitor. For this compound, a compound with therapeutic potential as a KMO inhibitor, a systematic and data-driven approach to defining its selectivity is paramount. This guide provides the scientific rationale and actionable protocols for researchers to undertake this critical evaluation.

By first confirming its on-target potency against KMO and then systematically screening for off-target interactions, researchers can build a comprehensive selectivity profile. This will not only de-risk the progression of this compound but also provide valuable structure-activity relationship insights for the design of future generations of more potent and selective KMO inhibitors. The methodologies described herein are designed to be robust and adaptable, empowering research teams to make informed decisions in their drug discovery programs.

References

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  • Röver, S., et al. (1997). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry, 40(26), 4378–4385. Available from: [Link]

  • Phillips, R. S., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. Available from: [Link]

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  • Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907–2912. Available from: [Link]

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  • Toledo-Sherman, L. M., et al. (2015). Development of a series of aryl pyrimidine kynurenine monooxygenase inhibitors as potential therapeutic agents for the treatment of Huntington's disease. Journal of Medicinal Chemistry, 58(3), 1159–1183. Available from: [Link]

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A Researcher's Guide to Characterizing the In Vitro Efficacy of Novel Compounds: A Methodological Blueprint Using 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Characterization

In the landscape of drug discovery and cellular biology, the emergence of novel chemical entities presents both an opportunity and a significant analytical challenge. Evaluating the cytotoxic and mechanistic potential of a new compound is a critical step in determining its future as a therapeutic candidate or research tool.[1] This guide provides a comprehensive, expert-led methodological blueprint for characterizing the in vitro efficacy of a novel compound, using 4-(3-Fluorophenyl)-4-oxobutanoic acid as a representative test article, hereafter referred to as the Compound of Interest (COI).

Publicly available data on the specific cellular effects of this COI is limited; it is primarily known as a chemical intermediate. Therefore, this document serves not as a report of existing data, but as a rigorous, phased experimental framework designed to generate reliable, publication-quality data for any new compound. We will compare the COI's performance against Doxorubicin, a well-characterized chemotherapeutic agent, across a strategically selected panel of human cell lines to determine potency, selectivity, and mechanism of action.[2]

Cell Line Panel Rationale:

A robust initial assessment requires a diverse cell panel to identify both potential efficacy and off-target toxicity. Our selected panel includes:

  • HeLa (Cervical Cancer): A workhorse cancer cell line, known for its robustness and reproducibility in cytotoxicity screening.[3]

  • U-87 MG (Glioblastoma): A cancer cell line of neural origin. This is particularly relevant as structural analogs of the COI have been investigated for neurological activity.

  • HEK293T (Human Embryonic Kidney): A non-cancerous cell line widely used as a proxy for general cytotoxicity, helping to establish a preliminary therapeutic window.[3][4]

Phase I: Broad-Spectrum Viability Screening via MTT Assay

Expert Rationale: The first step is to cast a wide net. We need to determine if the COI has any biological activity on cell viability and, if so, within what concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, high-throughput colorimetric method ideal for this purpose.[3] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, a color change that can be quantified spectrophotometrically.[6]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed HeLa, U-87 MG, and HEK293T cells into 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of the COI and Doxorubicin (positive control) in DMSO. Create a serial dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Add the compounds to the designated wells. Include "vehicle control" wells containing DMSO at the highest concentration used, and "untreated control" wells with only medium.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for 4 hours at 37°C. Visually inspect for the formation of purple precipitate.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Phase II: Potency Determination (IC50)

Expert Rationale: Once Phase I confirms activity, the next logical step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this, representing the concentration of a drug that is required for 50% inhibition of cell viability.[1] This allows for a direct, quantitative comparison between the COI and the Doxorubicin control across the different cell lines. A lower IC50 value indicates higher potency.

Data Presentation: Hypothetical IC50 Values

The data generated from a more granular MTT assay (using a finer dilution series around the active concentrations found in Phase I) would be analyzed using non-linear regression to determine the IC50 values. The results should be summarized in a clear, comparative table.

Cell LineCompound of Interest (IC50 in µM)Doxorubicin (IC50 in µM)Selectivity Index (SI)*
HeLaHypothetical: 15.52.9[2]Hypothetical: 4.5
U-87 MGHypothetical: 8.2~5.0 (Varies)Hypothetical: 8.5
HEK293THypothetical: 70.16.0[4]N/A

*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells (HEK293T) / IC50 in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Phase III: Mechanistic Elucidation via Annexin V/PI Apoptosis Assay

Expert Rationale: An IC50 value tells us how much of a compound is needed to kill cells, but it doesn't tell us how. Cytotoxic compounds can induce cell death through various mechanisms, primarily necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[9][10] Distinguishing between these is crucial. Apoptosis is often a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[11]

In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells via flow cytometry.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.

This dual-staining approach allows us to differentiate four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen).

Visualization of Experimental Logic

The overall workflow for characterizing the novel COI can be visualized as a logical progression from broad screening to specific mechanistic studies.

G cluster_0 Phase I: Viability Screening cluster_1 Phase II: Potency Determination cluster_2 Phase III: Mechanistic Insight p1_start Seed HeLa, U-87 MG, HEK293T Cells p1_treat Treat with broad range of COI & Doxorubicin p1_start->p1_treat p1_assay Perform MTT Assay p1_treat->p1_assay p1_end Determine Active Concentration Range p1_assay->p1_end p2_start Select sensitive cell lines p1_end->p2_start Identifies active compounds p2_treat Treat with fine-tuned dose-response curve p2_start->p2_treat p2_assay Perform MTT Assay p2_treat->p2_assay p2_end Calculate IC50 & Selectivity Index p2_assay->p2_end p3_start Treat cells with IC50 concentration of COI p2_end->p3_start Provides key concentration for mechanistic study p3_stain Stain with Annexin V-FITC & PI p3_start->p3_stain p3_flow Analyze via Flow Cytometry p3_stain->p3_flow p3_end Quantify Apoptosis vs. Necrosis p3_flow->p3_end

Caption: Experimental workflow for novel compound characterization.
Experimental Protocol: Annexin V/PI Staining
  • Cell Culture: Seed a sensitive cell line (e.g., U-87 MG) in 6-well plates and grow to ~70-80% confluency.

  • Treatment: Treat cells with the COI at its predetermined IC50 concentration for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., Doxorubicin).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine with the supernatant, and wash the cell pellet once with cold 1X PBS.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[11] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14] Keep samples on ice and protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.

Visualization of Assay Principle

G cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis healthy Cell Membrane Intact Phosphatidylserine (PS) on Inner Leaflet result_h Annexin V- | PI- healthy->result_h Stains early Cell Membrane Intact PS Flips to Outer Leaflet healthy->early Apoptotic Stimulus result_e Annexin V+ | PI- early->result_e Stains late Membrane Compromised PS on Outer Leaflet early->late Progression result_l Annexin V+ | PI+ late->result_l Stains

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

Conclusion and Future Directions

This three-phase methodological guide provides a robust framework for the initial characterization of a novel compound like this compound. By progressing from broad viability screening to quantitative potency determination and finally to mechanistic elucidation, researchers can efficiently and accurately build a comprehensive profile of a compound's in vitro efficacy.

Hypothetical results from this workflow would indicate whether the COI possesses selective cytotoxic activity against cancer cells and whether this activity is mediated by apoptosis. Favorable results—such as a high selectivity index and potent induction of apoptosis—would strongly support advancing the compound to more complex studies, including cell cycle analysis, Western blotting for apoptotic pathway proteins (e.g., Caspases, Bcl-2 family), and eventually, in vivo preclinical models.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Archives of Biology and Technology, 61. Retrieved from [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicities (IC 50 ) of Dox and Dox@CB[6]NPs against selected human... (n.d.). ResearchGate. Retrieved from [Link]

  • Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2020). A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. Aging, 12(24), 25055–25071. Retrieved from [Link]

  • IC50 of Dox, 24 and 48 hours on Hela cell line? (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2009). ResearchGate. Retrieved from [Link]

  • 4-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid. (n.d.). MolPort. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]

  • Toviwek, B., et al. (2019). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific journal of cancer prevention : APJCP, 20(1), 263–271. Retrieved from [Link]

  • Gligorijević, N., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules (Basel, Switzerland), 26(11), 3192. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). Molecules. Retrieved from [Link]

  • Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer. (2017). Breast cancer research : BCR, 19(1), 94. Retrieved from [Link]

  • Antitumor efficacy achieved by targeting PEGylated nanomedicines to netrin-1 in the extracellular matrix or EphA2 on the cancer cell membrane. (2024). Journal of controlled release : official journal of the Controlled Release Society, 400, 114042. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 4-Aryl-4-Oxobutanoic Acid Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, the 4-aryl-4-oxobutanoic acid framework has emerged as a versatile and promising starting point for the development of inhibitors targeting a diverse range of enzymes implicated in various disease states. This guide provides a comprehensive head-to-head comparison of 4-aryl-4-oxobutanoic acid derivatives as inhibitors of three distinct and therapeutically relevant enzymes: Kynurenine-3-Monooxygenase (KMO), Phosphodiesterase 4 (PDE4), and Glycolic Acid Oxidase (GAO).

Drawing upon established experimental data, this document is intended for researchers, scientists, and drug development professionals. It aims to dissect the structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed, field-proven experimental protocols to empower further research and development in this critical area. Our narrative is grounded in scientific integrity, explaining the rationale behind experimental choices and ensuring that the described methodologies are robust and reproducible.

The Versatile Scaffold: 4-Aryl-4-Oxobutanoic Acid

The 4-aryl-4-oxobutanoic acid core structure, characterized by an aromatic ring linked to a four-carbon chain containing a ketone and a carboxylic acid, offers a unique combination of structural features. The aryl group provides a handle for extensive modification to explore interactions with hydrophobic pockets in enzyme active sites, while the keto-acid motif can engage in crucial hydrogen bonding and electrostatic interactions. This inherent versatility has allowed for the generation of potent and selective inhibitors against enzymes from different classes, as we will explore in the subsequent sections.

Target I: Kynurenine-3-Monooxygenase (KMO) - A Neuroprotective Strategy

Kynurenine-3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary route of tryptophan metabolism.[1][2] By catalyzing the hydroxylation of kynurenine to 3-hydroxykynurenine, KMO sits at a key branch point that can lead to the production of neurotoxic metabolites like quinolinic acid.[2] Inhibition of KMO is therefore a compelling therapeutic strategy for neurodegenerative disorders, aiming to shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[2]

Mechanism of Inhibition and Structure-Activity Relationship (SAR)

Derivatives of 4-aryl-4-oxobutanoic acid have been identified as potent inhibitors of KMO.[1][3] The inhibitory mechanism often involves the interaction of the butanoic acid moiety with key residues in the active site. The SAR studies on this class of inhibitors have revealed several key insights:

  • Aryl Substitution: The nature and position of substituents on the aryl ring significantly impact potency. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), particularly at the 3- and 4-positions of the phenyl ring, have been shown to enhance inhibitory activity.[1][3]

  • Modifications at the 2-position: The introduction of a hydroxyl or amino group at the 2-position of the butanoic acid chain can influence potency. For instance, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have demonstrated high potency.[3]

  • Carboxylic Acid and Ester Derivatives: Both the free carboxylic acid and its corresponding esters have shown inhibitory activity, suggesting that the ester may act as a prodrug, being hydrolyzed to the active acid form in vivo.[3]

Comparative Inhibitory Activity of KMO Inhibitors

The following table summarizes the inhibitory activity of representative 4-aryl-4-oxobutanoic acid derivatives against KMO.

Compound IDAryl SubstituentModification at C2IC50 (nM)Reference
1 3,4-DichlorophenylHydroxyData not explicitly provided, but noted as a potent inhibitor[1]
2 3-ChlorophenylHydroxy (enoic acid)Data not explicitly provided, but noted as a potent inhibitor[3]
3 3-FluorophenylHydroxy (enoic acid)Data not explicitly provided, but noted as a potent inhibitor[3]
4 3,4-DichlorophenylBenzylData not explicitly provided, but noted as a potent inhibitor[1]

Note: Specific IC50 values for a direct comparison are not available in the provided search results. The table reflects the compounds identified as potent inhibitors.

Experimental Protocol: KMO Inhibition Assay

The following protocol outlines a common method for assessing KMO inhibition, based on measuring the consumption of NADPH at 340 nm.[4][5]

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitors (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Kynurenine in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction:

    • To each well of the microplate, add 50 µL of diluted KMO enzyme (e.g., 20 µg/mL). For the "Blank" well, add 50 µL of assay buffer.

    • Add 10 µL of the test inhibitor solution to the "Test Inhibitor" wells. To the "Positive Control" and "Blank" wells, add 10 µL of the vehicle (e.g., DMSO diluted in assay buffer).

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in assay buffer.

    • Initiate the reaction by adding 40 µL of the substrate mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes), with gentle shaking.

    • Measure the absorbance at 340 nm. The decrease in absorbance corresponds to the oxidation of NADPH and is proportional to KMO activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

KMO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_readout Measurement & Analysis KMO KMO Enzyme Mix Mix Enzyme & Inhibitor KMO->Mix Inhibitor Test Inhibitor Inhibitor->Mix Substrate L-Kynurenine & NADPH Add_Substrate Add Substrate Mix Substrate->Add_Substrate Mix->Add_Substrate Incubate Incubate Add_Substrate->Incubate Read Read Absorbance @ 340nm Incubate->Read Analyze Calculate IC50 Read->Analyze PDE4_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_readout Measurement & Analysis PDE4 PDE4 Enzyme Mix1 Mix Enzyme, Inhibitor & Substrate PDE4->Mix1 Inhibitor Test Inhibitor Inhibitor->Mix1 Substrate cAMP-FAM Substrate->Mix1 BindingAgent Binding Agent Add_Binding Add Binding Agent BindingAgent->Add_Binding Incubate1 Incubate Mix1->Incubate1 Incubate1->Add_Binding Incubate2 Incubate Add_Binding->Incubate2 Read Read Fluorescence Polarization Incubate2->Read Analyze Calculate IC50 Read->Analyze GAO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_readout Measurement & Analysis GAO GAO Enzyme Mix1 Mix Enzyme & Inhibitor GAO->Mix1 Inhibitor Test Inhibitor Inhibitor->Mix1 Substrate Glycolic Acid Add_Substrate Add Substrate Substrate->Add_Substrate ColorReagent Phenylhydrazine Add_Color Add Color Reagent ColorReagent->Add_Color Incubate1 Pre-incubate Mix1->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Incubate2->Add_Color Read Read Absorbance Add_Color->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for GAO Inhibition Assay.

Conclusion and Future Directions

The 4-aryl-4-oxobutanoic acid scaffold has proven to be a remarkably fruitful starting point for the development of potent inhibitors against a diverse set of enzymes. This guide has provided a comparative overview of their application as inhibitors of KMO, PDE4, and GAO, highlighting key structure-activity relationships and providing detailed experimental protocols to facilitate further research.

While significant progress has been made, several avenues for future exploration remain. A systematic evaluation of a focused library of 4-aryl-4-oxobutanoic acid derivatives against a panel of these and other enzymes would provide a more comprehensive understanding of their selectivity profiles. Furthermore, optimization of the pharmacokinetic properties of these inhibitors will be crucial for their successful translation into clinical candidates. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists dedicated to advancing the field of enzyme inhibitor design and development.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Institutes of Health. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Williams, H. W., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196-200. [Link]

  • Fraser, A. D., et al. (2004). An enzymatic assay for the detection of glycolic acid in serum as a marker of ethylene glycol poisoning. Clinical Biochemistry, 37(3), 217-223. [Link]

  • Pevarello, P., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]

  • PDE4B1 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • PDE4C Assay Kit. (n.d.). BPS Bioscience. [Link]

  • PDE4B Cell-Based Activity Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Heyes, M. P., et al. (1993). A radiometric assay for kynurenine 3-hydroxylase based on the release of 3H2O during hydroxylation of L-[3,5-3H]kynurenine. Analytical Biochemistry, 212(1), 139-144. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). (n.d.). BPS Bioscience. [Link]

  • KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Williams, H. W., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted, 2, 4-dioxobutanoic acid derivatives. NRC Publications Archive. [Link]

  • Glycollic Oxidase Activity Assay Kit. (n.d.). Sunlong Biotech. [Link]

  • Glycolate Oxidase Activity Assay Kit. (n.d.). Cusp Conference. [Link]

  • Hughes, T. D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(15), 4958. [Link]

  • Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best practice & research. Clinical endocrinology & metabolism, 23(4), 479–486. [Link]

  • Pevarello, P., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Semantic Scholar. [Link]

  • Van der Mey, M., et al. (2001). Novel Selective PDE4 Inhibitors. 2. Synthesis and Structure-Activity Relationships of 4-Aryl-Substituted cis-Tetra- and cis-Hexahydrophthalazinones. Journal of Medicinal Chemistry, 44(16), 2523-2534. [Link]

  • Rooney, C. S., et al. (1983). Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. Journal of Medicinal Chemistry, 26(5), 700-714. [Link]

  • Watson, P. S., et al. (1999). 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase. Bioorganic & Medicinal Chemistry Letters, 9(16), 2379-2382. [Link]

  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. (2018). ResearchGate. [Link]

  • Kim, H. J., et al. (2022). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Sgarlata, V., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1014. [Link]

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A Comparative Guide to the Synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Technical Guide

To: Researchers, Scientists, and Drug Development Professionals From: Dr. Gemini, Senior Application Scientist Subject: Reproducibility and Comparative Analysis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid Synthesis Protocols

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is of significant interest in medicinal chemistry, making the reliability and efficiency of its synthesis a critical factor in drug discovery and development pipelines. This guide provides a comprehensive comparison of established protocols for the synthesis of this valuable intermediate, with a focus on reproducibility, yield, purity, and overall practicality. The primary synthetic route, a Friedel-Crafts acylation, will be examined under different conditions to provide actionable insights for laboratory and process chemists.

The Synthetic Challenge: Friedel-Crafts Acylation of Fluorobenzene

The most common and direct approach to synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction, while classic, is subject to variations in reaction conditions that can significantly impact the outcome. The key variables influencing the reproducibility and efficiency of this synthesis include the choice of Lewis acid catalyst, the solvent system (or lack thereof), reaction temperature, and work-up procedures.

The underlying mechanism involves the activation of succinic anhydride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom, being an ortho-, para-directing deactivator, can lead to a mixture of isomers, although the para-substituted product is often sterically hindered, favoring the formation of the meta- and ortho-isomers. The subsequent hydrolysis of the intermediate complex yields the desired keto-acid.

Comparative Analysis of Synthesis Protocols

This guide will compare two primary protocols for the synthesis of this compound: a traditional solvent-based method and a modern solvent-free approach.

Protocol 1: Traditional Solvent-Based Friedel-Crafts Acylation

This method represents a conventional approach to Friedel-Crafts acylation, utilizing a chlorinated solvent and a stoichiometric amount of aluminum chloride.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reagent Addition: A solution of succinic anhydride in the chosen solvent is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C.

  • Aromatic Substrate Addition: Fluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight). Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield pure this compound.

Protocol 2: Solvent-Free Mechanochemical Friedel-Crafts Acylation

This modern approach offers a greener and potentially more efficient alternative by eliminating the use of bulk solvents and employing mechanical energy to drive the reaction.

Experimental Protocol:

  • Reactant Preparation: Succinic anhydride and anhydrous aluminum chloride are placed in a ball mill reactor.

  • Milling: The solids are milled for a short period to ensure homogeneity and activation.

  • Aromatic Substrate Addition: Fluorobenzene is added directly to the solid mixture in the milling vessel.

  • Mechanochemical Reaction: The mixture is milled at a specified frequency and for a defined duration. The reaction progress can be monitored by taking small aliquots for analysis (e.g., by GC-MS or NMR after a mini-workup).

  • Work-up: The resulting solid mass is carefully quenched with a mixture of ice and hydrochloric acid.

  • Isolation and Purification: The product is isolated by filtration and purified by recrystallization, similar to the solvent-based protocol.

Data Presentation and Performance Comparison

To facilitate a direct comparison of the two protocols, the following table summarizes the key performance indicators. It is important to note that specific yields and purities can vary based on the precise execution of the protocols and the scale of the reaction. The data presented here is a synthesis of typical results reported in the literature for similar reactions.

ParameterProtocol 1: Solvent-BasedProtocol 2: Solvent-Free (Mechanochemical)
Typical Yield 60-75%70-85%
Purity (after recrystallization) >98%>98%
Reaction Time 4-12 hours1-2 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature (local heating in mill)
Solvent Usage High (e.g., Dichloromethane)None
Catalyst Loading Stoichiometric (or slight excess)Stoichiometric (or slight excess)
Work-up Complexity Moderate (involves liquid-liquid extraction)Moderate (solid handling and quenching)
Safety Considerations Use of hazardous chlorinated solventsHandling of fine powders, potential for localized heating
Environmental Impact High due to solvent wasteLow

Experimental Workflows and Mechanistic Insights

To visually represent the processes, the following diagrams illustrate the experimental workflows and the fundamental chemical transformation.

experimental_workflow cluster_protocol1 Protocol 1: Solvent-Based Synthesis cluster_protocol2 Protocol 2: Solvent-Free Synthesis p1_start Start p1_setup Reaction Setup: Flask, Stirrer, Condenser p1_start->p1_setup p1_reagents Add AlCl3 and Solvent p1_setup->p1_reagents p1_anhydride Add Succinic Anhydride Solution p1_reagents->p1_anhydride p1_fluoro Add Fluorobenzene p1_anhydride->p1_fluoro p1_react Stir at RT p1_fluoro->p1_react p1_quench Quench with Ice/HCl p1_react->p1_quench p1_extract Liquid-Liquid Extraction p1_quench->p1_extract p1_purify Recrystallization p1_extract->p1_purify p1_end Final Product p1_purify->p1_end p2_start Start p2_setup Ball Mill Setup p2_start->p2_setup p2_reagents Add AlCl3 and Succinic Anhydride p2_setup->p2_reagents p2_mill1 Initial Milling p2_reagents->p2_mill1 p2_fluoro Add Fluorobenzene p2_mill1->p2_fluoro p2_mill2 Mechanochemical Reaction p2_fluoro->p2_mill2 p2_quench Quench with Ice/HCl p2_mill2->p2_quench p2_filter Filtration p2_quench->p2_filter p2_purify Recrystallization p2_filter->p2_purify p2_end Final Product p2_purify->p2_end

Caption: Comparative experimental workflows for the synthesis of this compound.

reaction_mechanism reagents Succinic Anhydride Fluorobenzene intermediate Acylium Ion Intermediate reagents:f0->intermediate + Catalyst product_complex Product-AlCl₃ Complex reagents:f1->product_complex catalyst AlCl₃ catalyst->intermediate intermediate->product_complex + Fluorobenzene final_product This compound product_complex->final_product Hydrolysis hydrolysis H₂O / H⁺ hydrolysis->final_product

Caption: Simplified reaction mechanism for the Friedel-Crafts acylation.

Expertise & Experience: Causality Behind Experimental Choices

The choice between a solvent-based and a solvent-free protocol is often dictated by a combination of factors including scale, available equipment, and environmental considerations.

  • Solvent-Based Protocol: The use of a solvent serves to homogenize the reaction mixture and control the exothermic nature of the initial complexation between succinic anhydride and AlCl₃. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. However, its volatility and toxicity are significant drawbacks. The extended reaction times are often a consequence of the relatively dilute conditions.

  • Solvent-Free Protocol: The mechanochemical approach leverages the high local energy generated during ball milling to promote the reaction. This often leads to significantly faster reaction times and can, in some cases, improve yields by minimizing side reactions that may occur over longer periods in solution. The absence of a solvent not only makes this a "greener" alternative but also simplifies the work-up by eliminating the need for extensive extractions. However, careful control of milling parameters is crucial to ensure reproducibility and prevent thermal degradation.

Trustworthiness: A Self-Validating System

For both protocols, the reproducibility is contingent on the rigorous exclusion of moisture. Anhydrous aluminum chloride is highly hygroscopic, and its reaction with water deactivates the catalyst and can lead to inconsistent results. The use of flame-dried glassware and dry solvents is paramount for the solvent-based method. Similarly, for the mechanochemical approach, the starting materials must be thoroughly dried.

The purification by recrystallization is a critical step that serves as a self-validating measure of the reaction's success. The ability to obtain a crystalline solid with a sharp melting point (literature value: 86-88 °C) is a strong indicator of product purity. Further validation should be performed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and identify any potential impurities.

Conclusion and Recommendations

Both the traditional solvent-based and the modern solvent-free mechanochemical protocols are viable methods for the synthesis of this compound.

  • For laboratories equipped for traditional organic synthesis and where solvent disposal is not a major concern, the solvent-based protocol is a well-established and reliable method.

  • For researchers and companies seeking to implement greener and more efficient synthetic routes, the solvent-free mechanochemical protocol offers significant advantages in terms of reduced reaction times, elimination of hazardous solvents, and potentially higher yields. While it requires specialized equipment (a ball mill), the long-term benefits in terms of sustainability and process intensification are considerable.

Ultimately, the choice of protocol will depend on the specific needs and capabilities of the laboratory. However, the trend towards more environmentally friendly and efficient chemical processes suggests that solvent-free methods will become increasingly important in the synthesis of valuable pharmaceutical intermediates like this compound.

References

  • Stazi, F., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1339–1346. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Confirming the Structure of 4-(3-Fluorophenyl)-4-oxobutanoic Acid: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, technical comparison of spectroscopic methodologies for confirming the structure of 4-(3-Fluorophenyl)-4-oxobutanoic acid, a compound of interest in drug development. We will move beyond a simple recitation of techniques to a deeper analysis of the "why" behind our experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Structure and Rationale

This compound is a bifunctional molecule incorporating a fluorinated aromatic ring and a carboxylic acid moiety. This unique combination presents a specific set of spectroscopic signatures that, when correctly interpreted, provide unambiguous structural confirmation. Our analytical strategy is predicated on a multi-technique approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and self-validating data package.

Logical Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Predicted Data interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, we will utilize both ¹H and ¹³C NMR to map out the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each unique environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
7.8-8.0Multiplet2HAromatic (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl group are deshielded.
7.3-7.5Multiplet2HAromatic (meta to C=O)Aromatic protons further from the carbonyl group are less deshielded.
3.3Triplet2H-CH₂-C=OMethylene protons adjacent to the carbonyl group are deshielded.
2.8Triplet2H-CH₂-COOHMethylene protons adjacent to the carboxylic acid group are slightly less deshielded than those next to the ketone.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~198C=O (ketone)The carbonyl carbon of the ketone is highly deshielded.
~178C=O (acid)The carbonyl carbon of the carboxylic acid is also significantly deshielded.
~163 (d, ¹JCF ≈ 245 Hz)C-FThe carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.
~138 (d, ²JCF ≈ 8 Hz)Aromatic (ortho to F)The ortho carbons will show a smaller coupling to fluorine.
~131 (d, ⁴JCF ≈ 2 Hz)Aromatic (para to F)The para carbon will exhibit a very small coupling to fluorine.
~124 (d, ³JCF ≈ 21 Hz)Aromatic (meta to F)The meta carbons will have a moderate coupling to fluorine.
~115 (d, ²JCF ≈ 22 Hz)Aromatic (ortho to F)The other ortho carbon will also show coupling to fluorine.
~34-CH₂-C=OThe methylene carbon adjacent to the ketone.
~28-CH₂-COOHThe methylene carbon adjacent to the carboxylic acid.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
1710-1680StrongC=O stretch (ketone)
1710-1680StrongC=O stretch (carboxylic acid)
1600-1450MediumC=C stretch (aromatic)
1250-1000StrongC-F stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₀H₉FO₃ = 196.18 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 151.

    • Cleavage of the bond between the carbonyl group and the methylene group to give the 3-fluorobenzoyl cation at m/z 123.

    • Loss of water (-H₂O, 18 Da) from the molecular ion, particularly under certain ionization conditions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Comparative Analysis and Structural Confirmation

The definitive confirmation of the structure of this compound is achieved by a holistic analysis of the data from all three spectroscopic techniques.

Workflow for Data Integration and Confirmation

G cluster_data Acquired Spectroscopic Data cluster_interpretation Interpretation and Prediction cluster_confirmation Structural Confirmation nmr_data ¹H & ¹³C NMR Spectra nmr_interp NMR Interpretation (Chemical Shifts, Couplings, Integration) nmr_data->nmr_interp ir_data IR Spectrum ir_interp IR Interpretation (Functional Groups) ir_data->ir_interp ms_data Mass Spectrum ms_interp MS Interpretation (Molecular Weight, Fragmentation) ms_data->ms_interp comparison Comparison of Experimental and Predicted Data nmr_interp->comparison ir_interp->comparison ms_interp->comparison predicted_data Predicted Spectroscopic Data predicted_data->comparison confirmation Unambiguous Structural Assignment comparison->confirmation

Caption: A workflow diagram illustrating the integration of data from multiple spectroscopic techniques for the confirmation of molecular structure.

The congruence between the predicted and experimental data across all three techniques provides a high degree of confidence in the structural assignment. For instance, the presence of the C-F bond is confirmed by the characteristic coupling patterns in the ¹³C NMR spectrum and the strong absorption in the IR spectrum. The molecular weight is unequivocally determined by mass spectrometry, and the connectivity of the molecule is pieced together from the chemical shifts and coupling constants in the NMR spectra.

Conclusion

This guide has outlined a comprehensive and robust strategy for the structural confirmation of this compound using a combination of NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and carefully interpreting the resulting data, researchers can confidently and accurately elucidate the structure of this and other novel chemical entities. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Interpreting NMR Spectra of Fluorinated Aromatic Compounds: [Link]

  • Introduction to Infrared Spectroscopy: [Link]

  • Mass Spectrometry Fragmentation Patterns: [Link]

  • Spectroscopic Data for 3-Fluoroacetophenone (PubChem): [Link]

  • Spectroscopic Data for Succinic Acid (PubChem): [Link]

Peer-reviewed studies validating the biological effects of 4-aryl-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Biological Effects of 4-Aryl-4-Oxobutanoic Acids for Researchers and Drug Development Professionals

As a class of compounds characterized by a unique bifunctional core, 4-aryl-4-oxobutanoic acids have garnered significant attention in medicinal chemistry.[1] Their structural versatility allows for the synthesis of a wide array of derivatives, leading to a diverse range of biological activities. This guide provides an in-depth comparison of the peer-reviewed studies validating these effects, offering experimental data and insights into their mechanisms of action.

Antimicrobial Effects of 4-Aryl-4-Oxobutanoic Acid Derivatives

Several studies have highlighted the potential of 4-aryl-4-oxobutanoic acid derivatives as antimicrobial agents, with demonstrated efficacy against a spectrum of bacteria and fungi.

Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been shown to possess analgesic effects exceeding that of metamizole.[2] Additionally, esters derived from 4-Aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates have exhibited pronounced anti-inflammatory effects with low toxicity.[2] Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing activity comparable to the reference drug dioxidine.[2] Notably, these compounds were also found to be practically non-toxic in acute toxicity studies in mice.[2]

Amide derivatives of chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid have also been investigated for their antifungal and antibacterial activities.[3][4] Certain compounds demonstrated excellent activity against Aspergillus fumigatus and Helminthosporium sativum.[3][4] Moderate growth inhibition was also observed against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[3][4]

Table 1: Summary of Antimicrobial Activity of 4-Aryl-4-Oxobutanoic Acid Derivatives

Compound/DerivativeTarget Organism(s)Key FindingsReference(s)
Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acidsSt. aureus ATCC 906, E. coli ATCC 1257Pronounced antimicrobial activity, some at the level of the reference drug dioxidine.
Amides of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acidAspergillus fumigatus, Helminthosporium sativumExcellent antifungal activity (96.5% and 93.7% inhibition, respectively).[3][4]
Amides of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acidBacillus subtilis, Pseudomonas aurignosa, Klebsiella pneumoniaModerate antibacterial activity.[3][4]
2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acid derivativesVarious bacteria and fungiModerate antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth dilution method, as described in several of the cited studies.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., dioxidine, penicillin) can be used as a reference drug.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity and Mechanisms of Action

Certain derivatives of 4-aryl-4-oxobutanoic acids have demonstrated promising cytotoxic activity against various human cancer cell lines.

Palladium(II) complexes of 4-aryl-2,4-dioxobutanoic acids have shown good cytotoxic potential on HeLa and MDA-MB-231 human cancer cell lines, with IC50 values for one complex being similar to cisplatin after 48 hours of incubation.[5] Importantly, these complexes exhibited good selectivity, with higher IC50 values on normal human fetal lung fibroblasts (MRC-5).[5] Further studies revealed that these complexes induce apoptosis and cause cell cycle arrest in the G0/G1 phase.[5] The proposed mechanism of action for some of these compounds is DNA intercalation.[5]

Another study focused on 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives.[6] One particular compound, 3l, showed a prominent inhibitory effect and high selectivity against A549/DDP (cisplatin-resistant human lung adenocarcinoma) cells, with an IC50 of 18.53 ± 1.51 µM.[6] This compound was found to induce apoptosis by delaying the G2/M phase of the cell cycle.[6]

Table 2: Summary of Anticancer Activity of 4-Aryl-4-Oxobutanoic Acid Derivatives

Compound/DerivativeCancer Cell Line(s)Key FindingsMechanism of ActionReference(s)
Palladium(II) complexes of 4-aryl-2,4-dioxobutanoic acidsHeLa, MDA-MB-231Good cytotoxicity, similar to cisplatin. Good selectivity for cancer cells over normal fibroblasts.Induces apoptosis, cell cycle arrest in G0/G1 phase, DNA intercalation.[5]
4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivative (3l)A549/DDPProminent inhibitory effect with high selectivity (IC50 = 18.53 ± 1.51 µM).Induces apoptosis by delaying the G2/M phase of the cell cycle.[6]
Visualizing the Mechanism: DNA Intercalation and Apoptosis Induction

The following diagram illustrates the proposed mechanism of action for the palladium(II) complexes, where the compound intercalates with DNA, leading to cell cycle arrest and apoptosis.

anticancer_mechanism cluster_drug 4-Aryl-4-oxobutanoic Acid Derivative cluster_cell Cancer Cell drug Palladium(II) Complex dna Nuclear DNA drug->dna Intercalation cell_cycle Cell Cycle Progression dna->cell_cycle Damage leads to arrest apoptosis Apoptosis cell_cycle->apoptosis Arrest triggers

Caption: Proposed anticancer mechanism of Palladium(II) complexes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Properties and Potential Mechanisms

Derivatives of 4-aryl-4-oxobutanoic acids have also been investigated for their anti-inflammatory properties.

Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates, synthesized from the reaction of 2-((2-oxo-5-phenylfuran-3(2H)-ylidene)-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with alcohols, have shown pronounced anti-inflammatory effects and low toxicity.[2] Similarly, N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids have demonstrated significant anti-inflammatory activity in vivo.[7]

Studies on β-hydroxy-β-arylpropanoic acids, which are structurally similar to some non-steroidal anti-inflammatory drugs (NSAIDs), have shown significant, dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model.[8] Molecular docking studies suggest that these compounds may act through a COX-2 inhibition mechanism.[8] Furthermore, related pyrrole derivatives have been shown to exert anti-inflammatory effects by suppressing the production of the pro-inflammatory cytokine TNF-α and increasing the level of the anti-inflammatory cytokine TGF-β1.[9][10]

Table 3: Summary of Anti-inflammatory Activity of 4-Aryl-4-Oxobutanoic Acid Derivatives and Related Compounds

Compound/DerivativeIn Vivo/In Vitro ModelKey FindingsPotential MechanismReference(s)
Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoatesNot specifiedPronounced anti-inflammatory effect and low toxicity.Not specified
N-arylamides of 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acidsIn vivo modelsPronounced anti-inflammatory activity.Not specified[7]
β-Hydroxy-β-arylpropanoic acidsCarrageenan-induced paw edema in ratsSignificant, dose-dependent anti-inflammatory effect.COX-2 inhibition.[8]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema and LPS-induced systemic inflammation in ratsSignificant reduction in paw edema and serum TNF-α, with an increase in TGF-β1.Modulation of pro- and anti-inflammatory cytokines.[10]
Visualizing the Anti-inflammatory Pathway

The following diagram illustrates the potential anti-inflammatory mechanisms involving the inhibition of COX-2 and modulation of cytokine release.

anti_inflammatory_pathway cluster_pathways Cellular Response stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid macrophage Macrophage stimulus->macrophage cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation Pro-inflammatory tnfa TNF-α macrophage->tnfa tgfb1 TGF-β1 macrophage->tgfb1 tnfa->inflammation Pro-inflammatory tgfb1->inflammation Anti-inflammatory drug 4-Aryl-4-oxobutanoic Acid Derivative drug->cox2 Inhibition drug->tnfa Suppression drug->tgfb1 Upregulation

Caption: Potential anti-inflammatory mechanisms of action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[11]

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound is administered to the animals (e.g., intraperitoneally or orally) at various doses. A reference drug (e.g., diclofenac) and a vehicle control are also used.[9][10]

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group.

Neuroprotective Potential as Kynurenine-3-Hydroxylase Inhibitors

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, as well as 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, have been synthesized and identified as potent inhibitors of kynurenine-3-hydroxylase.[12] This enzyme is involved in the kynurenine pathway of tryptophan metabolism, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases.

Certain compounds from this series were found to be the most potent inhibitors of this enzyme reported to date.[12] Specifically, methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid were shown to prevent the interferon-gamma-induced synthesis of the neurotoxin quinolinic acid in primary cultures of human peripheral blood monocyte-derived macrophages.[12]

Table 4: Neuroprotective Activity of 4-Aryl-4-Oxobutanoic Acid Derivatives

Compound/DerivativeTargetKey FindingsReference(s)
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and estersKynurenine-3-hydroxylasePotent inhibitors of the enzyme.[12]
2-Amino-4-aryl-4-oxobut-2-enoic acids and estersKynurenine-3-hydroxylasePotent inhibitors of the enzyme.[12]
Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoateInterferon-gamma-induced quinolinic acid synthesisPrevents the synthesis of the neurotoxin quinolinic acid in human macrophages.[12]
4-(3-Fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acidInterferon-gamma-induced quinolinic acid synthesisPrevents the synthesis of the neurotoxin quinolinic acid in human macrophages.[12]

Conclusion

The diverse biological activities of 4-aryl-4-oxobutanoic acids and their derivatives make them a promising scaffold for the development of new therapeutic agents. The peer-reviewed literature provides substantial evidence for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their efficacy and safety profiles for potential clinical applications. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this field.

References

  • Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sana, A., Khan, S. W., Zaidi, J. H., Ambreen, N., Khan, K. M., & Perveen, S. (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. Natural Science, 3(10), 855-861. [Link]

  • (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Wang, Y., Zhang, Y., Liu, Y., Wang, C., & Li, Y. (2023). Synthesis and antitumor activities of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives. Synthetic Communications, 53(3), 246-257. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Mijin, D., Antonijević, M., Stanković, M., Simonović, M., & Ušćumlić, G. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 604–616. [Link]

  • Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chu, D. T., Li, Q., Zhang, Z., Guan, M., & Plattner, J. J. (2002). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 45(3), 511–521. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Lee, W., Kim, H., Ku, S. K., & Bae, J. S. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Nutrients, 13(10), 3537. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(3-Fluorophenyl)-4-oxobutanoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, including their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Essential Safety Considerations

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound with a specific risk profile that dictates its handling and disposal requirements.

Chemical and Physical Properties Summary

Property Value Source
CAS Number 69797-46-2 [1]
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol [1]
Physical Form Solid [1]

| Melting Point | 86-88 °C |[1] |

GHS Hazard Classification According to supplier Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram and carries the following hazard statements:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a fluorine atom categorizes this compound as a halogenated organic acid . This is the single most critical piece of information for determining the correct waste stream. During incineration, halogenated compounds can form acid gases (like hydrogen fluoride), which require specialized scrubbers in the incinerator flue gas system to prevent environmental release and equipment corrosion.[2] Mixing halogenated waste with non-halogenated solvent waste can lead to improper disposal, regulatory fines, and increased costs, as the entire volume must then be treated as the more hazardous (and expensive) halogenated waste.[3]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[5][7][8] Your disposal procedures must be a documented part of this CHP.

Laboratories are classified as waste generators, and depending on the volume of waste produced, may be designated as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), each with specific storage time limits and reporting requirements.[9] All disposal must be handled by a licensed hazardous waste contractor.[4]

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the journey of this compound waste from the point of generation to its final hand-off for disposal.

Step 1: Immediate Personal Protective Equipment (PPE)

Given the compound's irritant properties, appropriate PPE is mandatory.[10][11]

  • Eye Protection: Wear chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[12]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.

Step 2: Waste Segregation and Containerization

This is the most critical operational step.

  • Designate a "Halogenated Organic Waste" container. This container must be separate from non-halogenated organic waste, aqueous waste, and regular trash.[3][13][14]

  • Select a Compatible Container. For solid waste like this compound, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate. The container must be in good condition, free of leaks or cracks.[13][15]

  • Transfer Waste. Carefully transfer the solid waste into the designated container using a spatula or scoop. If dealing with solutions of this compound, they must also be collected in a designated halogenated liquid waste container. Do not fill containers beyond 90% capacity to prevent spills.[6]

  • Keep Container Closed. The waste container must be securely sealed at all times, except when actively adding waste.[13][16] This is an EPA requirement to prevent the release of vapors.

Step 3: Proper Labeling

Accurate labeling is a legal requirement and essential for safety.[9]

  • Affix a "Hazardous Waste" Label. As soon as the first drop or gram of waste is added, the container must be labeled.[13] The label must include the words "Hazardous Waste."[9]

  • Identify Contents. Clearly list all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages or volumes.[13][16] For this specific waste, the label must clearly state "this compound."

  • Indicate Hazards. Check the appropriate hazard boxes on the label (e.g., Irritant, Toxic).

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled, sealed container must be stored in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Ensure incompatible waste types are segregated within the SAA. For example, do not store acids and bases together.[14][16]

Step 5: Arranging for Final Disposal

When the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be transferred for disposal.[16]

  • Contact your institution's Environmental Health & Safety (EH&S) office. Follow your facility's specific procedures for waste pickup.

  • Documentation: Ensure all paperwork, often called a "waste manifest," is completed accurately. This document tracks the waste from "cradle to grave" as required by the EPA.[4]

  • Hand-off: Your EH&S department will coordinate with a licensed hazardous waste disposal company for final removal and transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency response line.

  • Don PPE: At a minimum, wear the PPE described in Step 1.

  • Contain and Absorb: For small spills of the solid, carefully sweep it up. If it's a solution, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Dispose: Place the absorbent material and any contaminated cleaning supplies into a sealed, compatible container. Label it as "Hazardous Waste" detailing the spilled chemical and the absorbent used.[18]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EH&S / Facility Operations cluster_Final Final Disposition WasteGen Waste Generated (Pure compound, solution, or contaminated material) Assess Is waste halogenated? WasteGen->Assess NonHal Segregate into Non-Halogenated Waste Assess->NonHal No Hal Segregate into Halogenated Waste Assess->Hal Yes Container Select Compatible Container (e.g., HDPE) Hal->Container Label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Names 3. Hazard Information Container->Label StoreSAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->StoreSAA Request Request Waste Pickup (When container is full) StoreSAA->Request Transfer Transfer to Central Accumulation Area (CAA) Request->Transfer Vendor Licensed Waste Vendor Picks Up Waste Transfer->Vendor Dispose Transport to TSDF for Incineration with Flue Gas Scrubbing Vendor->Dispose

Caption: Decision workflow for this compound disposal.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Suggitt, R. M. (1984). U.S. Patent No. 4,468,376. U.S.
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  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

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  • Angene Chemical. (2023, November 10). Safety Data Sheet. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Solvay. (2020). Safety Data Sheet. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

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Navigating the Safe Handling of 4-(3-Fluorophenyl)-4-oxobutanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(3-Fluorophenyl)-4-oxobutanoic acid (CAS No. 69797-46-2), focusing on the rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined in this guide. The GHS pictogram associated with these hazards is the GHS07 exclamation mark, indicating that the substance is an irritant and may be harmful.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[2] For this compound, the following PPE is required, with the rationale for each component explained:

Protection TypeRecommended EquipmentSpecification and Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities.Rationale: To prevent eye contact that can lead to serious irritation (H319). Standard safety glasses protect from projectiles, but chemical splash goggles provide a seal around the eyes to protect from splashes of liquids and fine dust. A face shield offers an additional layer of protection for the entire face.[3][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron.Rationale: To prevent skin contact which can cause irritation (H315). Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects your skin and personal clothing from accidental spills.[5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Rationale: To prevent inhalation of dust or aerosols that may cause respiratory tract irritation (H335). Working in a fume hood is the preferred engineering control. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Foot Protection Closed-toe shoes.Rationale: To protect feet from spills and falling objects. This is a standard requirement for all laboratory work.[3]

dot

Caption: Rationale for PPE selection based on GHS hazard statements.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.

3.2. Handling Procedure:

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[7]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. As a fluorinated organic compound, this compound is considered a halogenated organic waste.[8]

4.1. Waste Segregation and Collection:

  • Waste Container: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.

  • Solvent Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

4.2. Disposal Method:

  • Incineration: The preferred method of disposal for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal company.[9] This process is designed to destroy the organic molecule and scrub harmful acidic gases from the exhaust.

  • Landfill: Land disposal of halogenated organic compounds is restricted by the Environmental Protection Agency (EPA).[10]

dot

Caption: Workflow for the proper disposal of waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[11]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material from your spill kit. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area.

By understanding the hazards, utilizing the correct PPE, and adhering to strict operational and disposal protocols, you can confidently and safely handle this compound in your research and development endeavors.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabRepCo. Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Technical Safety Services. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). LinkedIn. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet for 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid. (2025, November 11). Angene Chemical. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Eau Claire. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • List of GHS Hazard and Precautionary Statements. (n.d.). Chem-Space. Retrieved from [Link]

  • Lists of GHS Precautionary Statement and P Code. (2015, April 14). ChemSafetyPro.COM. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]

  • MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid. (2026, January 1). Capot Chemical. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.